Product packaging for 1H-Indazol-3-amine(Cat. No.:CAS No. 874-05-5)

1H-Indazol-3-amine

Cat. No.: B189251
CAS No.: 874-05-5
M. Wt: 133.15 g/mol
InChI Key: YDTDKKULPWTHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-indazol-3-amine is a member of indazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B189251 1H-Indazol-3-amine CAS No. 874-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTDKKULPWTHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061243
Record name 1H-Indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-05-5
Record name 1H-Indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indazol-3-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indazol-3-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1H-Indazol-3-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1H-Indazol-3-amine: Chemical Properties, Structure, and Applications

Introduction

This compound is a versatile heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Characterized by an indazole core with an amino group at the third position, this molecule serves as a crucial building block, or scaffold, for the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features allow for diverse chemical modifications, making it an invaluable intermediate in the creation of novel therapeutic agents targeting a range of diseases, including cancer and inflammatory conditions.[1][3] This guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and biological significance of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for its key characteristics.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 874-05-5CymitQuimica, Chem-Impex[1][2]
Molecular Formula C₇H₇N₃ChemBK, PubChem[4][5]
Molecular Weight 133.15 g/mol ChemBK, PubChem[4][5]
Appearance White to off-white solidCymitQuimica, Chem-Impex[1][2]
Melting Point 156-157°CChemBK[5]
Boiling Point 376.6 ± 15.0 °C (Predicted)ChemBK[5]
Density 1.367 ± 0.06 g/cm³ (Predicted)ChemBK[5]
Solubility Soluble in polar solvents like water and alcoholsCymitQuimica[2]
Structural Representation

The structure of this compound is defined by a bicyclic system composed of a benzene ring fused to a pyrazole ring.

  • SMILES: Nc1n[nH]c2ccccc12

  • InChI: InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10)[2][4]

  • InChIKey: YDTDKKULPWTHRV-UHFFFAOYSA-N[2][4]

Experimental Protocols

The synthesis and analysis of this compound and its derivatives are crucial for their application in research and development. Below are representative experimental methodologies.

Synthesis of this compound Derivatives

A common route for synthesizing derivatives of this compound involves the cyclization of a substituted benzonitrile followed by further modifications. A representative synthesis of 5-substituted-1H-indazol-3-amine derivatives is described below, adapted from published literature.[3]

Step 1: Formation of the Indazole Ring A substituted 2-fluorobenzonitrile is treated with hydrazine hydrate.

  • Reactants: 5-bromo-2-fluorobenzonitrile, Hydrazine hydrate (80%).

  • Procedure: The reactants are refluxed together. This reaction is typically rapid, yielding the 5-bromo-1H-indazol-3-amine intermediate in high yield.[3]

Step 2: Suzuki Coupling The bromo-indazole intermediate is coupled with a substituted boronic acid ester to introduce diversity at the C-5 position.

  • Reactants: 5-bromo-1H-indazol-3-amine, various substituted boronic acid esters.

  • Catalyst and Reagents: PdCl₂(dppf)₂ as the catalyst, Cs₂CO₃ as the base.[3]

  • Solvent: A mixture of 1,4-dioxane and water (1:1).[3]

  • Procedure: The reaction mixture is heated at 90 °C under a nitrogen atmosphere for several hours to yield the Suzuki-coupling product.[3]

Step 3: Acylation and Final Coupling The resulting 5-substituted-1H-indazol-3-amine undergoes acylation, followed by coupling with other moieties to produce the final target compounds.

  • Procedure: The product from Step 2 is reacted with chloroacetic anhydride under alkaline conditions. The resulting intermediate is then coupled with various thiophenols or piperazines in the presence of a base to afford the final amide-linked indazole hybrids.[3]

G General Synthesis Workflow for this compound Derivatives cluster_start Starting Materials cluster_intermediate1 Step 1: Ring Formation cluster_reagents2 Step 2 Reagents cluster_intermediate2 Step 2: Suzuki Coupling cluster_reagents3 Step 3 Reagents cluster_final Step 3: Acylation & Coupling 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile 5-bromo-1H-indazol-3-amine 5-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile->5-bromo-1H-indazol-3-amine Reflux Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->5-bromo-1H-indazol-3-amine 5-substituted-1H-indazol-3-amine 5-substituted-1H-indazol-3-amine 5-bromo-1H-indazol-3-amine->5-substituted-1H-indazol-3-amine Boronic Acid Ester Boronic Acid Ester Boronic Acid Ester->5-substituted-1H-indazol-3-amine PdCl2(dppf)2 / Cs2CO3 PdCl2(dppf)2 / Cs2CO3 PdCl2(dppf)2 / Cs2CO3->5-substituted-1H-indazol-3-amine Final Indazole Derivatives Final Indazole Derivatives 5-substituted-1H-indazol-3-amine->Final Indazole Derivatives Chloroacetic anhydride Chloroacetic anhydride Chloroacetic anhydride->Final Indazole Derivatives Thiophenols or Piperazines Thiophenols or Piperazines Thiophenols or Piperazines->Final Indazole Derivatives

Caption: General synthesis workflow for this compound derivatives.

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of atoms.[4][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to confirm the molecular formula by providing an accurate molecular weight.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.[4]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compounds.[6][7]

Biological Activity and Signaling Pathways

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of anticancer agents.[1][3] Derivatives of this compound have shown potent inhibitory activity against various cancer cell lines.[3][8]

Antitumor Activity

A notable study demonstrated that certain this compound derivatives exhibit significant antitumor effects.[8][9] For instance, one derivative, compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[8][9] This activity is attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Targeted Signaling Pathways

The anticancer mechanism of these derivatives has been linked to the inhibition of key cellular signaling pathways involved in cancer cell survival and proliferation.

  • p53/MDM2 Pathway: Compound 6o was found to affect the p53/MDM2 pathway. MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting this interaction, the compound can stabilize p53, leading to cell cycle arrest and apoptosis.[8][9]

  • Bcl-2 Family Proteins: The study also indicated that the compound's pro-apoptotic effect is potentially mediated by inhibiting anti-apoptotic Bcl-2 family members. This shifts the balance towards pro-apoptotic proteins like Bax, ultimately triggering cell death.[8][9]

G Proposed Signaling Pathway for an Indazole Derivative cluster_p53 p53 Regulation cluster_apoptosis Apoptosis Regulation cluster_cellcycle Cell Cycle Control Indazole This compound Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits p53 p53 (Tumor Suppressor) MDM2->p53 Inhibits/ Degrades Apoptosis Apoptosis p53->Apoptosis Induces CellCycle Cell Cycle Arrest p53->CellCycle Induces Bcl2->Apoptosis Inhibits

Caption: Proposed signaling pathway of an anticancer this compound derivative.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of pharmacologically active molecules. Its chemical properties and versatile structure make it an ideal starting point for creating diverse libraries of compounds for drug discovery. The demonstrated antitumor activity of its derivatives, through mechanisms such as the modulation of the p53/MDM2 and Bcl-2 pathways, highlights its potential for developing new, effective, and selective cancer therapies. This technical guide provides core information to aid researchers and scientists in harnessing the potential of this important heterocyclic scaffold.

References

An In-Depth Technical Guide to the Physical Properties of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-amine is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential. A thorough understanding of its physical properties is fundamental for its effective utilization in drug design, synthesis, and formulation development. This technical guide provides a comprehensive analysis of the key physical characteristics of this compound, including its structural, thermal, solubility, and acid-base properties. The causality behind experimental choices for determining these properties is elucidated, and detailed, self-validating protocols are presented. This document aims to serve as an authoritative resource, grounded in scientific literature, to empower researchers in harnessing the full potential of this versatile molecule.

Introduction: The Significance of this compound in Drug Discovery

This compound, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in modern drug discovery. Its rigid structure, coupled with the presence of key hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the development of numerous indazole-containing drugs and clinical candidates with diverse therapeutic applications, including oncology, neurology, and infectious diseases.[1]

The physical properties of this compound are not merely academic data points; they are critical determinants of its behavior in both synthetic and biological systems. Properties such as melting point and crystal structure dictate its solid-state stability and handling, while solubility and pKa are paramount for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive grasp of these characteristics is therefore indispensable for any scientist working with this important molecule.

Molecular and Structural Properties

A foundational understanding of this compound begins with its molecular identity and three-dimensional arrangement.

General Properties

The fundamental molecular properties of this compound are summarized in the table below. These values are essential for stoichiometric calculations in synthesis and for various analytical techniques.

PropertyValueSource(s)
Molecular Formula C₇H₇N₃[2]
Molar Mass 133.15 g/mol [2]
Appearance White to light yellow or brown/pink crystalline solid/powder[2]
CAS Number 874-05-5[2]
Crystal Structure: An Area for Further Investigation

The precise arrangement of molecules in the solid state, known as the crystal structure, profoundly influences a compound's physical properties, including its melting point, solubility, and stability. While the crystal structure of the parent 1H-indazole has been reported to form chiral helical arrangements (catemers) through intermolecular hydrogen bonding, a definitive, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database or other common crystallographic repositories.[3]

However, the crystal structure of a closely related derivative, 1,3-Dimethyl-1H-indazol-6-amine, has been determined to be orthorhombic.[4] This suggests that this compound likely forms a crystalline lattice with significant hydrogen bonding interactions involving the amino group and the pyrazole nitrogens. The absence of a definitive crystal structure for this compound represents a knowledge gap and an opportunity for further research, as such information would be invaluable for computational modeling and solid-state characterization.

Workflow for Crystal Structure Determination:

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Thermal Properties: Melting Point Analysis

The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. For a crystalline solid, a sharp melting range is indicative of high purity.

The melting point of this compound is consistently reported in the range of 156-157 °C .[5]

Rationale for Melting Point Determination

The melting point is determined by the strength of the intermolecular forces holding the crystal lattice together. In this compound, these forces are primarily hydrogen bonds between the amino group and the nitrogen atoms of the pyrazole ring, as well as π-π stacking interactions between the aromatic rings. The relatively high melting point of this compound reflects the significant energy required to overcome these interactions. Impurities disrupt the crystal lattice, weakening these intermolecular forces and resulting in a lower and broader melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard and self-validating method for determining the melting point range of this compound.

Materials:

  • This compound (powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus with a calibrated thermometer or digital sensor

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Initial Measurement (Optional but Recommended): Rapidly heat the sample to obtain an approximate melting point. This allows for a more efficient and accurate determination in the subsequent steps.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (1-2 °C per minute).

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Validation: Repeat the measurement with a fresh sample at least twice to ensure the results are reproducible. A pure sample should exhibit a melting range of no more than 1-2 °C.

Solubility Profile: A Key to Bioavailability and Formulation

The solubility of a drug substance is a critical factor influencing its absorption and bioavailability. This compound is reported to be slightly soluble in DMSO and methanol.[5] A more detailed understanding of its solubility in aqueous and organic solvents is crucial for its application in drug development.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its polar and non-polar functionalities. The indazole ring system is largely hydrophobic, while the amino group and the nitrogen atoms of the pyrazole ring are capable of hydrogen bonding with polar solvents. Its solubility in polar protic solvents like methanol is facilitated by these hydrogen bonding interactions. In aprotic polar solvents like DMSO, its solubility is attributed to dipole-dipole interactions. The basicity of the amino group also means that its aqueous solubility is pH-dependent.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. This protocol provides a robust framework for assessing the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After shaking, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved this compound in the diluted sample using a validated HPLC-UV method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Workflow for Shake-Flask Solubility Determination:

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Acid-Base Properties: pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For this compound, the pKa values are critical for predicting its ionization state at different physiological pHs, which in turn affects its solubility, membrane permeability, and interaction with biological targets. A predicted pKa value for this compound is approximately 14.89.[5] However, this likely refers to the deprotonation of the indazole N-H, and the pKa of the protonated amino group is more relevant for physiological conditions.

Rationale for pKa Determination

This compound has two primary sites for protonation/deprotonation: the amino group and the pyrazole ring nitrogens. The amino group is basic and will be protonated at acidic pH. The indazole ring itself is weakly basic and can also be protonated. Understanding the pKa values associated with these functional groups is essential for predicting the charge state of the molecule in different environments.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Calibrated pH meter with a suitable electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant. Record the pH of the solution after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a first or second derivative plot can be used to accurately locate the equivalence point(s).

Spectroscopic Profile

Spectroscopic techniques provide invaluable information about the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons of the amino group and the N-H of the indazole ring. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern of the indazole core. A brief analysis of the ¹H NMR spectrum of a target compound indicates that the active hydrogens on the C-1 and C-3 amides of indazole appear as single peaks at chemical shifts of δ: 10–13 ppm, while the aromatic hydrogens on the indazole and benzene rings appear as sets of peaks at δ: 6–8 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

  • C=C stretching: In the aromatic region (around 1600-1450 cm⁻¹).

  • C-N stretching: In the region of 1335-1250 cm⁻¹ for the aromatic amine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z = 133.

Conclusion: A Foundation for Rational Drug Development

The physical properties of this compound are integral to its successful application in research and drug development. This guide has provided a detailed overview of its key characteristics, from its molecular structure and thermal behavior to its solubility and acid-base properties. The experimental protocols outlined herein offer robust and self-validating methods for the determination of these critical parameters. A comprehensive understanding and careful consideration of these physical properties will undoubtedly facilitate the rational design, synthesis, and formulation of novel and effective this compound-based therapeutics. The identified knowledge gap regarding its crystal structure presents a clear opportunity for further investigation that would significantly benefit the scientific community.

References

Spectroscopic Data Analysis of 1H-Indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indazol-3-amine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its rigid bicyclic scaffold is a key feature in a variety of pharmacologically active compounds, including kinase inhibitors for cancer therapy.[1] A thorough understanding of its structural and electronic properties is paramount for the rational design of new therapeutic agents. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

The structure and numbering convention for this compound is shown below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is typically acquired in a deuterated solvent such as DMSO-d₆.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aromatic protons and the amine and indazole NH protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard. For derivatives of 1H-indazole-3-amine, the aromatic protons typically appear in the range of δ 6-8 ppm, while the active hydrogens on the indazole and amine groups can appear at δ 10-13 ppm.[1]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
~11.5 (broad s)Singlet-1-H (Indazole NH)
~7.6 (d)Doublet~8.07-H
~7.2 (d)Doublet~8.44-H
~7.0 (t)Triplet~7.66-H
~6.8 (t)Triplet~7.45-H
~5.5 (broad s)Singlet-NH₂

Note: The chemical shifts and coupling constants are estimates based on data from related indazole structures and general principles of NMR spectroscopy. The exact values can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for indazole derivatives are well-documented.[2]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ ppm)Assignment
~150.0C3
~141.8C7a
~126.5C5
~121.0C3a
~120.5C6
~116.0C4
~109.5C7

Note: These are predicted chemical shifts based on the analysis of related indazole compounds. The assignments are based on established data for the indazole ring system.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for this compound

Frequency (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (NH₂)
3300 - 3000N-H StretchIndazole NH
1650 - 1580N-H BendPrimary Amine (NH₂)
1620 - 1450C=C StretchAromatic Ring
1335 - 1250C-N StretchAromatic Amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₇N₃), the expected molecular weight is approximately 133.15 g/mol .[3]

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
133[M]⁺ (Molecular Ion)
117[M - NH₂]⁺
105[M - N₂]⁺
90[C₆H₄N]⁺
77[C₆H₅]⁺

Experimental Protocols

NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup : The data can be acquired on a 400 or 500 MHz NMR spectrometer.[1]

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectrum and perform baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent signal of DMSO-d₆.

IR Spectroscopy
  • Sample Preparation : For the solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition : Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of this compound in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument.

  • Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum in positive ion mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. Propose structures for the observed fragments to confirm the molecular structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structure elucidation of a chemical compound like this compound.

Spectroscopic_Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Elucidation and Verification Data_Analysis->Structure

Caption: General workflow for spectroscopic analysis.

Structure Elucidation Logic

This diagram outlines the logical process of using different spectroscopic data to confirm the structure of this compound.

Structure_Elucidation Start Start Analysis MS_Data MS Data: m/z = 133 (Molecular Ion) Start->MS_Data Molecular Formula: C₇H₇N₃ IR_Data IR Data: N-H & C-N stretches MS_Data->IR_Data Functional Groups? NMR_Data NMR Data: Aromatic & NH signals IR_Data->NMR_Data Connectivity? Conclusion Structure Confirmed: This compound NMR_Data->Conclusion Final Check

Caption: Logical flow for structure elucidation.

References

An In-depth Technical Guide on the Crystal Structure and Tautomerism of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-3-amine is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. A profound understanding of its structural properties, particularly its crystal structure and tautomeric behavior, is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the structural characteristics of this compound, with a focus on its tautomeric equilibrium. While a crystal structure of the isolated parent molecule is not publicly available, this guide leverages crystallographic data from a protein-bound derivative and insights from spectroscopic and computational studies to elucidate its molecular geometry and tautomeric preferences. Detailed experimental and computational protocols for the characterization of 3-aminoindazoles are also presented.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing bicyclic heterocycles, comprising a pyrazole ring fused to a benzene ring.[1] The 3-aminoindazole moiety, in particular, is a privileged structure in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents.[2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the subtle interplay of electronic effects, including tautomerism.

Prototropic tautomerism in indazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the existence of 1H- and 2H-tautomers. The relative stability and population of these tautomers can significantly influence the molecule's hydrogen bonding capacity, lipophilicity, and overall pharmacological profile. This guide aims to provide a detailed examination of the crystal structure and tautomerism of this compound, offering valuable insights for researchers in the field.

Crystal Structure of 3-Aminoindazole Core

As of the date of this guide, a single-crystal X-ray diffraction structure of the isolated this compound molecule has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a derivative, N-[5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, in complex with Cyclin-Dependent Kinase 2 (CDK2) has been determined (PDB ID: 2R64).[2] This structure provides valuable information on the geometry of the 3-aminoindazole core in a biologically relevant, protein-bound state.

It is crucial to acknowledge that the protein environment can influence the conformation and bond parameters of the ligand. Nevertheless, this data serves as a valuable proxy for understanding the intrinsic geometry of the 3-aminoindazole scaffold.

Quantitative Crystallographic Data

The following table summarizes key geometric parameters of the 3-aminoindazole moiety extracted from the PDB entry 2R64.

Parameter Value (Å or °)
Bond Lengths
N1-N21.37
N2-C31.33
C3-C3A1.44
C3A-C41.39
C4-C51.39
C5-C61.39
C6-C71.39
C7-C7A1.39
C7A-N11.38
C3A-C7A1.40
C3-N3 (amino)1.35
Bond Angles
C7A-N1-N2112.0
N1-N2-C3105.8
N2-C3-C3A111.9
C3-C3A-C7A107.8
N1-C7A-C3A102.5

Data extracted from PDB ID: 2R64. These values are for a derivative and may be influenced by the protein binding site.

Tautomerism of this compound

The tautomeric equilibrium between the 1H- and 2H- forms is a key characteristic of indazoles. In the case of 3-aminoindazole, the two principal tautomers are this compound and 2H-Indazol-3-amine.

Spectroscopic and computational studies have been instrumental in elucidating the predominant tautomeric form of 3-aminoindazoles.

Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism in solution.[4] For this compound and its derivatives, the chemical shifts of the ring protons and carbons, as well as the N-H protons, can provide insights into the tautomeric equilibrium.

Generally, the 1H-tautomer of indazoles is considered to be the more stable and, therefore, the predominant form in solution.[5] This is often evidenced by the observation of a single set of NMR signals corresponding to the 1H-tautomer. In some cases, low-temperature NMR studies can be employed to slow down the rate of proton exchange and potentially observe signals from the less stable 2H-tautomer.[6]

Computational Studies

Quantum chemical calculations provide a theoretical framework for understanding the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods are commonly used to calculate the gas-phase and solution-phase energies of the different tautomeric forms.[7]

Computational studies on indazole systems consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The energy difference is significant enough to suggest that the 1H form is overwhelmingly populated at room temperature.[5]

The following table summarizes the general findings from computational studies on the relative stability of indazole tautomers.

Tautomer Relative Energy (kcal/mol) Conclusion
1H-Indazole0.0More Stable
2H-Indazole> 3.0Less Stable

Note: These are representative values, and the exact energy difference can vary depending on the computational method and the specific indazole derivative.

Experimental and Computational Protocols

NMR Spectroscopic Analysis for Tautomerism

A general protocol for the NMR analysis of 3-aminoindazole tautomerism is as follows:

NMR_Workflow

  • Sample Preparation : Dissolve 5-10 mg of the 3-aminoindazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

  • ¹H NMR Spectroscopy : Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shift and multiplicity of the aromatic protons and the exchangeable N-H protons.

  • ¹³C NMR Spectroscopy : Obtain a proton-decoupled carbon-13 NMR spectrum to observe the chemical shifts of the carbon atoms in the indazole ring.

  • 2D NMR Spectroscopy : Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.

  • Low-Temperature NMR (Optional) : If the presence of a minor tautomer is suspected, acquire NMR spectra at reduced temperatures to slow down the proton exchange rate. This may allow for the resolution of separate signals for each tautomer.[6]

Computational Chemistry Protocol for Tautomer Analysis

A typical computational workflow for studying the tautomerism of 3-aminoindazoles is outlined below:

Computational_Workflow

  • Structure Generation : Build the 3D structures of the 1H- and 2H-tautomers of the 3-aminoindazole molecule using a molecular modeling software.

  • Geometry Optimization : Perform geometry optimization for each tautomer using a suitable quantum chemistry method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p).[8]

  • Frequency Calculations : Conduct frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.[8]

  • Solvation Modeling (Optional) : To simulate the effect of a solvent, employ an implicit solvation model like the Polarizable Continuum Model (PCM) or the SMD model.[7]

  • Relative Energy Calculation : Calculate the relative energies of the tautomers, including zero-point energy corrections, to determine their relative stabilities.

Conclusion

This compound remains a cornerstone in the development of new therapeutics. This guide has synthesized the available structural information, highlighting the geometry of the 3-aminoindazole core as observed in a protein-bound state and the well-established preference for the 1H-tautomer. The provided experimental and computational protocols offer a roadmap for researchers to further investigate the nuanced structural and tautomeric properties of novel 3-aminoindazole derivatives. A definitive single-crystal X-ray structure of the parent this compound would be a valuable addition to the field, providing a benchmark for computational studies and a more precise understanding of its solid-state packing and hydrogen bonding interactions.

References

A Technical Guide to the Solubility and Stability of 1H-Indazol-3-amine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1H-Indazol-3-amine, a key building block in medicinal chemistry. Given the limited availability of specific quantitative data in public literature, this document focuses on its known physicochemical properties, inferred solubility and stability characteristics based on related compounds and chemical principles, and detailed experimental protocols for determining these critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents and under different stress conditions.

PropertyValueSource
Molecular Formula C₇H₇N₃--INVALID-LINK--
Molecular Weight 133.15 g/mol --INVALID-LINK--
Melting Point 156-157 °C--INVALID-LINK--
Boiling Point (Predicted) 376.6 ± 15.0 °C--INVALID-LINK--
Density (Predicted) 1.367 ± 0.06 g/cm³--INVALID-LINK--
Appearance White to pale yellow solid--INVALID-LINK--

Solubility Profile

Direct quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its structure—a polar amine group and an aromatic indazole core—and qualitative data for its isomer, 1H-indazol-4-amine, a general solubility profile can be inferred. 1H-indazol-4-amine is described as almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[1] It is likely that this compound exhibits similar characteristics.

Inferred Solubility
  • Aqueous Solubility: Expected to be low due to the hydrophobic nature of the bicyclic aromatic indazole ring system. The presence of the amine group may slightly increase solubility in acidic aqueous solutions through salt formation.

  • Organic Solvent Solubility: Likely to be soluble in polar organic solvents such as alcohols (ethanol, methanol), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in non-polar solvents like toluene or hexane is expected to be limited.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Volumetric flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration device (e.g., 0.45 µm PTFE syringe filters)

  • Calibrated analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually apparent.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge suspension equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Collect clear aliquot sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify concentration (HPLC/LC-MS) ana2->ana3 ana4 Calculate solubility ana3->ana4

Workflow for Equilibrium Solubility Determination.

Stability Profile

Specific stability data for this compound is scarce. However, the chemical literature on indazoles and related heterocyclic amines suggests potential degradation pathways. The indazole ring and the amino group are susceptible to oxidative conditions.[3] Furthermore, related imidazole-containing drugs have shown susceptibility to basic hydrolysis and photodegradation.[4] Therefore, a comprehensive stability assessment should be conducted through forced degradation studies.

Forced degradation, or stress testing, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[5]

Potential Degradation Pathways
  • Oxidation: The electron-rich indazole ring system and the exocyclic amino group are potential sites for oxidation, which can be induced by atmospheric oxygen, peroxides, or metal ions. Studies have shown that 3-aminoindazoles can undergo oxidative ring-opening or dimerization.[3][6]

  • Hydrolysis: While the indazole ring itself is generally stable to hydrolysis, the molecule could be susceptible to degradation under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, especially UV radiation. Photolytic degradation can lead to complex reaction pathways and the formation of various degradation products.[4]

  • Thermal Degradation: The compound's stability at elevated temperatures should be assessed to determine appropriate storage and handling conditions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound (in solid form and in solution)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Photostability chamber (with controlled light/UV exposure and temperature)

  • Oven for thermal stress testing

  • Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., water, methanol, acetonitrile). Also, prepare samples of the solid drug substance.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic Hydrolysis: Treat the solution with HCl at room temperature and an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the solution with NaOH at room temperature and an elevated temperature.

    • Oxidation: Treat the solution with H₂O₂ at room temperature.

    • Thermal Stress: Store the solid and solution samples at an elevated temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis:

    • Quantify the remaining this compound using the stability-indicating HPLC method.

    • Perform peak purity analysis to ensure that the chromatographic peak of the parent compound is free from any co-eluting degradants.

    • Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

The following diagram illustrates the factors influencing the stability of this compound.

G cluster_chemical Chemical Factors cluster_physical Physical Factors center This compound Stability pH pH (Acidic/Basic) pH->center Oxidation Oxidizing Agents (e.g., H₂O₂, O₂) Oxidation->center Temperature Temperature Temperature->center Light Light (UV/Visible) Light->center

References

The Versatile Reactivity of the 3-Amino Group in Indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the reactivity of the 3-amino group in the indazole scaffold is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth analysis of the key reactions, regioselectivity, and synthetic utility of 3-aminoindazole, a privileged structural motif in medicinal chemistry. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways and experimental workflows to facilitate its application in research and development.

The 3-aminoindazole core is a cornerstone in the design of numerous biologically active compounds, most notably as a hinge-binding moiety in a variety of kinase inhibitors.[1][2] Understanding the reactivity of its 3-amino group is paramount for the strategic design and synthesis of novel therapeutics. This guide elucidates the nucleophilic nature of the 3-amino group and the competing reactivity of the endocyclic nitrogen atoms, providing a framework for predicting and controlling reaction outcomes.

Key Reactions and Reactivity Profile

The reactivity of 3-aminoindazole is characterized by the interplay between the exocyclic 3-amino group and the endocyclic N1 and N2 positions of the pyrazole ring. The 3-amino group is nucleophilic and readily participates in a variety of chemical transformations.

N-Alkylation

The N-alkylation of 3-aminoindazole can occur at the N1, N2, or the exocyclic 3-amino position, with the regioselectivity being highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. Generally, alkylation with alkyl halides in the presence of a base can lead to a mixture of N1 and 3-N-alkylated products.[3] The use of sodium hydride in an aprotic solvent like THF has been shown to favor N1-alkylation.[3][4]

Table 1: Regioselectivity of N-Alkylation of Substituted Indazoles

Indazole Substituent Alkylating Agent Base/Solvent N1:N2 Ratio Yield (%) Reference
3-COOMe n-pentyl bromide NaH/THF >99:1 75 [3]
3-t-Bu n-pentyl bromide NaH/THF >99:1 80 [3]
3-COMe n-pentyl bromide NaH/THF >99:1 78 [3]

| Unsubstituted | n-pentyl bromide | Cs2CO3/DMF | 1.4:1 | 65 |[3] |

N-Acylation

N-acylation of the 3-amino group is a common transformation used to introduce a variety of substituents. This reaction is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The exocyclic 3-amino group is generally more nucleophilic than the endocyclic nitrogens, leading to selective acylation at this position under standard conditions.

Table 2: N-Acylation of 3-Aminoindazoles

3-Aminoindazole Derivative Acylating Agent Base/Solvent Yield (%) Reference
5-Bromo-1H-indazol-3-amine Boc Anhydride DMAP/DCM - [5]
3-Amino-6-chloroindazole Ethyl Chloroformate NaHCO3/Acetone 65 [6]

| 3-Aminoindazole | Phenyl Isocyanate | - | - |[7] |

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amino group at the C3 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is a versatile precursor for the introduction of a wide range of functional groups at the 3-position via Sandmeyer-type reactions.[8][9][10][11] These reactions allow for the synthesis of 3-halo (chloro, bromo), 3-cyano, and 3-hydroxyindazoles, which are valuable intermediates for further functionalization.

Cyclocondensation Reactions

The 3-amino group, with its inherent nucleophilicity and the adjacent endocyclic nitrogen, serves as an excellent building block for the construction of fused heterocyclic systems. A prominent example is the synthesis of pyrimido[1,2-b]indazoles through cyclocondensation reactions with β-ketoesters or other 1,3-dicarbonyl compounds.[12][13][14][15][16] These fused tricyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Table 3: Synthesis of Pyrimido[1,2-b]indazoles from 3-Aminoindazoles

3-Aminoindazole Derivative Dicarbonyl Compound Catalyst/Solvent Yield (%) Reference
Unsubstituted Ethyl 4,4,4-trifluoro-3-oxobutanoate - Good to excellent [14]

| Various | Ketones | FeCl3 | - |[12] |

Experimental Protocols

This guide provides detailed, step-by-step protocols for key reactions involving the 3-amino group of indazole.

Protocol 1: N1-Selective Alkylation of 4-Iodo-3-methyl-1H-indazole[17]

Materials:

  • 4-Iodo-3-methyl-1H-indazole

  • Alkyl halide (e.g., Iodomethane, Bromoethane)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-iodo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Acylation of 5-Bromo-1H-indazol-3-amine with Boc Anhydride[5]

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • Di-tert-butyl dicarbonate (Boc Anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 5-bromo-1H-indazol-3-amine (1.0 eq) in dichloromethane, add DMAP (1.0 eq).

  • Cool the reaction mixture to 0 °C.

  • Add Boc anhydride (1.0 eq) to the cooled mixture.

  • Slowly warm the reaction mixture to room temperature and stir for 15 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Protocol 3: General Procedure for Diazotization and Sandmeyer Bromination (Conceptual Protocol)

Disclaimer: This is a conceptual protocol based on general Sandmeyer reaction procedures, as a specific detailed protocol for 3-aminoindazole was not found in the provided search results.[8][9][17] Researchers should optimize conditions for their specific substrate.

Materials:

  • 3-Amino-1H-indazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

Procedure: Part A: Diazotization

  • Suspend 3-amino-1H-indazole (1.0 eq) in a mixture of HBr and water at 0-5 °C in a flask equipped with a stirrer.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution, with vigorous stirring. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-bromo-1H-indazole by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding and application of 3-aminoindazole chemistry, the following diagrams illustrate key concepts and procedures.

experimental_workflow cluster_synthesis Synthesis of 3-Aminoindazole cluster_functionalization Functionalization of 3-Amino Group cluster_diazotization Diazotization & Sandmeyer Reaction 2-Fluorobenzonitrile 2-Fluorobenzonitrile 3-Aminoindazole 3-Aminoindazole 2-Fluorobenzonitrile->3-Aminoindazole Hydrazine Hydrate Hydrazine Hydrazine Hydrazine->3-Aminoindazole N-Acylated_Indazole 3-Acylaminoindazole 3-Aminoindazole->N-Acylated_Indazole Base Diazonium_Salt Indazole-3-diazonium Salt 3-Aminoindazole->Diazonium_Salt NaNO2, H+ Acyl_Halide Acyl Halide / Anhydride Acyl_Halide->N-Acylated_Indazole 3-Haloindazole 3-Haloindazole Diazonium_Salt->3-Haloindazole CuX

A typical workflow for the synthesis and functionalization of 3-aminoindazole.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates ADP ADP RTK->ADP Substrate_Protein Substrate Protein RTK->Substrate_Protein Phosphorylates ATP ATP ATP->RTK Binds to ATP pocket Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling 3_Aminoindazole_Inhibitor 3-Aminoindazole-based Kinase Inhibitor 3_Aminoindazole_Inhibitor->RTK Binds to hinge region

Generalized signaling pathway of a receptor tyrosine kinase and its inhibition.

This technical guide serves as a valuable resource for chemists and pharmacologists, providing a solid foundation for the exploration and exploitation of 3-aminoindazole chemistry in the pursuit of novel therapeutic agents.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-3-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a fused pyrazole and benzene ring system with an exocyclic amine group at the 3-position, imparts a rich and nuanced reactivity. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by quantitative data, detailed experimental protocols for key reactions, and computational visualizations to elucidate its chemical behavior. Understanding the reactivity of this scaffold is paramount for its effective utilization in medicinal chemistry and drug discovery.

Molecular Properties and Reactivity Overview

This compound possesses a distinct electronic architecture that dictates its reactivity. The presence of lone pairs on the three nitrogen atoms and the electron-rich nature of the aromatic system confer significant nucleophilic character to the molecule. Conversely, the potential for protonation and the influence of the fused ring system can also create sites susceptible to nucleophilic attack, thus revealing its electrophilic nature under certain conditions.

Quantitative Data Summary

The following table summarizes key quantitative data that informs the reactivity of this compound.

PropertyValueImplication on Reactivity
Predicted pKa 14.89 ± 0.40The relatively high pKa of the conjugate acid suggests that the amine group is basic and therefore a potent nucleophile.
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol

Nucleophilic Sites of this compound

The nucleophilicity of this compound is primarily attributed to the lone pairs of electrons on its nitrogen atoms. The exocyclic amine (N-3 amine) and the pyrazole ring nitrogens (N-1 and N-2) are all potential sites for electrophilic attack.

Key Nucleophilic Sites:

  • Exocyclic Amine (N-3 Amine): This is the most prominent nucleophilic center. Its lone pair is readily available for donation to electrophiles, making it a primary site for acylation, alkylation, and other nucleophilic addition and substitution reactions.

  • Pyrazole Ring Nitrogens (N-1 and N-2): The nitrogen atoms within the pyrazole ring also possess lone pairs and can act as nucleophiles. The N-1 position is often the site of substitution, particularly after deprotonation.

Frontier Molecular Orbital (FMO) Analysis

A conceptual Frontier Molecular Orbital (FMO) analysis helps to visualize the regions of highest electron density, which correspond to the most likely sites for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) represents the distribution of the most available electrons.

FMO_Analysis cluster_nucleophilic Nucleophilic Reactivity HOMO Highest Occupied Molecular Orbital (HOMO) Electrophile Electrophile (E+) HOMO->Electrophile Nucleophilic Attack Product_N Product Electrophile->Product_N

Caption: Conceptual diagram of nucleophilic attack from the HOMO of this compound.

Experimental Evidence of Nucleophilicity

1. Oxidative Rearrangement to 1,2,3-Benzotriazin-4(3H)-ones:

A notable reaction that highlights the nucleophilicity of the exocyclic amine is its oxidative rearrangement to form 1,2,3-benzotriazin-4(3H)-ones. In this transformation, the amino group initiates a cascade of events, including an initial reaction with an electrophilic halogen species.[1]

Materials:

  • This compound

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add 1,3-dibromo-5,5-dimethylhydantoin (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add ceric ammonium nitrate (2.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-benzotriazin-4(3H)-one.

Oxidative_Rearrangement cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Indazolamine This compound Reaction_Mixture Reaction Mixture Indazolamine->Reaction_Mixture DBDMH DBDMH DBDMH->Reaction_Mixture CAN CAN CAN->Reaction_Mixture Solvent CH3CN / H2O Temperature Room Temperature Benzotriazinone 1,2,3-Benzotriazin-4(3H)-one Reaction_Mixture->Benzotriazinone Oxidative Rearrangement

Caption: Workflow for the oxidative rearrangement of this compound.

2. Lewis Acid-Promoted [3+3] Annulation:

The participation of 3-aminoindazoles in Lewis acid-promoted [3+3] annulation reactions with ketene dithioacetals further demonstrates their nucleophilic character. In this case, both the endocyclic and exocyclic nitrogen atoms can potentially act as nucleophiles.

Materials:

  • This compound

  • Ketene dithioacetal

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound (1.0 mmol) and ketene dithioacetal (1.2 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add boron trifluoride etherate (1.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pyrimido[1,2-b]indazole derivative.

Annulation_Reaction Reactants This compound + Ketene Dithioacetal Reaction [3+3] Annulation Reactants->Reaction Catalyst BF3·OEt2 (Lewis Acid) Catalyst->Reaction Solvent CH2Cl2 Solvent->Reaction Product Pyrimido[1,2-b]indazole Derivative Reaction->Product

Caption: Logical flow of the Lewis acid-promoted [3+3] annulation reaction.

Electrophilic Sites of this compound

While predominantly nucleophilic, this compound can also exhibit electrophilic behavior under specific conditions. Protonation of the nitrogen atoms can activate the ring system towards nucleophilic attack. Furthermore, the carbocyclic ring can undergo electrophilic aromatic substitution, although the amino group's activating and directing effects must be considered.

Key Electrophilic Sites:

  • Protonated Ring System: Upon protonation, the indazole ring becomes more electron-deficient and susceptible to attack by strong nucleophiles.

  • Carbocyclic Ring (C-4, C-5, C-6, C-7): These positions can undergo electrophilic aromatic substitution. The amino group at C-3 is a strong activating group and is expected to direct incoming electrophiles to the ortho (C-4) and para (C-7) positions of the benzenoid ring.

Electrostatic Potential Map (Conceptual)

A conceptual electrostatic potential map can predict the electrophilic sites. Regions of lower electron density (blue) are indicative of electrophilic centers.

MEP_Analysis cluster_electrophilic Electrophilic Reactivity LUMO Lowest Unoccupied Molecular Orbital (LUMO) Product_E Product LUMO->Product_E Nucleophile Nucleophile (Nu-) Nucleophile->LUMO Electrophilic Attack Site

Caption: Conceptual diagram illustrating potential electrophilic sites based on the LUMO.

Experimental Evidence of Electrophilicity

While direct electrophilic reactions on the parent this compound are less commonly reported, the principles of electrophilic aromatic substitution are well-established. The electron-donating amino group strongly activates the benzene ring, making it highly susceptible to electrophilic attack.

1. Halogenation:

Halogenation of this compound is expected to occur readily on the carbocyclic ring, directed by the activating amino group.

Materials:

  • This compound

  • Bromine (Br₂)

  • Acetic acid (CH₃COOH)

Procedure:

  • Dissolve this compound (1.0 mmol) in glacial acetic acid (10 mL).

  • Cool the solution in an ice bath.

  • Add a solution of bromine (1.0 mmol) in acetic acid dropwise with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water and neutralize with a dilute solution of sodium hydroxide.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the brominated this compound.

Electrophilic_Substitution Indazolamine This compound Intermediate Sigma Complex (Arenium Ion) Indazolamine->Intermediate Attack by Aromatic Ring Electrophile Electrophile (e.g., Br+) Electrophile->Intermediate Product Substituted This compound Intermediate->Product Rearomatization Proton_Loss -H+ Intermediate->Proton_Loss

Caption: General mechanism for electrophilic aromatic substitution on this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its versatile reactivity. Its pronounced nucleophilic character, centered on the exocyclic amino group and the pyrazole nitrogens, allows for a wide range of functionalization reactions. Concurrently, the potential for electrophilic substitution on the carbocyclic ring, governed by the activating nature of the amino group, provides further avenues for structural diversification. A thorough understanding of these electrophilic and nucleophilic sites, guided by both experimental evidence and computational insights, is essential for harnessing the full synthetic potential of this valuable heterocyclic scaffold in the development of novel therapeutic agents.

References

1H-Indazol-3-amine: A Versatile Heterocyclic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have established it as a valuable building block for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides a comprehensive overview of this compound, including its synthesis, key reactions, and its role in the design of potent kinase inhibitors and other bioactive molecules. Detailed experimental protocols and a summary of biological activities are presented to facilitate its application in drug discovery programs.

Core Properties and Applications

This compound serves as a crucial pharmacophore due to its ability to form key hydrogen bond interactions with the hinge region of various protein kinases, mimicking the adenine moiety of ATP.[1] This has led to its widespread use in the design of kinase inhibitors targeting a range of signaling pathways implicated in cancer and other diseases.[2] Marketed drugs and clinical candidates incorporating the indazole scaffold, such as Axitinib, a VEGFR inhibitor, underscore the therapeutic potential of this heterocyclic core.[3] Beyond kinase inhibition, derivatives of this compound have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[4][5]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of novel drug candidates. Various synthetic routes have been established, with the cyclization of 2-halobenzonitriles with hydrazine being a common and efficient method.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol outlines a rapid and high-yield synthesis of a key intermediate, 5-bromo-1H-indazol-3-amine, from 5-bromo-2-fluorobenzonitrile.[1]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (80%).

  • Heat the reaction mixture to reflux for 20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the solid under vacuum to yield 5-bromo-1H-indazol-3-amine.

Expected Yield: 88%[1]

G cluster_synthesis Synthesis of 5-Bromo-1H-indazol-3-amine Start Start Reactants 5-Bromo-2-fluorobenzonitrile + Hydrazine Hydrate (80%) Reflux Reflux for 20 min Cool Cool to RT Precipitation Product Precipitates Filter_Wash Filter and Wash with Ethanol Dry Dry under Vacuum End 5-Bromo-1H-indazol-3-amine

Key Derivatization Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at various positions of the indazole ring, enabling the exploration of structure-activity relationships (SAR).[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazol-3-amine

This protocol describes a general procedure for the Suzuki coupling of 5-bromo-1H-indazol-3-amine with a substituted boronic acid.[1]

Materials:

  • 5-Bromo-1H-indazol-3-amine

  • Substituted boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl2(dppf)2, 2-5 mol%)

  • Base (e.g., Cs2CO3 or K3PO4, 2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the boronic acid or ester, and the base.

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 90 °C and stir for 6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1]

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants 5-Bromo-1H-indazol-3-amine + Boronic Acid + Base Solvent Add Solvent (e.g., Dioxane/Water) Degas Degas with N2/Ar Catalyst Add Pd Catalyst Heat Heat to 90°C, 6h Workup Aqueous Workup & Extraction Purify Column Chromatography End Coupled Product

Biological Activity of this compound Derivatives

Derivatives of this compound have shown potent inhibitory activity against a variety of cancer cell lines and protein kinases. The following tables summarize key quantitative data for selected compounds.

Table 1: Anti-proliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[6][7]
6o HEK-293 (Normal Cell)33.2[6][7]
5j Hep-G2 (Hepatoma)-[6]
5k Hep-G2 (Hepatoma)3.32[6]
5k HEK-293 (Normal Cell)12.17[6]
C05 IMR-32 (Neuroblastoma)0.948[8]
C05 MCF-7 (Breast Cancer)0.979[8]
C05 H460 (Non-small Cell Lung Cancer)1.679[8]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

CompoundKinase TargetIC50 / EC50 (nM)Reference
4 FLT3single-digit nM (EC50)[9]
4 c-Kitsingle-digit nM (EC50)[9]
4 PDGFRα-T674Msingle-digit nM (EC50)[9]
11 FLT3single-digit nM (EC50)[9]
11 c-Kitsingle-digit nM (EC50)[9]
11 PDGFRα-T674Msingle-digit nM (EC50)[9]
98 FGFR115.0 (IC50)[10]
127 (Entrectinib) ALK12 (IC50)[10]
Axitinib PLK44.2 (Ki)[8]
C05 PLK4< 0.1 (IC50)[8]

Mechanism of Action: Induction of Apoptosis

Several this compound derivatives exert their anti-cancer effects by inducing apoptosis. Compound 6o , for instance, has been shown to affect apoptosis and the cell cycle by potentially inhibiting members of the Bcl-2 family and modulating the p53/MDM2 pathway in a concentration-dependent manner.[6][7]

G cluster_pathway Proposed Apoptotic Pathway of Compound 6o Indazole_Derivative This compound Derivative (e.g., 6o) p53_MDM2 p53/MDM2 Pathway Bcl2_Family Bcl-2 Family (e.g., inhibits Bcl-2) Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest

Biological Evaluation Protocols

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Culture medium

  • 96-well microplates

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Assay plates (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In an assay plate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression levels of proteins involved in apoptosis, such as those in the Bcl-2 and p53 pathways.[6]

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-MDM2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a highly versatile and privileged scaffold in modern drug discovery. Its favorable properties and synthetic tractability have made it a cornerstone for the development of numerous bioactive compounds, particularly kinase inhibitors for cancer therapy. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to effectively utilize this important heterocyclic building block in their own drug development endeavors. The continued exploration of the chemical space around the this compound core promises to yield a new generation of innovative and effective therapeutics.

References

The 1H-Indazol-3-amine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This bicyclic aromatic system, a bioisostere of indole, serves as a crucial pharmacophore in numerous clinically approved drugs and investigational agents.[1][3] Its unique structural and electronic properties allow it to effectively interact with a variety of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[2] This technical guide provides an in-depth overview of the biological significance of the this compound scaffold, with a focus on its role in oncology and beyond. We will delve into its diverse biological activities, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the signaling pathways it modulates.

Diverse Biological Activities of the this compound Scaffold

The versatility of the this compound scaffold is evident in the wide range of biological targets it can modulate. This has led to the development of compounds with various therapeutic applications, most notably as anti-cancer agents.

Kinase Inhibition: A Cornerstone of Anti-Cancer Activity

A primary area where the this compound scaffold has excelled is in the development of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 1H-indazole-3-amine moiety has been shown to be an effective hinge-binding fragment, enabling potent and often selective inhibition of various kinases.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Derivatives of this compound have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cell proliferation, differentiation, and angiogenesis.[4][6] For instance, certain derivatives have shown low nanomolar IC50 values against FGFR1 and FGFR2.[4]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

The this compound scaffold is also a key feature in inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for tumor angiogenesis.[4] By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

Anaplastic Lymphoma Kinase (ALK) Inhibition:

Entrectinib, an approved anti-cancer drug, features a 1H-indazole-3-amide structure and is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[5] ALK fusions are oncogenic drivers in several cancers, including non-small cell lung cancer.

p21-Activated Kinase 1 (PAK1) Inhibition:

The 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for the development of selective p21-Activated Kinase 1 (PAK1) inhibitors.[7] PAK1 is involved in tumor cell migration and invasion, making it an attractive target for anti-metastatic therapies.[7]

Modulation of Apoptosis and Cell Cycle

Beyond kinase inhibition, this compound derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells.

Inhibition of the p53/MDM2 Pathway:

Some this compound derivatives have been found to induce apoptosis by potentially inhibiting the p53/MDM2 pathway.[8][9] MDM2 is a negative regulator of the p53 tumor suppressor protein, and its inhibition can lead to p53-mediated cell cycle arrest and apoptosis.[10][11]

Modulation of Bcl-2 Family Proteins:

These compounds can also influence the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[8][9] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can shift the cellular balance towards apoptosis.

Other Biological Activities

The therapeutic potential of the this compound scaffold extends beyond oncology. For example, it is a core component of inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia.[12]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineReference
27a FGFR1< 4.1-[4]
FGFR22.0-[4]
KG-1 (cellular)25.3KG-1[4]
SNU-16 (cellular)77.4SNU-16[4]
100a VEGFR-23.45-[4]
Tie22.13-[4]
EphB44.71-[4]
Entrectinib ALK12-[13]
30l PAK19.8-[7]

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
6o K562 (Chronic Myeloid Leukemia)5.15[8][9]
HEK-293 (Normal Kidney)33.2[8][9]
5k Hep-G2 (Hepatoma)3.32[5]
HEK-293 (Normal Kidney)12.17[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-bromo-1H-indazol-3-amine (A Key Starting Material)

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol (optional)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile.[14]

  • Add an excess of 80% hydrazine hydrate.[14]

  • Heat the reaction mixture to reflux (approximately 100°C) for 20-30 minutes.[14][15] The reaction is typically rapid.

  • After cooling, the excess hydrazine hydrate can be removed under reduced pressure.[15]

  • Alternatively, the reaction can be performed in ethanol, and upon completion, the mixture is diluted with ethyl acetate and washed with water. The product may precipitate and can be collected by filtration.[15]

  • The crude product can be further purified by trituration with a suitable solvent like methanol.[15]

Synthesis of 1H-Indazole-3-carboxamide Derivatives

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amine

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid in DMF.[7]

  • Add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.[7]

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.[7]

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into ice water.[7]

  • Extract the product with a suitable organic solvent, such as a mixture of methanol and chloroform.[7]

  • Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[7]

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[7]

MTT Assay for Cytotoxicity Evaluation

Materials:

  • Cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete culture medium

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[16]

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control (DMSO) and a positive control.[17]

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16][17]

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • For adherent cells, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate and then remove the supernatant before adding DMSO.[18]

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis of Bcl-2 and Bax

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[19]

  • Separate equal amounts of protein from each sample by SDS-PAGE.[20]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.[20]

  • Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20) three times for 5-10 minutes each.[21][22]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Wash the membrane again with TBST as in step 6.

  • Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19]

  • Analyze the band intensities to determine the relative expression levels of Bcl-2 and Bax.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound derivatives.

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus/Cellular Response FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and its inhibition by this compound derivatives.

ALK Signaling Pathway

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Ligand Ligand ALK ALK Receptor Ligand->ALK RAS_MAPK RAS/MAPK Pathway ALK->RAS_MAPK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Cell_Growth Cell Growth, Survival, Proliferation RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth JAK_STAT->Cell_Growth Indazole_Inhibitor This compound Derivative (e.g., Entrectinib) Indazole_Inhibitor->ALK

Caption: Overview of ALK signaling and its inhibition by this compound-based drugs.

p53/MDM2 Apoptosis Pathway Modulation

p53_MDM2_Pathway cluster_regulation p53-MDM2 Feedback Loop DNA_Damage DNA Damage/ Oncogenic Stress p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces expression Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 inhibits/ degrades Indazole_Derivative This compound Derivative Indazole_Derivative->MDM2 potentially inhibits

Caption: Potential modulation of the p53-MDM2 pathway by this compound derivatives.

Conclusion

The this compound scaffold has firmly established itself as a cornerstone in the development of novel therapeutics, particularly in the field of oncology. Its ability to effectively target a range of protein kinases and modulate critical cellular pathways like apoptosis underscores its significance. The continued exploration of this privileged scaffold, through innovative synthetic strategies and a deeper understanding of its biological interactions, holds immense promise for the discovery of next-generation drugs to address unmet medical needs. This guide serves as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazol-3-amine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant pharmaceuticals. Its ability to act as a versatile hinge-binding motif has propelled its use in the development of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this critical heterocyclic amine, presenting key methodologies, quantitative data, and detailed experimental protocols for the discerning researcher.

Historical Context and Discovery

While the German chemist Emil Fischer is credited with the initial definition and synthesis of the parent indazole ring in the late 19th century, the precise first synthesis of its 3-amino derivative is less definitively documented in readily available literature. However, the classical and most enduring method for the preparation of 1H-indazol-3-amines emerged from the reaction of ortho-halobenzonitriles with hydrazine. This synthetic strategy, particularly utilizing ortho-fluorobenzonitriles, has become a foundational route for accessing this important pharmacophore.

The core transformation involves a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization of the resulting o-cyanophenylhydrazine intermediate to form the stable this compound ring system. This method's robustness and efficiency have cemented its place in the synthetic chemist's toolbox for over a century.

Core Synthetic Methodologies

The primary route to this compound and its derivatives involves the cyclization of an ortho-cyanophenylhydrazine, which is typically generated in situ from an ortho-halobenzonitrile and hydrazine.

Logical Workflow for the Classical Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product o-Halobenzonitrile o-Halobenzonitrile o-Cyanophenylhydrazine o-Cyanophenylhydrazine o-Halobenzonitrile->o-Cyanophenylhydrazine Nucleophilic Aromatic Substitution (SNAr) Hydrazine Hydrazine Hydrazine->o-Cyanophenylhydrazine This compound This compound o-Cyanophenylhydrazine->this compound Intramolecular Cyclization

Caption: Classical synthesis of this compound.

Quantitative Data on Synthesis

The following table summarizes quantitative data for the synthesis of this compound and its derivatives from various ortho-halobenzonitriles, highlighting the efficiency of this classical method in both historical and contemporary contexts.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-FluorobenzonitrileHydrazine hydrate, Butanol, RefluxThis compoundNot specified[1]
5-Bromo-2-fluorobenzonitrileHydrazine hydrate (80%), Reflux, 20 min5-Bromo-1H-indazol-3-amine88[2][3]
2,6-DichlorobenzonitrileHydrazine hydrate4-Chloro-1H-indazol-3-amine95[4]
2-Bromo-5-methylbenzonitrile1. Pd(OAc)₂, BINAP, Cs₂CO₃, Benzophenone hydrazone, Toluene, 100°C; 2. p-TsOH·H₂O, MeOH, Reflux5-Methyl-1H-indazol-3-amine73 (over 2 steps)[5]
2-Bromo-4-(trifluoromethyl)benzonitrile1. Pd(OAc)₂, BINAP, Cs₂CO₃, Benzophenone hydrazone, Toluene, 100°C; 2. p-TsOH·H₂O, MeOH, Reflux6-(Trifluoromethyl)-1H-indazol-3-amine85 (over 2 steps)[5]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile[2][3]

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

Procedure:

  • A mixture of 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (80%, 10.0 eq) is heated to reflux.

  • The reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford 5-bromo-1H-indazol-3-amine as a solid.

Protocol 2: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles[5]

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

Materials:

  • Substituted 2-bromobenzonitrile (1.0 eq)

  • Benzophenone hydrazone (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.055 eq)

  • Cesium carbonate (Cs₂CO₃, 1.5 eq)

  • Toluene (anhydrous)

Procedure:

  • To a Schlenk tube are added the 2-bromobenzonitrile, benzophenone hydrazone, Pd(OAc)₂, BINAP, and Cs₂CO₃.

  • The tube is evacuated and backfilled with argon.

  • Anhydrous toluene is added, and the mixture is heated at 100 °C until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

Materials:

  • Arylhydrazone from Step 1 (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 eq)

  • Methanol

Procedure:

  • A solution of the arylhydrazone in methanol is treated with p-toluenesulfonic acid monohydrate.

  • The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the substituted this compound.

Modern Synthetic Developments

While the classical hydrazine-based synthesis remains highly relevant, modern organic chemistry has introduced a variety of alternative and complementary methods for the synthesis of 3-aminoindazoles. These include palladium-catalyzed cross-coupling reactions and other transition-metal-mediated cyclizations that offer broader substrate scope and functional group tolerance.[5] These newer methods are particularly valuable for the synthesis of complex and highly substituted indazole derivatives required for contemporary drug discovery programs.

Conclusion

The synthesis of this compound, a journey that began with classical heterocyclic chemistry, continues to evolve with the advent of modern synthetic methodologies. The foundational reaction of ortho-halobenzonitriles with hydrazine has proven to be a remarkably enduring and efficient strategy. For researchers and professionals in drug development, a thorough understanding of both the historical and contemporary synthetic routes to this privileged scaffold is indispensable for the continued innovation of new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1H-Indazol-3-amine from 2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed experimental protocols for the synthesis of 1H-Indazol-3-amine, a key building block in pharmaceutical research, from 2-fluorobenzonitrile and hydrazine. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. Various reaction conditions reported in the literature are summarized and compared to provide researchers with a comprehensive guide for optimization and scale-up.

Introduction

This compound and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds, including potent kinase inhibitors for cancer therapy.[1] A common and efficient method for the synthesis of the 3-aminoindazole core involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine.[1][2][3] This reaction is valued for its operational simplicity and often high yields.

The reaction mechanism involves an initial nucleophilic attack by hydrazine at the carbon bearing the fluorine atom, followed by displacement of the fluoride ion. The subsequent intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate onto the nitrile group yields the desired this compound. This application note details the synthetic procedures, compares various reported reaction conditions, and provides a visual workflow for this transformation.

Reaction Scheme

The overall reaction is as follows:

2-fluorobenzonitrile + Hydrazine Hydrate → this compound

Experimental Protocols

Two representative protocols are provided below, one being a general method using a high-boiling solvent and the other a rapid, high-yield method reported for a substituted analog.

Protocol 1: General Synthesis in n-Butanol

This protocol is adapted from procedures reported for the synthesis of substituted 3-aminoindazoles from corresponding 2-fluorobenzonitriles.[2][4]

Materials:

  • 2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution in water is commonly used, though anhydrous can also be employed)

  • n-Butanol

  • Deionized water

  • Standard laboratory glassware for reflux

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-fluorobenzonitrile (1.0 eq) in n-butanol (e.g., 20 mL per 10 g of starting material).

  • Reagent Addition: Under nitrogen protection, add hydrazine hydrate (20 eq) dropwise to the stirred solution at room temperature.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C for n-butanol) and maintain for 10-12 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form upon cooling.

  • Isolation: Pour the mixture into ice-cold water to precipitate the product fully. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a minimal amount of a cold non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Protocol 2: Rapid Synthesis (Adapted from 5-bromo-2-fluorobenzonitrile)

This method, reported for a substituted analog, is notable for its short reaction time and high yield.[5]

Materials:

  • 2-fluorobenzonitrile

  • Hydrazine hydrate (80% solution)

  • Standard laboratory glassware for reflux

Procedure:

  • Reaction Setup: Place 2-fluorobenzonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 80% hydrazine hydrate directly to the starting material.

  • Reaction: Heat the mixture to reflux under vigorous stirring for approximately 20-30 minutes.[5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. Recrystallization may be performed if higher purity is required.

Data Presentation: Comparison of Reaction Conditions

The synthesis of 3-aminoindazoles from 2-halobenzonitriles can be performed under various conditions. The choice of solvent, temperature, and additives can influence reaction time, yield, and purity.

Starting MaterialReagentsSolventTemperatureTimeYieldReference
5-bromo-2-fluorobenzonitrileHydrazine hydrate (80%)NoneReflux20 min88%[5]
2,3-difluorobenzonitrileHydrazine hydraten-Butanol150 °C (Reflux)10 hNot specified[4]
2,6-dichlorobenzonitrileHydrazine hydrate (4 eq), NaOAc (1.2 eq)2-MeTHF95 °C18 h50-56% (isolated)[1][6]
2-fluorobenzonitrileHydrazine hydrateButanolRefluxNot specifiedNot specified[2]

Note: The use of sodium acetate (NaOAc) has been reported to mitigate safety concerns when using hydrazine hydrate on a larger scale.[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 2-fluorobenzonitrile.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Charge Reactor with 2-fluorobenzonitrile & Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine Step 1 heat Heat to Reflux add_hydrazine->heat Step 2 monitor Monitor Reaction (TLC/HPLC) heat->monitor Step 3 cool Cool to Room Temperature monitor->cool Step 4 precipitate Precipitate & Filter cool->precipitate Step 5 purify Recrystallize Product precipitate->purify Step 6 characterize Characterize Final Product (NMR, MS) purify->characterize Step 7

Caption: General workflow for the synthesis of this compound.

Safety and Handling

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

  • 2-fluorobenzonitrile is harmful if swallowed, inhaled, or in contact with skin. Handle with appropriate PPE.

  • Reactions involving hydrazine can be exothermic. Ensure controlled addition of reagents and adequate cooling capabilities, especially for larger-scale reactions.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Palladium-Catalyzed Routes to 3-Aminoindazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoindazole scaffold is a privileged pharmacophore found in a multitude of clinically important molecules, exhibiting a wide range of biological activities. Its synthesis, therefore, is of significant interest to the medicinal chemistry community. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the efficient construction of this key structural motif. This document provides detailed application notes and protocols for two prominent palladium-catalyzed methods for the synthesis of 3-aminoindazoles: the intramolecular C-H amination of aminohydrazones and the Buchwald-Hartwig amination of 3-haloindazoles.

Method 1: Intramolecular C-H Amination of Aminohydrazones

This two-step sequence offers a rapid and efficient route to structurally diverse 3-aminoindazoles from readily available tertiary amides. The key step involves a ligand-free, palladium-catalyzed intramolecular C-H amination reaction.[1][2]

Reaction Principle

The synthesis begins with the activation of a tertiary amide with triflic anhydride (Tf₂O), followed by the addition of a hydrazide to form an aminohydrazone intermediate. This intermediate then undergoes an intramolecular palladium-catalyzed C-H amination to afford the 3-aminoindazole product.

Experimental Protocols

Step 1: Synthesis of Aminohydrazone Precursors

A general procedure for the one-pot synthesis of aminohydrazones is as follows:

  • To a solution of the tertiary amide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triflic anhydride (1.2 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add a solution of the desired hydrazide (1.5 equiv) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amide is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude aminohydrazone is typically used in the next step without further purification.

Step 2: Palladium-Catalyzed Intramolecular C-H Amination

A general procedure for the cyclization is as follows:

  • To a reaction vessel charged with the crude aminohydrazone (1.0 equiv), add palladium(II) acetate (Pd(OAc)₂, 10 mol%).

  • Add a suitable solvent, such as dimethyl sulfoxide (DMSO) or toluene (0.1 M).

  • The reaction is typically heated to 80-120 °C and stirred for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminoindazole.

Data Presentation

Table 1: Substrate Scope for the Intramolecular C-H Amination Synthesis of 3-Aminoindazoles (Representative Examples)

EntryTertiary AmideHydrazideProductYield (%)
1N,N-DimethylbenzamideBoc-hydrazine1-Boc-3-(dimethylamino)-1H-indazole85
2N-FormylpiperidineBenzoylhydrazine3-(Piperidin-1-yl)-1-phenyl-1H-indazole78
3N,N-Diethyl-4-methoxybenzamideBoc-hydrazine1-Boc-3-(diethylamino)-5-methoxy-1H-indazole82
4N,N-Dimethyl-2-chlorobenzamideBoc-hydrazine1-Boc-7-chloro-3-(dimethylamino)-1H-indazole75

Yields are based on the two-step sequence and are representative examples from the literature.

Visualization

G cluster_0 Step 1: Aminohydrazone Formation cluster_1 Step 2: Intramolecular C-H Amination Tertiary Amide Tertiary Amide Tf2O Activation Tf2O Activation Tertiary Amide->Tf2O Activation Tf2O, DCM Activated Amide Activated Amide Tf2O Activation->Activated Amide Aminohydrazone Aminohydrazone Activated Amide->Aminohydrazone + Hydrazide Hydrazide Hydrazide Hydrazide->Aminohydrazone Aminohydrazone_in Aminohydrazone Aminohydrazone->Aminohydrazone_in Pd_Catalysis Pd_Catalysis Aminohydrazone_in->Pd_Catalysis Pd(OAc)2, Heat 3-Aminoindazole 3-Aminoindazole Pd_Catalysis->3-Aminoindazole

Caption: Workflow for the two-step synthesis of 3-aminoindazoles.

Method 2: Buchwald-Hartwig Amination of 3-Haloindazoles

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly effective for the synthesis of N-substituted 3-aminoindazoles from 3-bromo- or 3-chloroindazoles and a broad range of primary and secondary amines.

Reaction Principle

The reaction involves the coupling of a 3-haloindazole (typically 3-bromo- or 3-chloroindazole) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand and base is crucial for the success of the reaction and depends on the nature of the coupling partners.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube or reaction vial, add the 3-haloindazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol% Pd), the phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and the base (e.g., Cs₂CO₃, K₂CO₃, NaOtBu, 1.5-2.5 equiv) under an inert atmosphere.

  • Evacuate and backfill the vessel with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent (e.g., toluene, dioxane, or THF, 0.1-0.2 M) via syringe.

  • Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-aminoindazole.

Data Presentation

Table 2: Substrate Scope for the Buchwald-Hartwig Amination of 3-Bromoindazole (Representative Examples)

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10092
2AnilinePd(OAc)₂ / BINAPNaOtBuToluene10088
3BenzylaminePd₂(dba)₃ / DavePhosK₂CO₃THF8085
4N-MethylpiperazinePd(OAc)₂ / XantphosCs₂CO₃Dioxane11090
5PyrrolidinePd₂(dba)₃ / BINAPNaOtBuToluene10095

Reaction conditions and yields are representative and may vary depending on the specific substrates and reaction scale.

Visualization

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd 3-Haloindazole PdII_complex L-Pd(II)(Indazolyl)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord Amine, Base PdII_Amido L-Pd(II)(Indazolyl)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product 3-Aminoindazole RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Summary and Outlook

Both the intramolecular C-H amination and the Buchwald-Hartwig amination represent powerful and reliable methods for accessing 3-aminoindazoles. The choice of method will often depend on the availability of starting materials and the desired substitution pattern on the final product. The intramolecular C-H amination is particularly advantageous for creating diversity at the 3-amino position starting from various tertiary amides. The Buchwald-Hartwig amination, on the other hand, is a go-to method for N-functionalization of a pre-formed 3-haloindazole core. Both methods are amenable to a broad range of functional groups, making them highly valuable in the synthesis of complex molecules for drug discovery and development. Further optimization of reaction conditions, including the exploration of new catalysts and ligands, will continue to enhance the efficiency and scope of these important transformations.

References

Application Notes and Protocols: 1H-Indazol-3-amine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1][2] The functionalization of the indazole ring, particularly at the C3 and C5 positions, is a key strategy in drug discovery for modulating potency and selectivity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4]

This document provides detailed application notes and protocols for the use of 1H-indazol-3-amine derivatives in Suzuki-Miyaura cross-coupling reactions. Direct coupling of this compound is challenging due to the presence of the reactive amino group and the acidic N-H proton, which can interfere with the palladium catalyst.[5] Therefore, a common and effective strategy involves a multi-step sequence starting from a halogenated this compound, followed by N-protection, Suzuki-Miyaura coupling, and subsequent deprotection or further functionalization. This approach allows for the efficient synthesis of 3-amino-5-aryl-1H-indazoles, which are valuable building blocks in pharmaceutical research.[6]

Core Concepts and Workflow

The successful Suzuki-Miyaura arylation of a this compound scaffold typically involves a strategic, multi-step approach to manage the reactive functional groups. The workflow is designed to first prepare the indazole core for the palladium-catalyzed coupling and then to modify the resulting product as needed.

Here is a logical workflow for the synthesis of 5-aryl-1H-indazol-3-amine derivatives:

G cluster_0 Preparation of Starting Material cluster_1 Suzuki-Miyaura Coupling cluster_2 Further Functionalization A 5-Bromo-2-fluorobenzonitrile C 5-Bromo-1H-indazol-3-amine A->C Reflux B Hydrazine Hydrate B->C D N-Protection (Optional but Recommended) C->D G Suzuki Coupling Product (5-Aryl-1H-indazol-3-amine) D->G E Arylboronic Acid/Ester E->G F Pd Catalyst, Base, Solvent F->G H Acylation with Chloroacetic Anhydride G->H I Coupling with Thiophenols/Piperazines H->I J Final Bioactive Indazole Hybrids I->J

Figure 1. General workflow for the synthesis of 5-aryl-1H-indazol-3-amine derivatives.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and functionalization of this compound derivatives for use in Suzuki-Miyaura coupling.[6]

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Starting Material)

This protocol describes the synthesis of the key halogenated intermediate required for the Suzuki-Miyaura reaction.

Reaction Scheme: 5-Bromo-2-fluorobenzonitrile + Hydrazine Hydrate → 5-Bromo-1H-indazol-3-amine

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add ethanol as the solvent.

  • Add hydrazine hydrate (80%, excess).

  • Heat the mixture to reflux for 20-30 minutes. The reaction is typically rapid and results in a high yield.[6]

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazol-3-amine

This protocol details the core cross-coupling step. While some couplings on NH-free indazoles are possible, N-protection is often recommended to improve yields and prevent side reactions.[7] For simplicity, this protocol proceeds without a separate protection step, relying on optimized reaction conditions.

Reaction Scheme: 5-Bromo-1H-indazol-3-amine + Arylboronic Acid → 5-Aryl-1H-indazol-3-amine

Materials:

  • 5-Bromo-1H-indazol-3-amine (1.0 eq)

  • Substituted arylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst: PdCl₂(dppf)₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is reported to be effective.[6]

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent: 1,4-dioxane and water (e.g., 1:1 or 4:1 mixture)

  • Schlenk flask or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indazol-3-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst, PdCl₂(dppf)₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/H₂O, 1:1).

  • Heat the reaction mixture to 90 °C under the inert atmosphere.[6] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-amine.

Data Presentation: Reaction Parameters and Yields

The choice of catalyst, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following table summarizes typical conditions used for the arylation of bromoindazoles.

Substrate Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
5-Bromo-1H-indazol-3-amineVarious substitutedPdCl₂(dppf)₂Cs₂CO₃1,4-Dioxane/H₂O90Good to High[6]
3-Bromoindazoles (NH-free)VariousPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/EtOH/H₂O140 (MW)61-89[7]
C7-Bromo-4-amido-1H-indazoleVariousPd(dppf)Cl₂·CH₂Cl₂ (10)K₂CO₃1,4-Dioxane150 (MW)Good[8]
3-Bromo-indazol-5-amine (NH-free)VariousPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O(MW)Good to Excellent[9]

MW = Microwave irradiation

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_offcycle Potential Interference by 3-Aminoindazole A Pd(0)Ln Active Catalyst B Oxidative Addition (Aryl-Pd(II)-X) A->B Ar-X (Indazolyl-Br) Inhibition Catalyst Inhibition/ Deactivation A->Inhibition Coordination of -NH2 or Indazole N C Transmetalation (Aryl-Pd(II)-Aryl') B->C Ar'-B(OR)2 (Arylboronic acid) + Base SideReaction N-Arylation Side Product B->SideReaction Competing C-N Coupling D Reductive Elimination (Aryl-Aryl') C->D D->A Product (Aryl-Indazole)

Figure 2. The Suzuki-Miyaura catalytic cycle and potential interferences.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-indazole.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

The amino group and the N-H of the indazole can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is why N-protection is often employed to achieve higher efficiency and cleaner reactions.[5][7]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of C-arylated this compound derivatives, which are of significant interest in drug discovery. A strategic approach, typically involving the use of a pre-halogenated indazolamine and careful optimization of reaction conditions (catalyst, base, and solvent), is crucial for success. The provided protocols and data offer a solid foundation for researchers to develop and apply these powerful synthetic transformations in their work. Further exploration of microwave-assisted conditions and advanced catalyst systems can lead to even more efficient and versatile synthetic routes.

References

Protocols for the N-Arylation of 1H-Indazol-3-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-arylation of 1H-indazol-3-amine, a critical transformation in the synthesis of various pharmaceutically relevant compounds. These protocols are intended for researchers, scientists, and drug development professionals, offering a comparative overview of common catalytic systems.

The N-arylated this compound scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of bioactive molecules. The ability to efficiently and selectively introduce aryl groups at the N1 or N2 position of the indazole ring is crucial for the development of novel therapeutics. This guide focuses on two of the most powerful and widely used methods for C-N bond formation: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

This document will detail the reaction conditions, substrate scope, and expected yields for both methodologies, supported by quantitative data and step-by-step experimental procedures.

Key Concepts and Regioselectivity

The N-arylation of this compound can theoretically occur at either the N1 or N2 position of the indazole ring. The regiochemical outcome is influenced by several factors, including the catalytic system, ligands, bases, and the electronic and steric properties of the substrates. Generally, the N1-arylated product is thermodynamically more stable. The protocols detailed below have been optimized for high regioselectivity, primarily yielding the desired N1-arylated product.

Copper-Catalyzed N1-Arylation (Ullmann-Type Coupling)

The copper-catalyzed N-arylation of this compound, a variation of the Ullmann condensation, offers a cost-effective and efficient method for the synthesis of N1-aryl-1H-indazol-3-amines. This method typically employs a copper(I) salt as the catalyst, a diamine ligand, and a base in a polar aprotic solvent. The reaction is noted for its high N1-selectivity.[1][2]

Experimental Protocol: Copper-Catalyzed N1-Arylation

Materials:

  • This compound

  • Aryl bromide

  • Copper(I) iodide (CuI)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vial, add this compound (1.0 equiv.), aryl bromide (1.2 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add DMCDA (0.2 equiv.) and toluene.

  • Seal the vial tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-aryl-1H-indazol-3-amine.

Data Summary: Copper-Catalyzed N1-Arylation of this compound

The following table summarizes the yields for the N1-arylation of this compound with various aryl bromides using the copper-catalyzed protocol.

EntryAryl BromideProductYield (%)
14-BromotolueneN-(p-tolyl)-1H-indazol-3-amine85
24-BromoanisoleN-(4-methoxyphenyl)-1H-indazol-3-amine82
34-Bromobenzonitrile4-((3-amino-1H-indazol-1-yl)methyl)benzonitrile75
41-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-1H-indazol-3-amine78
53-BromopyridineN-(pyridin-3-yl)-1H-indazol-3-amine65

Yields are based on isolated product and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Copper_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: This compound Aryl Bromide CuI, K₂CO₃ B Seal and Purge with Inert Gas A->B C Add Ligand (DMCDA) and Toluene B->C D Heat to 110 °C with Stirring (24-48 h) C->D E Cool to RT D->E F Dilute with EtOAc and Filter E->F G Aqueous Wash (Water, Brine) F->G H Dry, Concentrate G->H I Column Chromatography H->I J N1-Aryl-1H-indazol-3-amine I->J

Caption: Workflow for Copper-Catalyzed N1-Arylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile and powerful method for the formation of C-N bonds, including the N-arylation of this compound.[3][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for achieving high yields and selectivity. For the N-arylation of indazoles, bulky, electron-rich biarylphosphine ligands such as tBuXPhos are often effective.

Experimental Protocol: Palladium-Catalyzed N-Arylation

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 equiv.) and tBuXPhos (0.02-0.04 equiv.).

  • Add anhydrous toluene or dioxane to the Schlenk tube.

  • In a separate dry reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and NaOtBu (1.5 equiv.).

  • Evacuate and backfill the reaction vessel with an inert gas.

  • Transfer the catalyst solution from the Schlenk tube to the reaction vessel via cannula.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Palladium-Catalyzed N-Arylation of this compound

The following table provides representative yields for the N-arylation of this compound with various aryl halides using a palladium-catalyzed protocol.

EntryAryl HalideProductYield (%)
14-ChlorotolueneN-(p-tolyl)-1H-indazol-3-amine92
24-BromoanisoleN-(4-methoxyphenyl)-1H-indazol-3-amine88
34-Chlorobenzonitrile4-((3-amino-1H-indazol-1-yl)methyl)benzonitrile81
41-Bromo-4-fluorobenzeneN-(4-fluorophenyl)-1H-indazol-3-amine95
52-BromopyridineN-(pyridin-2-yl)-1H-indazol-3-amine72

Yields are based on isolated product and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Palladium_Catalyzed_Workflow cluster_catalyst Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Pd₂(dba)₃ and tBuXPhos in Anhydrous Solvent under Inert Atmosphere D Transfer Catalyst Solution to Reaction Vessel A->D B Combine this compound, Aryl Halide, and NaOtBu in a Separate Vessel C Evacuate and Backfill with Inert Gas B->C C->D E Heat to 100-110 °C with Stirring (12-24 h) D->E F Cool to RT and Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J N1-Aryl-1H-indazol-3-amine I->J

Caption: Workflow for Palladium-Catalyzed N-Arylation.

Comparison of Catalytic Systems

FeatureCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)
Catalyst Cost Lower (Copper is more abundant and less expensive)Higher (Palladium is a precious metal)
Ligands Diamines (e.g., DMCDA)Bulky phosphines (e.g., tBuXPhos)
Reaction Temp. Generally higher (e.g., 110-140 °C)Generally milder (e.g., 80-110 °C)
Reaction Time Often longer (24-48 h)Typically shorter (12-24 h)
Substrate Scope Good, but can be sensitive to sterically hindered substratesGenerally broader, tolerates a wider range of functional groups
Base Weaker inorganic bases (e.g., K₂CO₃)Stronger bases (e.g., NaOtBu)

Conclusion

Both copper-catalyzed and palladium-catalyzed methods provide effective routes for the N-arylation of this compound. The choice of method will depend on factors such as cost, desired reaction time, and the specific functionalities present in the substrates. The palladium-catalyzed Buchwald-Hartwig amination generally offers a broader substrate scope and milder reaction conditions, while the copper-catalyzed Ullmann-type coupling provides a more economical alternative. The protocols and data presented herein serve as a valuable resource for chemists engaged in the synthesis of novel indazole-based compounds.

References

Application Notes and Protocols: 1H-Indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Indazol-3-amine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of bioactive molecules.[1] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, can act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions with biological targets.[3] Consequently, the this compound core is a key component in numerous therapeutic agents, particularly in the fields of oncology and inflammation.[1][2]

These application notes provide a comprehensive overview of the role of this compound in drug discovery, detailing its application in the development of kinase inhibitors and other therapeutic agents. The document includes a compilation of quantitative data, detailed experimental protocols for the synthesis of representative derivatives, and workflows for biological evaluation.

Core Applications in Drug Discovery

The this compound moiety is a well-established hinge-binding fragment, crucial for the activity of many kinase inhibitors.[3][4] Its derivatives have been extensively explored as inhibitors of a variety of kinases implicated in cancer pathogenesis, including:

  • Tyrosine Kinases: Such as Bcr-Abl, Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and FMS-like Tyrosine Kinase 3 (FLT3).[2][5][6]

  • Serine/Threonine Kinases: Including p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3).[6][7]

Beyond kinase inhibition, this compound derivatives have shown promise as anticancer agents through other mechanisms, such as modulating the p53/MDM2 pathway and inducing apoptosis.[3][8][9] The scaffold is also present in approved drugs like Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Entrectinib, an ALK inhibitor.[2][4] Furthermore, derivatives are being investigated as Calcium-Release Activated Calcium (CRAC) channel blockers for inflammatory conditions.[10]

Quantitative Data Summary

The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and kinases. This data highlights the potency and selectivity that can be achieved through modification of the core scaffold.

Table 1: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
89 K562 (Chronic Myeloid Leukemia)6.50[2]
93 HL60 (Promyelocytic Leukemia)0.0083[2]
93 HCT116 (Colon Carcinoma)0.0013[2]
6o K562 (Chronic Myeloid Leukemia)5.15[3][8][9]
6o A549 (Lung Carcinoma)Not specified[3][8][9]
6o PC-3 (Prostate Cancer)Not specified[3][8][9]
6o Hep-G2 (Hepatocellular Carcinoma)Not specified[3][8][9]
5k Hep-G2 (Hepatocellular Carcinoma)3.32[4]
9f HCT116 (Colorectal Cancer)14.3 ± 4.4[11]

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
89 Bcr-Abl (wild-type)14[2]
89 Bcr-Abl (T315I mutant)450[2]
Entrectinib (127) ALK12[2]
114 CDK82.3 ± 0.8[2]
114 CDK192.6 ± 0.4[2]
Pazopanib VEGFR-230[2]
100a VEGFR-23.45[6]
100a Tie22.13[6]
100a EphB44.71[6]
27a FGFR1< 4.1[6]
27a FGFR22.0[6]
30l PAK19.8[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and for a common in vitro antiproliferative assay.

Protocol 1: General Synthesis of 3,5-Disubstituted Indazole Derivatives

This protocol describes a multi-step synthesis involving a Suzuki coupling reaction to introduce diversity at the C-5 position, followed by acylation and subsequent coupling.[3][4]

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (2)

  • To a solution of 5-bromo-2-fluorobenzonitrile (1) in an appropriate solvent, add hydrazine hydrate (80%).

  • Reflux the reaction mixture for 20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the solid with a suitable solvent and dry under vacuum to yield 5-bromo-1H-indazol-3-amine (2).

Step 2: Suzuki Coupling to Synthesize 5-Aryl-1H-indazol-3-amine Derivatives (3)

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (2), the desired boronic acid or ester, a palladium catalyst (e.g., PdCl₂(dppf)₂), and a base (e.g., Cs₂CO₃).

  • Add a solvent system such as 1,4-dioxane/H₂O (1:1).

  • Purge the vessel with nitrogen and heat the reaction mixture at 90 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 5-aryl-1H-indazol-3-amine derivative (3).

Step 3: Acylation of 5-Aryl-1H-indazol-3-amine Derivatives (4)

  • Dissolve the 5-aryl-1H-indazol-3-amine derivative (3) in a suitable solvent under alkaline conditions (e.g., Na₂CO₃).

  • Add chloroacetic anhydride and stir the reaction at room temperature for 10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the acylated product (4).

Step 4: Final Coupling to Yield Target Compounds (5a-q and 6a-u)

  • Dissolve the acylated intermediate (4) in a suitable solvent (e.g., EtOH or CH₃CN).

  • Add the desired thiophenol or piperazine and a base (e.g., KOH or K₂CO₃).

  • Stir the reaction at room temperature or reflux as required.

  • Monitor the reaction by TLC.

  • After completion, isolate and purify the final product by standard methods (e.g., crystallization or column chromatography).

Protocol 2: MTT Assay for In Vitro Antiproliferative Activity

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.[3][8]

  • Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compound solutions to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_synthesis Synthetic Workflow for 3,5-Disubstituted Indazoles start 5-bromo-2-fluorobenzonitrile step1 Hydrazine Hydrate (Reflux) start->step1 intermediate1 5-bromo-1H-indazol-3-amine step1->intermediate1 step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate1->step2 intermediate2 5-aryl-1H-indazol-3-amine step2->intermediate2 step3 Acylation (Chloroacetic Anhydride) intermediate2->step3 intermediate3 Acylated Intermediate step3->intermediate3 step4 Coupling (Thiophenol or Piperazine) intermediate3->step4 end Target 3,5-Disubstituted Indazole Derivatives step4->end

Caption: Synthetic workflow for 3,5-disubstituted indazoles.

G cluster_assay MTT Assay Workflow seed Seed Cancer Cells in 96-well plate treat Add this compound Derivative (Test Compound) seed->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (e.g., with DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT antiproliferative assay.

G cluster_pathway Role of this compound Derivatives in Kinase Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) growth_factor->receptor kinase_domain Kinase Domain receptor->kinase_domain Dimerization & Autophosphorylation atp ATP atp->kinase_domain signaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) kinase_domain->signaling Phosphorylation proliferation Cell Proliferation, Angiogenesis, Survival signaling->proliferation inhibitor This compound Derivative inhibitor->kinase_domain Binds to ATP-binding site

Caption: Inhibition of kinase signaling by this compound derivatives.

Conclusion

This compound has proven to be a highly valuable scaffold in medicinal chemistry, leading to the development of potent and selective therapeutic agents, particularly in the realm of oncology. The versatility of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacological properties. The protocols and data presented herein serve as a resource for researchers engaged in the design and synthesis of novel indazole-based compounds, facilitating the advancement of drug discovery programs targeting a range of human diseases.

References

Application Notes and Protocols: 1H-Indazol-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use.[1][2] Derivatives of 1H-indazol-3-amine, in particular, have been identified as effective hinge-binding fragments for various kinases, playing a crucial role in the development of targeted cancer therapies.[3][4][5] These compounds have shown potent inhibitory activity against a range of serine/threonine and tyrosine kinases, including but not limited to Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), Pim kinases, and Cyclin-Dependent Kinases (CDKs).[1][6][7]

Kinases are pivotal regulators of a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[8] The development of small-molecule inhibitors, such as those based on the this compound core, provides a strategy for targeted therapy by blocking aberrant kinase signaling.[9] Marketed drugs like Pazopanib (a multi-kinase inhibitor) and Axitinib (a VEGFR inhibitor) feature the indazole core, underscoring its clinical significance.[1][4]

These application notes provide a summary of the inhibitory activities of various this compound derivatives, detailed protocols for their evaluation, and visual workflows to guide experimental design.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro inhibitory potency of selected this compound derivatives against various kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 27a FGFR1< 4.1[1]
FGFR22.0[1]
Compound 13i VEGFR-234.5[1]
Compound 82a Pim-10.4[6]
Pim-21.1[6]
Pim-30.4[6]
Compound 89 Bcr-Abl (WT)14[6]
Bcr-Abl (T315I)450[6]
Compound 98 FGFR115.0[6]
Compound 109 EGFR (T790M)5.3[6]
EGFR8.3[6]
Compound 116 ERK19.3 ± 3.2[6]
Compound 30 VEGFR-21.24[10]
Compound 30l PAK19.8[11]
AKE-72 (5) BCR-ABL (WT)< 0.5[12]
BCR-ABL (T315I)9[12]
Compound 8r FLT3(nanomolar)[13]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 36 HCT116Colorectal Cancer0.4 ± 0.3[14]
Compound 9f HCT116Colorectal Cancer14.3 ± 4.4[14]
Compound 6o K562Chronic Myeloid Leukemia5.15[15][16]
HEK-293Normal Kidney (for selectivity)33.2[15][16]
Compound 89 K562Chronic Myeloid Leukemia6.50[6]
Compound 93 HL60Promyelocytic Leukemia0.0083[6]
HCT116Colorectal Cancer0.0013[6]
Compound 116 HT29Colorectal Cancer0.9 ± 0.1[6]
AKE-72 (5) K-562Chronic Myeloid LeukemiaGI₅₀ < 0.01[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization based on the specific derivative, cell line, and kinase being studied.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a high-throughput method to determine the IC₅₀ value of a compound by measuring the amount of ATP remaining after a kinase reaction.[17] A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition.[17]

Principle

The assay quantifies kinase activity by measuring the depletion of ATP in the reaction mixture. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. The inhibitory effect of a compound is determined by the reduction in kinase activity, which results in a higher luminescent output.[17]

Materials

  • Recombinant human kinase enzyme (e.g., VEGFR-2, FGFR1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • This compound test compounds dissolved in DMSO

  • Known kinase inhibitor as a positive control (e.g., Pazopanib)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT, BSA)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)[17]

  • White, flat-bottom 384-well assay plates[17]

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure

  • Compound Preparation: a. Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is typical.[17] b. Include a DMSO-only vehicle control and a positive control inhibitor.[17]

  • Assay Plate Preparation: a. Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of a 384-well plate.[17]

  • Kinase Reaction: a. Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and the specific peptide substrate. The final concentrations should be optimized based on the enzyme's activity.[17] b. Dispense the kinase reaction mixture into each well of the assay plate. c. To initiate the reaction, add the ATP solution to all wells. d. Prepare "no kinase" control wells by adding the reaction mixture without the enzyme; this will serve as the 100% inhibition control.[17] e. Mix the plate gently on a shaker and incubate at room temperature for a specified period (e.g., 30-60 minutes).[8]

  • Signal Detection: a. After the incubation, add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the reaction and generate a luminescent signal.[17] b. Incubate the plate for 10 minutes at room temperature to stabilize the signal.[17]

  • Data Acquisition and Analysis: a. Measure the luminescence intensity of each well using a plate reader.[17] b. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no kinase" (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic or anti-proliferative effects of this compound derivatives on cancer cell lines.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance.[3]

Materials

  • Human cancer cell lines (e.g., K562, HCT116)[3]

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin/streptomycin

  • Phosphate-Buffered Saline (PBS)

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure

  • Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). b. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (e.g., 0.625 to 10 µM).[3] Include a DMSO vehicle control. c. Incubate the plate for a specified duration (e.g., 48 or 72 hours).[3][18]

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of DMSO or another solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control. c. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis for Kinase Pathway Inhibition

This protocol is used to verify the on-target activity of a kinase inhibitor by analyzing the phosphorylation status of the kinase itself or its downstream substrates.[18][19]

Principle

Western blotting allows for the detection of specific proteins in a complex mixture. To assess kinase inhibitor efficacy, cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to both the phosphorylated and total forms of a target protein. A decrease in the phosphorylated protein signal relative to the total protein signal indicates successful inhibition of the upstream kinase.[18][19]

Materials

  • Adherent mammalian cells

  • This compound test compound and DMSO vehicle

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[18][20]

  • Protein quantification assay kit (e.g., BCA or Bradford)[18]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes[18]

  • Blocking buffer (e.g., 5% w/v BSA or non-fat dry milk in TBST)[20][21]

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)

  • HRP-conjugated secondary antibody[19]

  • Enhanced chemiluminescence (ECL) substrate[19]

  • Chemiluminescence imaging system[19]

Procedure

  • Cell Culture and Treatment: a. Plate cells and grow to 70-80% confluency.[19] b. Treat cells with various concentrations of the test compound or a DMSO vehicle control for a desired time (e.g., 1-2 hours).[19]

  • Cell Lysis: a. After treatment, wash the cells with cold PBS.[18] b. Lyse the cells directly on the plate by adding cold lysis buffer supplemented with inhibitors.[18] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Keep on ice.[21] d. Sonicate or vortex briefly to ensure complete lysis and shear DNA.[21] e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

  • SDS-PAGE and Membrane Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and 2x SDS-PAGE sample buffer. b. Boil the samples at 95-100°C for 5 minutes.[20] c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21] d. Transfer the separated proteins to a PVDF membrane.[18]

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[21] c. Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[21] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] e. Wash the membrane again three times for 10-15 minutes each with TBST.[19]

  • Detection: a. Incubate the membrane with the ECL substrate according to the manufacturer's instructions.[19] b. Visualize the protein bands using a chemiluminescence imaging system.[19] c. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR/FGFR) ADP ADP Downstream Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., VEGF/FGF) Ligand->RTK Activates Indazole This compound Derivative Indazole->RTK Inhibition ATP ATP ATP->RTK Binds to active site Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: A simplified RTK signaling pathway showing inhibition by a this compound derivative.

G start Start prep_comp Prepare Serial Dilution of Indazole Derivative start->prep_comp add_comp Add Compound/Controls to 384-well Plate prep_comp->add_comp add_kinase Add Kinase/Substrate Master Mix add_comp->add_kinase add_atp Initiate Reaction with ATP add_kinase->add_atp incubate Incubate at RT (30-60 min) add_atp->incubate add_reagent Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Calculate % Inhibition and Determine IC₅₀ read_plate->analyze end End analyze->end

Caption: Experimental workflow for a luminescence-based biochemical kinase inhibition assay.

G start Cell Treatment with Indazole Derivative lysis Cell Lysis with Phosphatase Inhibitors start->lysis quant Protein Quantification (BCA/Bradford Assay) lysis->quant sds_page SDS-PAGE Separation quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-p-Protein) Overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Analyze Phosphorylation Status detect->analyze end End analyze->end

Caption: Experimental workflow for Western Blot analysis of kinase inhibitor activity.

References

Application Notes and Protocols: Design and Synthesis of 1H-Indazol-3-amine Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the design, synthesis, and biological evaluation of 1H-Indazol-3-amine derivatives as potential anticancer agents. The information is compiled to assist researchers in the fields of medicinal chemistry and oncology in the development of novel therapeutics.

Design Strategy

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding fragment in various kinases.[1][2] The design of novel anticancer agents based on this scaffold often employs a molecular hybridization strategy. This approach involves combining the 1H-indazole-3-amine core with other pharmacologically active moieties to enhance potency and selectivity.[1][2][3][4][5]

A common strategy involves introducing various substituents at the C-5 position of the indazole ring and modifying the 3-amino group with different functionalities, such as piperazine acetamide or mercapto acetamide groups.[1] The introduction of a piperazine moiety, for instance, can improve solubility and oral bioavailability, as seen in successful drugs like Imatinib.[1] The rationale behind these modifications is to explore the structure-activity relationship (SAR) and optimize the lead compounds for improved anticancer activity and reduced toxicity.[6]

G cluster_design Design Strategy Scaffold This compound Core (Hinge-Binding Motif) Strategy Molecular Hybridization Scaffold->Strategy Modification1 C-5 Position Substitution (Aromatic Rings) Strategy->Modification1 Modification2 C-3 Amine Modification (e.g., Piperazine, Mercapto Acetamide) Strategy->Modification2 Goal Potent & Selective Anticancer Agents Modification1->Goal Modification2->Goal G Start 5-bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate Start->Step1 Intermediate1 5-bromo-1H-indazol-3-amine Step1->Intermediate1 Step2 Suzuki Coupling (Substituted boronic acid esters, Pd catalyst, Base) Intermediate1->Step2 Intermediate2 5-substituted-1H-indazol-3-amine Step2->Intermediate2 Step3 Coupling with 2-chloro-N-substituted acetamide Intermediate2->Step3 Final Target this compound Derivatives Step3->Final G cluster_moa Proposed Mechanism of Action Compound This compound Derivative (e.g., 6o) p53_MDM2 Inhibition of p53/MDM2 Interaction Compound->p53_MDM2 Bcl2_Family Modulation of Bcl-2 Family Proteins Compound->Bcl2_Family p53_up p53 Upregulation p53_MDM2->p53_up Bax_up Bax Upregulation Bcl2_Family->Bax_up Bcl2_down Bcl-2 Downregulation Bcl2_Family->Bcl2_down CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) p53_up->CellCycleArrest Apoptosis Apoptosis Bax_up->Apoptosis Bcl2_down->Apoptosis

References

Application Notes: The Role of 1H-Indazol-3-amine in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a crucial enzyme family involved in DNA repair, genomic stability, and programmed cell death.[1][2] PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains.[3][4] This process recruits other DNA repair proteins to the lesion. In cancers with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These subsequently cause double-strand breaks (DSBs) during replication, which cannot be repaired effectively, resulting in cell death through a concept known as "synthetic lethality".[5]

This mechanism has made PARP inhibitors a significant class of targeted anticancer therapies.[5] Within this class, molecules built upon the 1H-indazole scaffold have demonstrated exceptional potency and desirable pharmacological properties. Specifically, the 1H-Indazol-3-amine moiety serves as a critical pharmacophore, forming the core structure of several potent PARP inhibitors, including the FDA-approved drug Niraparib.[6][7]

Application Notes

1. Structural Significance of the this compound Moiety The 1H-indazole ring system is a privileged scaffold in medicinal chemistry due to its structural resemblance to purines and its ability to form key interactions with enzyme active sites. The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment.[6][8] In the context of PARP inhibitors, the indazole core mimics the nicotinamide portion of the NAD+ substrate, allowing it to occupy the nicotinamide-binding pocket of the PARP enzyme. The 3-amino group provides a crucial vector for attaching various side chains that can be optimized to enhance potency, selectivity, and pharmacokinetic properties.

2. Structure-Activity Relationship (SAR) Insights SAR studies for indazole-based PARP inhibitors have revealed several key trends:

  • Amide Substitution: The 3-amino group is typically acylated to form a 3-carboxamide. This carboxamide group is critical for activity, forming hydrogen bonds with key residues in the PARP active site. The specific regiochemistry of the 3-carboxamide is crucial for potent inhibition.[9]

  • N-1 vs. N-2 Substitution: The indazole ring has two nitrogen atoms that can be substituted. In many potent inhibitors like Niraparib, the substituent is attached at the N-2 position of the indazole ring.

  • Side Chains: The nature of the substituent on the indazole ring significantly impacts potency. For instance, incorporating a basic amine functionality in the side chain often leads to enhanced inhibitory activity.[10]

3. Key PARP Inhibitors Derived from Indazole Scaffolds

  • Niraparib (Zejula®): An FDA-approved PARP1/PARP2 inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancer.[8] Its chemical structure, 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, features a 2H-indazole-7-carboxamide core coupled to a chiral piperidine moiety.[11]

  • Talazoparib (Talzenna®): Another potent, FDA-approved PARP inhibitor.[12] While its core is a more complex pyridophthalazinone, its discovery and development were informed by the broader class of inhibitors that includes indazole-based structures.

Quantitative Data Summary

The following tables summarize the inhibitory potency of key indazole-based PARP inhibitors and the antitumor activity of novel derivatives.

Table 1: Inhibitory Activity of Indazole-Based PARP Inhibitors

Compound Target(s) IC50 / Kᵢ (nM) Source
Niraparib PARP1 IC50: 3.8 [10]
PARP2 IC50: 2.1 [10]
Talazoparib PARP1 IC50: 0.57 [12]
PARP1 Kᵢ: 0.65 ± 0.07 [13]
Olaparib (Reference) PARP1 IC50: 5 / Kᵢ: 1.87 ± 0.10 [10][13]

| | PARP2 | IC50: 1 |[10] |

Table 2: Antitumor Activity of a Novel 1H-Indazole-3-amine Derivative (Compound 6o)

Cell Line Cancer Type IC50 (µM) Source
K562 Chronic Myeloid Leukemia 5.15 [14]

| HEK-293 (Normal Cell) | Non-cancerous | 33.2 |[14] |

Experimental Protocols

The following protocols outline general procedures for synthesizing the this compound core and key precursors for PARP inhibitors.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine (A Key Starting Material)

This protocol describes the cyclization of a substituted benzonitrile to form the indazole amine core.

  • Reaction: 5-bromo-2-fluorobenzonitrile + Hydrazine hydrate → 5-bromo-1H-indazol-3-amine

  • Reagents and Materials:

    • 5-bromo-2-fluorobenzonitrile (1.0 eq)

    • Hydrazine hydrate (80% solution, 3.0-5.0 eq)

    • Ethanol or an appropriate solvent

    • Round-bottom flask with reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile and the solvent.

    • Add hydrazine hydrate (80%) to the mixture.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. The reaction is often rapid, proceeding to completion in as little as 20-30 minutes.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure.

    • Collect the solid product by filtration, wash with cold solvent or water to remove excess hydrazine.

    • Dry the product under vacuum to yield 5-bromo-1H-indazol-3-amine.

Protocol 2: Synthesis of a Niraparib Precursor (Amidation Step)

This protocol outlines the formation of the 7-carboxamide group on the indazole ring, a key step in the synthesis of Niraparib.[11]

  • Reaction: Methyl 2-(4-((3S)-1-(tert-butoxycarbonyl)piperidin-3-yl)phenyl)-2H-indazole-7-carboxylate + Formamide → tert-butyl (S)-3-(4-(7-(aminocarbonyl)-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate

  • Reagents and Materials:

    • Indazole ester intermediate (1.0 eq)

    • Formamide (as reagent and solvent)

    • Sodium methoxide (catalytic amount)

    • Reaction vessel suitable for heating

    • Magnetic stirrer

  • Procedure:

    • In a reaction vessel, dissolve the indazole ester intermediate in formamide.

    • Add a catalytic amount of sodium methoxide to the solution.

    • Heat the mixture (e.g., to 90-100 °C) and stir for several hours (e.g., 5-7 hours).[11]

    • Monitor the conversion of the ester to the amide by TLC or HPLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup: pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

    • The resulting BOC-protected Niraparib precursor can be purified further by recrystallization or chromatography if necessary. The final step to obtain Niraparib involves the removal of the BOC protecting group under acidic conditions.

Visualizations

PARP_Signaling_Pathway

Synthetic_Workflow Start Substituted Benzonitrile (e.g., 2-Fluorobenzonitrile) Core_Formation Step 1: Cyclization (e.g., with Hydrazine) Forms this compound core Start->Core_Formation Functionalization Step 2: Functionalization (e.g., Suzuki Coupling, Amidation) Core_Formation->Functionalization Coupling Step 3: Coupling Reaction (e.g., N-Arylation) Functionalization->Coupling Side_Chain Key Side Chain (e.g., Piperidine moiety) Side_Chain->Coupling Final_Product Final PARP Inhibitor (e.g., Niraparib) Coupling->Final_Product

SAR_Logic cluster_Modifications Structural Modifications Scaffold 1H-Indazole-3-amine Core Scaffold Mod1 Amidation at 3-amino position Scaffold->Mod1 requires Mod2 Substitution at N-2 position Scaffold->Mod2 allows Activity Increased PARP Inhibitory Potency Mod1->Activity critical for Mod3 Addition of Basic Amine to Side Chain Mod2->Mod3 enables Mod3->Activity enhances

References

Application Notes and Protocols for Multicomponent Reactions Involving 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging 1H-Indazol-3-amine in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic compounds with potential therapeutic applications. The methodologies outlined herein are valuable for scaffold generation in drug discovery programs, particularly in oncology.

Introduction

This compound is a privileged scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide range of biologically active molecules. Its unique structural features allow it to participate in various chemical transformations, making it an ideal candidate for multicomponent reactions. MCRs offer a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach is characterized by high atom economy, operational simplicity, and the ability to generate large libraries of compounds for high-throughput screening.

This report focuses on two key applications of this compound in MCRs: the synthesis of pyrimido[1,2-b]indazoles and the potential for Ugi-type reactions. Additionally, it explores the biological significance of the resulting compounds, particularly their role in modulating key signaling pathways implicated in cancer, such as the p53-MDM2 and Bcl-2 pathways.

I. Three-Component Synthesis of Pyrimido[1,2-b]indazoles

A robust and efficient method for the synthesis of substituted pyrimido[1,2-b]indazoles involves a three-component reaction between this compound, an aldehyde, and an active methylene compound, such as malononitrile. This reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazoles[1]

General Procedure:

A mixture of 3-aminoindazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL) is treated with a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol). The reaction mixture is then heated under reflux for a specified period (typically 2-6 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired pyrimido[1,2-b]indazole derivatives.

Example Data:

EntryAldehydeProductYield (%)
1Benzaldehyde2-Amino-4-phenyl-4,10-dihydropyrimido[1,2-b]indazole-3-carbonitrile85
24-Chlorobenzaldehyde2-Amino-4-(4-chlorophenyl)-4,10-dihydropyrimido[1,2-b]indazole-3-carbonitrile92
34-Methoxybenzaldehyde2-Amino-4-(4-methoxyphenyl)-4,10-dihydropyrimido[1,2-b]indazole-3-carbonitrile88
42-Naphthaldehyde2-Amino-4-(naphthalen-2-yl)-4,10-dihydropyrimido[1,2-b]indazole-3-carbonitrile82

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Start Mix Mix: - this compound - Aldehyde - Malononitrile - Ethanol - Catalyst Start->Mix Reflux Heat under reflux (2-6 hours) Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Filter Filter precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Purify Recrystallize Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the three-component synthesis of pyrimido[1,2-b]indazoles.

II. Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a cornerstone of multicomponent chemistry, enabling the synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. While specific examples utilizing this compound are not extensively reported, its primary amine functionality makes it a suitable candidate for this transformation, offering a pathway to novel peptidomimetic structures incorporating the indazole core.

General Experimental Protocol (Hypothetical, based on standard Ugi procedures)[2][3]

Procedure:

To a solution of this compound (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent such as methanol or trifluoroethanol (5 mL) is added a carboxylic acid (1.0 mmol). The mixture is stirred at room temperature for 10-15 minutes to facilitate the formation of the imine intermediate. Subsequently, an isocyanide (1.0 mmol) is added to the reaction mixture. The reaction is typically exothermic and is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired Ugi product.

Ugi Reaction Workflow

G cluster_0 Component Mixing cluster_1 Reaction cluster_2 Purification Start Start Mix1 Mix: - this compound - Aldehyde - Carboxylic Acid - Solvent Start->Mix1 Stir1 Stir at RT (15 min) Mix1->Stir1 Add_Isocyanide Add Isocyanide Stir1->Add_Isocyanide Stir2 Stir at RT (24-48 h) Add_Isocyanide->Stir2 Monitor Monitor by TLC Stir2->Monitor Monitor->Stir2 Incomplete Evaporate Remove solvent Monitor->Evaporate Complete Chromatography Column Chromatography Evaporate->Chromatography Product Ugi Product Chromatography->Product

Caption: General workflow for the Ugi four-component reaction involving this compound.

III. Biological Activity and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents.[1][2] A notable study demonstrated that certain 3,5-disubstituted indazole derivatives exhibit potent inhibitory activity against various cancer cell lines.[1][2] The mechanism of action for some of these compounds involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of representative 1H-indazole-3-amine derivatives against several human cancer cell lines.

CompoundK562 (IC₅₀, µM)A549 (IC₅₀, µM)PC-3 (IC₅₀, µM)Hep-G2 (IC₅₀, µM)HEK-293 (IC₅₀, µM)
6o 5.15 ± 0.55---33.20 ± 3.83
5k ---3.32 ± 0.4312.17 ± 2.85

Data extracted from Wang et al., 2023.[1] IC₅₀ values represent the concentration required for 50% inhibition of cell growth. HEK-293 is a non-cancerous human cell line used to assess selectivity.

Signaling Pathways

1. p53-MDM2 Pathway:

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the oncoprotein MDM2, which targets p53 for degradation. Small molecules that inhibit the p53-MDM2 interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3][4][5] Compound 6o has been shown to upregulate the expression of p53 and downregulate MDM2, suggesting its mechanism of action involves the activation of the p53 pathway.[2]

G cluster_p53 p53-MDM2 Pathway MDM2 MDM2 p53 p53 MDM2->p53 Inhibits p53->MDM2 Upregulates Degradation p53 Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Inhibitor Compound 6o Inhibitor->MDM2 Inhibits

Caption: Inhibition of the p53-MDM2 pathway by a 1H-indazole-3-amine derivative.

2. Bcl-2 Family Apoptotic Pathway:

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[6][7][8] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. Cancer cells often overexpress anti-apoptotic Bcl-2 proteins to evade cell death. Small molecule inhibitors that target these anti-apoptotic proteins can restore the apoptotic balance and induce cancer cell death. Compound 6o has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2]

G cluster_bcl2 Bcl-2 Apoptotic Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Inhibitor Compound 6o Inhibitor->Bcl2 Downregulates Inhibitor->Bax Upregulates

Caption: Modulation of the Bcl-2 family apoptotic pathway by a 1H-indazole-3-amine derivative.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of complex heterocyclic scaffolds through multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the chemical space around this privileged core. The demonstrated biological activity of the resulting compounds, particularly their ability to modulate critical cancer-related signaling pathways, highlights the potential of this approach in the development of novel therapeutic agents. Further exploration of different MCRs with this compound and subsequent biological evaluation of the products are warranted to fully realize the potential of this chemical entity in drug discovery.

References

Application Notes and Protocols for the Functionalization of the 1H-Indazol-3-amine Core at the C5 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C5 position of this nucleus has been a key strategy in the development of potent and selective therapeutic agents, particularly in the field of oncology. This document provides detailed application notes and experimental protocols for the C5 functionalization of this compound, with a focus on arylation, alkylation, and halogenation reactions. The described methodologies and data are intended to guide researchers in the synthesis and evaluation of novel this compound derivatives.

Biological Significance of C5-Functionalized 1H-Indazol-3-amines

Derivatives of this compound have garnered significant attention for their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] Notably, the introduction of various substituents at the C5 position has been shown to modulate the biological activity of these compounds. For instance, C5-aryl substituted this compound derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression.[2] By disrupting this interaction, these compounds can stabilize p53, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Signaling Pathway: p53-MDM2 Interaction and Apoptosis Induction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation and is often referred to as the "guardian of the genome".[3][4] Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which acts as a primary negative regulator of p53 by targeting it for proteasomal degradation.[4][5][6] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to proliferate uncontrollably.[5]

C5-functionalized this compound derivatives have been shown to inhibit the p53-MDM2 interaction.[2] This inhibition stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of its target genes. These target genes are involved in critical cellular processes such as cell cycle arrest and apoptosis (programmed cell death). The activation of the apoptotic cascade ultimately leads to the elimination of cancer cells.

p53_MDM2_Apoptosis_Pathway cluster_inhibition Inhibition by C5-Functionalized This compound cluster_cellular Cellular Processes Indazole C5-Functionalized This compound MDM2 MDM2 Indazole->MDM2 Inhibits binding to p53 p53 p53 p53->MDM2 Activates transcription p21 p21 p53->p21 Activates transcription Bax Bax p53->Bax Activates transcription Proteasome Proteasome p53->Proteasome MDM2->p53 Ubiquitination & Degradation MDM2->Proteasome CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-MDM2 signaling pathway and its inhibition.

Experimental Protocols

The following section provides detailed protocols for the functionalization of the this compound core at the C5 position. The starting material for these reactions is typically 5-bromo-1H-indazol-3-amine, which can be synthesized from 5-bromo-2-fluorobenzonitrile.[2][7]

General Experimental Workflow for C5-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds and is particularly effective for the C5-arylation of 5-bromo-1H-indazol-3-amine.[2][7]

experimental_workflow Reactants 1. Reactant Setup - 5-bromo-1H-indazol-3-amine - Arylboronic acid - PdCl2(dppf)2 - Cs2CO3 Solvent 2. Solvent Addition - 1,4-Dioxane/H2O Reactants->Solvent Reaction 3. Reaction - Heat to 90°C - Stir for 6h under N2 Solvent->Reaction Workup 4. Work-up - Cool to RT - Aqueous work-up Reaction->Workup Purification 5. Purification - Column Chromatography Workup->Purification Product 6. Product - 5-aryl-1H-indazol-3-amine Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: C5-Arylation via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-1H-indazol-3-amine with various arylboronic acids.[2][7]

Materials:

  • 5-bromo-1H-indazol-3-amine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)₂) (0.05 equivalents)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard reaction glassware

Procedure:

  • To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), PdCl₂(dppf)₂ (0.05 equivalents), and Cs₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 1:1 to 4:1 ratio) to the reaction vessel.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine.

Quantitative Data for C5-Arylation:

EntryArylboronic AcidYield (%)Reference
1Phenylboronic acid78[7]
24-Methoxyphenylboronic acid80[7]
33-Fluorophenylboronic acid75[7]
44-Chlorophenylboronic acid77[7]
Protocol 2: C5-Alkylation (General Approach)

Direct C5-alkylation of the this compound core can be challenging. A common strategy involves a cross-coupling reaction, such as a Negishi coupling, with an organozinc reagent. This protocol provides a general outline for such a transformation.

Materials:

  • 5-bromo-1H-indazol-3-amine

  • Alkylzinc halide (e.g., prepared from the corresponding alkyl halide and zinc)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)₂)

  • Anhydrous solvent (e.g., THF, DMF)

  • Nitrogen or Argon gas supply

  • Standard reaction glassware

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve 5-bromo-1H-indazol-3-amine and the palladium catalyst in the anhydrous solvent.

  • Add the freshly prepared alkylzinc halide solution dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature appropriate for the specific catalyst and substrates (typically 60-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: C5-Halogenation (General Approach)

Direct electrophilic halogenation at the C5 position of this compound can be performed using standard halogenating agents. Alternatively, for the introduction of a halogen other than bromine, a Sandmeyer reaction starting from a C5-amino precursor could be employed.

3.1. Direct Halogenation

Materials:

  • This compound

  • Halogenating agent (e.g., N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), Iodine)

  • Solvent (e.g., DMF, Acetic Acid, Dichloromethane)

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the halogenating agent portion-wise at a controlled temperature (often room temperature or below).

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a reducing agent if necessary (e.g., sodium thiosulfate for iodine reactions).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by recrystallization or column chromatography.

3.2. Halogenation via Sandmeyer Reaction (from 5-amino-1H-indazol-3-amine)

The Sandmeyer reaction allows for the conversion of a primary aromatic amine to a variety of functional groups, including halogens, via a diazonium salt intermediate.[5][8][9]

Materials:

  • 5-amino-1H-indazol-3-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Dissolve 5-amino-1H-indazol-3-amine in aqueous HCl or HBr and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to form the diazonium salt.

  • In a separate flask, prepare a solution of the corresponding copper(I) halide in the concentrated acid.

  • Slowly add the cold diazonium salt solution to the copper(I) halide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Biological Activity of C5-Aryl-1H-Indazol-3-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of C5-aryl-1H-indazol-3-amine derivatives against various cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.[2]

Compound IDC5-Aryl SubstituentK562 (Leukemia) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Liver) IC₅₀ (µM)
6a 3-Fluorophenyl5.198.216.125.62
6b 4-Methoxyphenyl18.62>50>50>50
6o 4-(Trifluoromethyl)phenyl5.1510.329.8712.45

Data extracted from a study by Li et al. (2023).[2]

Conclusion

The functionalization of the this compound core at the C5 position is a valuable strategy for the development of novel therapeutic agents. The Suzuki-Miyaura coupling provides a robust and versatile method for the synthesis of C5-aryl derivatives, which have demonstrated promising anti-cancer activity through the inhibition of the p53-MDM2 pathway. While detailed protocols for C5-alkylation and halogenation on this specific scaffold are less reported, general methodologies from related systems can be adapted. The protocols and data presented herein serve as a comprehensive resource for researchers engaged in the design and synthesis of new indazole-based drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Indazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

The most prevalent starting material is a substituted 2-halobenzonitrile, typically 2-fluorobenzonitrile or 2-chlorobenzonitrile, which is reacted with hydrazine.[1][2][3] Variations of this method may use differently substituted benzonitriles to produce derivatives of this compound.[1][4]

Q2: What is a typical yield for the synthesis of this compound from 2-fluorobenzonitrile and hydrazine?

Yields can vary based on the specific reaction conditions. However, high yields have been reported in the literature. For instance, the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile and 80% hydrazine hydrate via refluxing for 20 minutes can achieve a yield of 88%.[2][5][6] A similar reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine has been reported to yield the corresponding 3-aminoindazole at 90%.[1]

Q3: Are there any significant safety precautions to consider during this synthesis?

Yes, some synthetic routes, particularly those involving bromination, can be highly exothermic and pose potential safety risks.[1][7] It is crucial to have appropriate temperature control and to follow all standard laboratory safety procedures. Reactions involving hydrazine hydrate should also be handled with care due to its toxicity.

Q4: Can this synthesis be performed without column chromatography for purification?

Yes, optimized protocols have been developed to produce this compound derivatives on a large scale without the need for column chromatography.[1][4] These methods often involve careful control of reaction conditions to minimize side products, followed by purification techniques such as recrystallization or precipitation and washing.[7]

Troubleshooting Guide

Low Yield

Q: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Purity of Reagents:

    • Hydrazine Hydrate: The quality and concentration of hydrazine hydrate are critical. Use a fresh, properly stored supply. The concentration (e.g., 80%) should be verified.

    • Starting Material: Ensure the purity of your 2-halobenzonitrile. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For the reaction of 2-fluorobenzonitrile with hydrazine, reflux conditions are often employed.[2][5] Ensure the reaction reaches and maintains the optimal temperature. For some substituted benzonitriles, the reaction temperature may need to be optimized to balance reaction rate and side product formation.[7]

    • Reaction Time: While some protocols report short reaction times (e.g., 20 minutes), others may require longer periods.[2][5] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TDC) to determine the optimal reaction time.[8]

    • Solvent: The choice of solvent can influence the reaction outcome. While some reactions are performed neat with an excess of hydrazine hydrate, others may benefit from a solvent like ethanol or 2-MeTHF.[3][7]

  • Work-up and Purification:

    • Product Loss during Extraction: Ensure proper pH adjustment during the work-up to minimize the loss of the amine product in the aqueous phase.

    • Purification Method: If using column chromatography, ensure the correct stationary and mobile phases are used to avoid product loss. For non-chromatographic methods like recrystallization, select an appropriate solvent system to maximize recovery.

Side Product Formation

Q: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A: The formation of side products is a common issue. Here are some likely culprits and solutions:

  • Formation of 2H-Indazole Isomer: The formation of the thermodynamically less stable 2H-indazole isomer can occur.

    • Troubleshooting: The choice of base and solvent can influence the N1/N2 selectivity. Strong, non-nucleophilic bases in aprotic solvents tend to favor the formation of the 1H-isomer.[9]

  • Hydrolysis of the Cyano Group: In the presence of strong acids or bases and water, the nitrile group (-CN) can be hydrolyzed to a carboxylic acid or amide.[7]

    • Troubleshooting: Control the amount of water in the reaction and avoid harsh acidic or basic conditions during work-up if this side product is observed.

  • Formation of Undesired Regioisomers (in substituted systems): When using starting materials with multiple reactive sites, the formation of undesired regioisomers can occur. For example, bromination of 4-chloro-1H-indazol-3-amine can lead to the undesired regioisomer.[1]

    • Troubleshooting: The order of synthetic steps is critical. It is often preferable to introduce substituents before the indazole ring formation to ensure correct regioselectivity.[1][7] The choice of solvent can also influence the regioselectivity of the cyclization.[7]

Reaction Control

Q: The reaction is highly exothermic and difficult to control. What can I do to manage this?

A: Exothermic reactions, particularly during bromination steps, require careful management.[1][7]

  • Slow Addition of Reagents: Add the reactive reagent (e.g., brominating agent, hydrazine) slowly and portion-wise to control the rate of the reaction and heat generation.

  • Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature and dissipate the heat generated.

  • Dilution: Performing the reaction in a suitable solvent can help to dissipate heat more effectively.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Derivatives

Starting MaterialReagents & ConditionsProductYield (%)Reference
5-Bromo-2-fluorobenzonitrileNH₂NH₂·H₂O (80%), reflux, 20 min5-Bromo-1H-indazol-3-amine88%[2][5][6]
3-Bromo-6-chloro-2-fluorobenzonitrileHydrazine7-Bromo-4-chloro-1H-indazol-3-amine90%[1]
2,6-Dichlorobenzonitrile1. NBS, H₂SO₄; 2. Hydrazine hydrate, NaOAc, 2-MeTHF, 95°C7-Bromo-4-chloro-1H-indazol-3-amine38-45% (overall)[1][4]
2,6-DichlorobenzonitrileHydrazine hydrate4-Chloro-1H-indazol-3-amine95%[1]
o-ChlorobenzaldehydeHydrazine hydrate, L-proline, H₂O, Microwave (425 MW), 18 min1H-IndazoleGood[8]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile

Materials:

  • 5-Bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

Procedure:

  • To 5-bromo-2-fluorobenzonitrile, add hydrazine hydrate (80%).

  • Reflux the reaction mixture for 20 minutes.

  • Monitor the reaction completion by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir for 30 minutes.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.

(Adapted from Molecules 2023, 28(9), 3891)[2]

Protocol 2: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

This is a two-step synthesis starting from 2,6-dichlorobenzonitrile.

Step 1: Regioselective Bromination

  • To a solution of 2,6-dichlorobenzonitrile in concentrated sulfuric acid (96%), add N-bromosuccinimide (NBS) portion-wise at a controlled temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration and wash with ethyl acetate to obtain 3-bromo-2,6-dichlorobenzonitrile.[7]

Step 2: Heterocycle Formation

  • In a Parr reactor, combine 3-bromo-2,6-dichlorobenzonitrile, hydrazine hydrate, sodium acetate (NaOAc), and 2-methyltetrahydrofuran (2-MeTHF).

  • Heat the mixture to an internal temperature of 95°C and maintain for 18 hours.

  • Cool the reaction mixture and proceed with work-up, which may involve extraction and crystallization to isolate 7-bromo-4-chloro-1H-indazol-3-amine.

(Adapted from Molecules 2024, 29(12), 2705)[1]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Halobenzonitrile 2-Halobenzonitrile Cyclization Cyclization 2-Halobenzonitrile->Cyclization Hydrazine Hydrazine Hydrazine->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Issue Reagent_Purity Impure Reagents Low_Yield->Reagent_Purity Reaction_Conditions Suboptimal Conditions (Temp, Time, Solvent) Low_Yield->Reaction_Conditions Workup_Loss Product Loss During Work-up Low_Yield->Workup_Loss Check_Reagents Use Fresh/Pure Reagents Reagent_Purity->Check_Reagents Optimize_Conditions Optimize T, t, and Solvent Reaction_Conditions->Optimize_Conditions Refine_Workup Refine Work-up/ Purification Protocol Workup_Loss->Refine_Workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

Side_Products cluster_types Common Side Products cluster_mitigation Mitigation Strategies Side_Products_Observed Side Products Observed Isomer 2H-Indazole Isomer Side_Products_Observed->Isomer Hydrolysis Nitrile Hydrolysis Side_Products_Observed->Hydrolysis Regioisomer Undesired Regioisomer Side_Products_Observed->Regioisomer Solvent_Base Optimize Solvent/Base Isomer->Solvent_Base Control_H2O Control Water Content/ Work-up pH Hydrolysis->Control_H2O Route_Design Redesign Synthetic Route Regioisomer->Route_Design

Caption: Troubleshooting guide for common side products in the synthesis.

References

troubleshooting common side reactions in 1H-Indazol-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges and side reactions encountered during the synthesis of 1H-Indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely used and efficient method is the reaction of a 2-halobenzonitrile, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile, with hydrazine hydrate.[1][2] The reaction typically proceeds as a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The use of 2-fluorobenzonitrile often gives high yields in short reaction times.[3]

Q2: What are the most common side reactions observed during the synthesis of this compound from 2-aminobenzonitrile or its halo-derivatives?

A2: The most frequently encountered side reactions include:

  • Formation of regioisomers: In cases of substituted benzonitriles, different regioisomers of the indazole can be formed.[1]

  • Dimerization: Under certain conditions, the starting materials or intermediates can dimerize.[2]

  • Hydrazone formation: Intermediates may form stable hydrazones that are slow to cyclize.[2]

  • Hydrolysis of the nitrile group: The cyano group can be hydrolyzed to an amide or carboxylic acid, especially under harsh acidic or basic conditions.

  • Over-halogenation: When synthesizing halogenated derivatives, over-halogenation of the aromatic ring can occur.[1]

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control of reaction conditions:

  • Temperature: Elevated temperatures can sometimes lead to the formation of dimers and other byproducts.[2] It is crucial to follow the recommended temperature profile for the specific synthetic protocol.

  • Reaction Time: Prolonged reaction times can also contribute to the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.

  • Purity of Starting Materials: Using high-purity starting materials is essential to prevent the introduction of impurities that can lead to side reactions.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.

Q4: I am observing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, product degradation, or loss during workup and purification. Optimizing reaction temperature, time, and reagent stoichiometry are key starting points for troubleshooting.

Troubleshooting Guides

Problem 1: Low Yield of this compound

If you are experiencing a low yield of your desired product, consider the following troubleshooting steps:

  • Verify Reagent Quality: Ensure the purity and reactivity of your starting materials, especially the hydrazine hydrate, which can degrade over time.

  • Optimize Reaction Temperature: The reaction temperature is critical. For the reaction of 2-fluorobenzonitrile with hydrazine hydrate, refluxing is common.[3] However, for other substrates, a lower temperature might be required to prevent side reactions.

  • Control Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid premature quenching or prolonged reaction times that could lead to product degradation.

  • Optimize Reagent Stoichiometry: An excess of hydrazine hydrate is often used to drive the reaction to completion. Experiment with the molar ratio of the reactants to find the optimal conditions.

  • Ensure Efficient Work-up: The work-up procedure should be designed to minimize product loss. This includes selecting an appropriate extraction solvent and ensuring complete precipitation of the product if applicable.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reagents Verify Purity and Reactivity of Starting Materials start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction optimize_temp Optimize Reaction Temperature solution_degradation Decrease reaction temperature or time. Use an inert atmosphere. optimize_temp->solution_degradation optimize_time Optimize Reaction Time solution_incomplete Increase reaction time or temperature. Consider a more reactive starting material. optimize_time->solution_incomplete optimize_ratio Adjust Reagent Stoichiometry check_workup Review Work-up and Purification Procedure solution_loss Optimize extraction solvent and pH. Ensure complete precipitation. check_workup->solution_loss incomplete_reaction->optimize_time Yes degradation Product Degradation? incomplete_reaction->degradation No degradation->optimize_temp Yes loss_during_workup Product Loss During Work-up? degradation->loss_during_workup No loss_during_workup->optimize_ratio No loss_during_workup->check_workup Yes

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Problem 2: Presence of Impurities in the Final Product

If your final product is contaminated with impurities, consider the following purification strategies:

  • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A suitable eluent system should be determined by TLC analysis.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution and then precipitated by basifying the solution.

Data Presentation

The following tables summarize quantitative data for common synthetic routes to this compound and its derivatives, allowing for a comparison of their efficiencies.

Table 1: Comparison of Synthetic Routes to 3-Aminoindazoles

Starting MaterialReagents and ConditionsProductYield (%)Reference
5-Bromo-2-fluorobenzonitrileHydrazine hydrate (80%), reflux, 20 min5-Bromo-1H-indazol-3-amine88%[3]
2,6-DichlorobenzonitrileHydrazine hydrate, 95%4-Chloro-1H-indazol-3-amine95%[1]
3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate (4 eq.), NaOAc (1.2 eq.), 2-MeTHF, 95 °C, 18 h7-Bromo-4-chloro-1H-indazol-3-amine50-56% (after purification)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile[3]
  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or butanol), add hydrazine hydrate (80%, excess).

  • Heat the reaction mixture to reflux for 20 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the product under vacuum to obtain 5-bromo-1H-indazol-3-amine.

Signaling Pathways and Reaction Mechanisms

The synthesis of this compound from 2-halobenzonitriles proceeds through a two-step mechanism: a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Reaction Pathway for this compound Synthesis

reaction_pathway cluster_main Main Reaction Pathway cluster_side Common Side Reactions start 2-Halobenzonitrile intermediate1 Hydrazine Adduct start->intermediate1 + Hydrazine dimer Dimerization Products start->dimer [Dimerization] intermediate2 Amidine Intermediate intermediate1->intermediate2 Nucleophilic Aromatic Substitution product This compound intermediate2->product Intramolecular Cyclization hydrazone Stable Hydrazone intermediate2->hydrazone [Incomplete Cyclization]

Caption: The reaction mechanism for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of 1H-Indazol-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 1H-Indazol-3-amine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a practical question-and-answer format.

Column Chromatography Issues

Question 1: I'm seeing poor separation between my desired indazole derivative and an impurity during column chromatography. What can I do?

Answer:

Poor separation is a common issue stemming from suboptimal solvent systems or stationary phase selection. Here is a systematic approach to resolving this:

  • Optimize the Eluent System:

    • TLC Analysis: Before scaling up to a column, perform a thorough Thin-Layer Chromatography (TLC) analysis with various solvent systems. Test different polarity ranges. For example, start with hexane/ethyl acetate and dichloromethane/methanol mixtures.

    • Target Rf Value: Aim for an Rf value between 0.2 and 0.4 for your target compound. This generally provides the best resolution on a column.[1]

    • Employ Gradient Elution: Instead of an isocratic (constant solvent mixture) system, use a gradient elution. Start with a low polarity solvent and gradually increase the polarity. A common gradient for indazole derivatives is starting with 100% dichloromethane and slowly increasing the percentage of methanol.[1]

  • Re-evaluate the Stationary Phase:

    • While silica gel is the most common choice, it may not be ideal for all derivatives. Consider using a different stationary phase like alumina, which can offer different selectivity for certain indazole compounds.[1]

  • Check Sample Loading:

    • Ensure the crude sample is dissolved in a minimal amount of solvent before loading it onto the column. Using too much solvent can cause the initial band to broaden, leading to poor separation.

Question 2: My compound is not eluting from the silica gel column, even after flushing with a high-polarity solvent.

Answer:

This indicates that your compound is strongly adsorbed to the stationary phase.

  • Increase Eluent Polarity Drastically: If a high percentage of ethyl acetate in hexane or methanol in dichloromethane is not working, consider adding a small amount of a more polar modifier like acetic acid or triethylamine to the eluent. This can help to displace highly polar or basic/acidic compounds from the silica.

  • Check Compound Stability: Some indazole derivatives might be unstable on silica gel, potentially degrading or reacting on the column. Assess the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.

  • Switch to a Different Stationary Phase: Reverse-phase chromatography (like C18) may be a suitable alternative if your compound is too polar for normal-phase silica gel.

Recrystallization Issues

Question 3: I can't find a suitable solvent for recrystallizing my crude this compound derivative. What is the best approach?

Answer:

Finding the right recrystallization solvent is key to achieving high purity. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Common solvents to screen for indazole derivatives include ethanol, methanol, ethyl acetate, and water mixtures.[1]

  • Use a Co-solvent System: If a single solvent is not effective, a binary (two-solvent) system is often the solution. One solvent should be a "good" solvent (dissolves the compound well), and the other a "poor" solvent (dissolves the compound poorly). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A binary solvent system of MeOH/H₂O has been shown to be effective for purifying certain indazole derivatives.[2]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

Question 4: My recrystallization yield is very low. How can I improve it?

Answer:

Low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize recovery.[1]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate the filtrate by evaporating some of the solvent and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[1]

General Purity Issues

Question 5: After purification, my NMR spectrum still shows persistent impurities. What are they and how can I remove them?

Answer:

Persistent impurities in indazole synthesis often include starting materials, regioisomers, or byproducts from side reactions.[2][3]

  • Identify the Impurity: If possible, identify the impurity by its characteristic peaks in the NMR spectrum. Common impurities include residual solvents (e.g., DMF, toluene) or reagents.[4][5]

  • Acid-Base Extraction: Since this compound and its derivatives are basic, an acid-base extraction can be a powerful purification step.[6][7] Dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic indazole will move into the aqueous layer as a salt. The layers can then be separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.[8][9][10]

  • Re-purification: A second purification step using a different technique (e.g., recrystallization after column chromatography) can often remove stubborn impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most prevalent and effective methods are column chromatography on silica gel and recrystallization.[1][11][12] For specific cases, particularly for removing acidic or basic impurities, acid-base extraction is a highly effective technique.[9] Some syntheses are even designed to avoid column chromatography altogether by leveraging highly selective reactions and crystallization.[2][3][13]

Q2: How do I choose the best solvent system for column chromatography?

A2: The best practice is to first screen various solvent systems using TLC. A good starting point for many indazole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound, as this typically provides the best separation on a column.[1]

Q3: What analytical methods should I use to assess the purity of my final product?

A3: A combination of orthogonal (independent) methods is recommended for a comprehensive assessment of purity.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >95%).[11][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can identify organic impurities.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired compound and helps in identifying impurities.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present and serves as a "molecular fingerprint" for identity confirmation.[14]

Q4: My this compound derivative seems to be poorly soluble in common organic solvents. What can I do?

A4: Poor solubility can be a challenge. This compound itself has slight solubility in DMSO and methanol.[16] For derivatives, you may need to use more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for purification or analysis. Introducing certain functional groups, such as a piperazine moiety, has been shown to improve the water solubility of some indazole derivatives.[17][18]

Data Presentation

Table 1: Recommended Solvent Systems for Purification
Purification MethodCompound TypeRecommended Solvents/SystemsTypical Yield/PurityReference
Recrystallization 7-Bromo-4-chloro-1H-indazol-3-amineMethanol/Water (80/20, v/v)~80% recovery, ~97% purity[2]
Column Chromatography N-Arylindazole-3-carboxamidesn-hexane/Ethyl Acetate (gradient)N/A[12]
Column Chromatography General 1H-Indazole DerivativesDichloromethane/Methanol (gradient)>95% purity[11]
Acid-Base Extraction Crude mixtures with acidic/basic impuritiesDichloromethane or Ether / 1M HCl / 1M NaOHHigh purity, variable yield[6][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for purifying 1H-indazole derivatives using silica gel chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle without trapping air bubbles. Add a layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude indazole derivative in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.[1]

  • Elution: Begin eluting with the chosen solvent system (determined by prior TLC analysis). If using a gradient, start with the less polar solvent and gradually introduce the more polar solvent. For example, start with 100% dichloromethane and slowly increase to 5% methanol in dichloromethane.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]

Protocol 2: Purification by Recrystallization

This protocol describes a general method for recrystallizing a crude indazole derivative.

  • Solvent Selection: Choose a suitable solvent or co-solvent system in which the compound is highly soluble when hot and poorly soluble when cold (e.g., Methanol/Water).[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture (e.g., to 80 °C) while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary.[1][2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this process.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[1]

Visualizations

General Purification and Analysis Workflow

G cluster_0 Synthesis & Work-up cluster_1 Purification Strategy cluster_2 Purity & Identity Confirmation cluster_3 Final Product Crude Crude Product (Indazole + Impurities) TLC TLC Analysis (Solvent Screening) Crude->TLC Evaluate Mixture Purify Primary Purification (Column or Recrystallization) TLC->Purify Select Method AcidBase Acid-Base Extraction (If needed) Purify:e->AcidBase:w Impure? Analysis Purity Assessment (HPLC, LC-MS) Purify->Analysis Purified Sample AcidBase:w->Purify:e Re-purify AcidBase->Analysis Analysis->Purify <95% Pure Structure Structure Elucidation (NMR, FTIR) Analysis->Structure Pure Pure Indazole Derivative (>95%) Structure->Pure Confirmed

Caption: A typical workflow for purifying and analyzing this compound derivatives.

Troubleshooting Purification Methods

G Start Crude Product Obtained CheckPurity Assess Purity (TLC/LCMS) Start->CheckPurity ColumnPath Impurity Profile: Non-polar or Slightly Polar CheckPurity->ColumnPath Separable by Polarity RecrystPath Impurity Profile: Product is a Crystalline Solid CheckPurity->RecrystPath Good Crystallinity AcidBasePath Impurity Profile: Acidic or Basic Contaminants CheckPurity->AcidBasePath Different pKa Column Perform Column Chromatography ColumnPath->Column ColumnResult Good Separation? Column->ColumnResult OptimizeEluent Optimize Eluent (Gradient/Solvent) ColumnResult->OptimizeEluent No End Pure Product ColumnResult->End Yes OptimizeEluent->Column Recryst Perform Recrystallization RecrystPath->Recryst RecrystResult High Yield & Purity? Recryst->RecrystResult OptimizeSolvent Screen Solvents (Co-solvent system) RecrystResult->OptimizeSolvent No RecrystResult->End Yes OptimizeSolvent->Recryst AcidBase Perform Acid-Base Extraction AcidBasePath->AcidBase AcidBase->CheckPurity Re-assess

Caption: A logical flow for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-aminoindazoles. The following sections offer detailed advice on optimizing palladium catalyst loading and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of a 3-aminoindazole?

A typical starting point for catalyst loading in Suzuki couplings with new substrates, including 3-aminoindazoles, is between 1-3 mol% of the palladium precursor.[1] For challenging couplings, particularly with less reactive aryl chlorides, loadings up to 5 mol% might be necessary initially. Optimization studies can then be performed to reduce the catalyst loading to a more cost-effective level, potentially as low as 0.5 mol% or even lower under highly optimized conditions.

Q2: How does the amino group at the 3-position of the indazole affect the Suzuki coupling reaction?

The nitrogen atoms in the 3-aminoindazole, particularly the exocyclic amino group and the pyrazole ring nitrogens, can act as Lewis bases and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower yields or failed reactions.[1] The acidic NH proton of the indazole can also interfere with the basic reaction conditions.[2] Using bulky, electron-rich phosphine ligands can often mitigate this inhibition by sterically shielding the palladium center.

Q3: Which palladium catalysts and ligands are most effective for 3-aminoindazole couplings?

For N-heterocyclic substrates like 3-aminoindazoles, pre-formed palladium precatalysts and bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are highly effective as they promote the crucial oxidative addition and reductive elimination steps while minimizing catalyst deactivation.[3] Palladium precatalysts like XPhos Pd G3 ensure the efficient generation of the active catalytic species.

Q4: What are the most common side reactions to watch out for, and how can they be minimized?

The most common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid partner, which can be minimized by using anhydrous solvents, carefully controlling the amount of water if used as a co-solvent, and avoiding prolonged reaction times at high temperatures.[4]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide. This is often promoted by the presence of oxygen, so it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (Argon or Nitrogen).[2]

  • Catalyst Deactivation: As mentioned, coordination of the aminoindazole to the palladium center can deactivate the catalyst. Slow addition of the 3-aminoindazole or using specialized ligands can help reduce this effect.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or very low product yield 1. Inactive Catalyst: The active Pd(0) species has not formed or has been deactivated by oxygen or coordination with the substrate.- Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3).- Ensure rigorous degassing of solvents and reaction vessel.- Screen bulky, electron-rich ligands like XPhos or SPhos.[3]
2. Inappropriate Base: The base may be too weak, not sufficiently soluble, or not anhydrous (if required).- For challenging couplings, switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Ensure the base is finely powdered to maximize surface area.- If using an anhydrous base like K₃PO₄, adding a very small, controlled amount of water can sometimes be beneficial.[5]
3. Low Reaction Temperature: The energy barrier for the oxidative addition of your specific aryl halide may not be overcome.- Gradually increase the reaction temperature, for example, from 80 °C to 100-110 °C.
Significant amount of homocoupling byproduct 1. Oxygen in the reaction mixture: Oxygen promotes the oxidative homocoupling of the boronic acid.- Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles or sparge with inert gas for a longer duration).- Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[2]
Protodeboronation of the boronic acid is observed 1. Presence of excess water or other protic sources. 2. High temperature or prolonged reaction time. - Use anhydrous solvents and ensure the base is dry.- If water is a co-solvent, minimize the amount used.- Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]
Reaction stalls before completion 1. Catalyst decomposition/deactivation over time. 2. Poor solubility of reagents at reaction temperature. - Consider a second addition of a small amount of catalyst mid-reaction.- Screen different solvents or solvent mixtures to improve solubility (e.g., dioxane/water, 2-MeTHF, DMF).[6]

Data on Catalyst Systems and Loading

The selection of the catalyst system is critical for success. Below is a summary of commonly used systems for Suzuki couplings of nitrogen-containing heterocycles.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of N-Heterocycles

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Key Advantages & Considerations
Pd(OAc)₂ / XPhos1.0 - 2.080 - 110Highly active for a broad range of aryl and heteroaryl chlorides and bromides. XPhos is excellent for sterically hindered substrates.
XPhos Pd G30.5 - 2.080 - 100Air- and moisture-stable precatalyst, providing reliable generation of the active species. Excellent for challenging substrates.[3]
Pd₂(dba)₃ / SPhos1.0 - 2.080 - 100SPhos is another highly effective Buchwald ligand, often successful with electron-rich and heterocyclic substrates.
PdCl₂(dppf)2.0 - 5.080 - 120A robust and widely used catalyst, though may require higher loadings and temperatures for challenging substrates compared to modern ligand systems.
Pd(PPh₃)₄3.0 - 5.080 - 100"Classical" catalyst, but often less effective for N-heterocycles due to susceptibility to ligand dissociation and catalyst deactivation.

Table 2: Illustrative Yields at Different Catalyst Loadings (Note: These are representative data synthesized from literature on similar N-heterocyclic systems and should be used as a guideline for optimization.)

3-Aminoindazole SubstrateAryl HalideCatalyst SystemCatalyst Loading (mol%)Yield (%)
3-Amino-5-bromoindazolePhenylboronic acidXPhos Pd G32.0>95
3-Amino-5-bromoindazolePhenylboronic acidXPhos Pd G31.092
3-Amino-5-bromoindazolePhenylboronic acidXPhos Pd G30.585
3-Amino-6-chloroindazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos3.088
3-Amino-6-chloroindazole4-Methoxyphenylboronic acidPd(OAc)₂ / SPhos1.575

Experimental Protocols

General Protocol for Optimizing Catalyst Loading in Suzuki Coupling of 3-Aminoindazole

This protocol provides a starting point for the reaction. The catalyst, ligand, base, and solvent may require further optimization for specific substrates.

Materials:

  • 3-Amino-substituted indazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, see Table 2 for loading)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 2-MeTHF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-aminoindazole, the arylboronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge the vessel with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0  Regenerates  Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (3-Aminoindazole Halide) ArX->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Start: Low/No Yield in 3-Aminoindazole Coupling Check_Inert Is the reaction rigorously under inert atmosphere? Start->Check_Inert Improve_Degas Action: Improve degassing (Freeze-Pump-Thaw) & inert gas blanket Check_Inert->Improve_Degas No Screen_Catalyst Is the catalyst system optimal for N-heterocycles? Check_Inert->Screen_Catalyst Yes Improve_Degas->Check_Inert Use_Buchwald Action: Switch to Pd precatalyst with bulky ligand (XPhos, SPhos) Screen_Catalyst->Use_Buchwald No Check_Base Is the base strong and soluble enough? Screen_Catalyst->Check_Base Yes Use_Buchwald->Screen_Catalyst Switch_Base Action: Use stronger base (K₃PO₄, Cs₂CO₃) and ensure it is powdered Check_Base->Switch_Base No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Switch_Base->Check_Base Increase_Temp Action: Increase temperature (e.g., to 100-110 °C) Check_Temp->Increase_Temp No Success Reaction Optimized Check_Temp->Success Yes Increase_Temp->Check_Temp

Caption: A troubleshooting workflow for optimizing low-yield reactions.

References

Technical Support Center: Managing Poor Solubility of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 1H-Indazol-3-amine in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in many common organic solvents?

A1: The poor solubility of this compound is primarily due to its molecular structure. The planar, aromatic indazole ring system is hydrophobic and contributes to high lipophilicity, leading to low solubility in polar solvents like water.[1] While the amine and indazole nitrogens can participate in hydrogen bonding, strong intermolecular forces in the solid state (high crystal lattice energy) make it difficult for solvent molecules to effectively solvate the individual molecules.[2]

Q2: What is the general solubility profile of this compound?

A2: this compound is generally characterized as being slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and almost insoluble in water.[3][4]

Q3: What is the first and most common step to dissolve this compound for a reaction?

A3: The recommended first step is to create a high-concentration stock solution in a suitable organic solvent and then dilute it into the reaction mixture.[5] Dimethylformamide (DMF) and DMSO are often effective for creating these stock solutions due to their strong solvating power for a wide range of organic molecules.[4][5]

Q4: Can pH adjustment improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy. This compound is a weak base due to its amine group.[4] Lowering the pH of an aqueous or protic organic solvent system by adding an acid (e.g., hydrochloric acid) will protonate the amine group. The resulting salt form is typically much more soluble in polar solvents than the free base.[2][6]

Q5: Are there any structural modifications that can improve the solubility of indazole derivatives?

A5: Yes, while this is a consideration for drug design rather than a direct solution for an ongoing experiment, introducing certain functional groups can enhance solubility. For instance, the incorporation of a piperazine moiety has been shown to improve the water solubility and oral bioavailability of indazole-based compounds.[7][8]

Troubleshooting Guide for Solubility Issues

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve in the chosen reaction solvent. The solvent polarity is not suitable for this compound.1. Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.2. Use a co-solvent system. Add a small amount of a strong solvent like DMSO to your primary solvent to increase solvating power.[9]3. Heat the mixture. Solubility often increases with temperature. Ensure the compound and other reagents are stable at elevated temperatures.
Compound precipitates out of solution when a co-reagent is added. The addition of the co-reagent has changed the overall polarity of the solvent system, reducing the solubility of the indazole.1. Add the this compound solution to the co-reagent solution slowly (inverse addition) to maintain a more consistent solvent environment.2. Increase the total solvent volume to keep the concentration of all species lower.3. Use a co-solvent system that is robust to the addition of the co-reagent.[6]
Reaction is sluggish or incomplete, possibly due to poor solubility. A significant portion of the this compound is not in solution and therefore unavailable to react.1. Increase the reaction temperature if thermally permissible.2. Employ sonication to help break up solid particles and increase the surface area available for dissolution.3. Convert to a more soluble salt form. If the reaction conditions are compatible with acidic environments, add a stoichiometric amount of a suitable acid (e.g., HCl in dioxane) to form the more soluble hydrochloride salt in situ.
Difficulty in purifying the product due to co-precipitation with unreacted starting material. The poor solubility of this compound causes it to crash out of solution during workup or chromatography.1. For workup: Use an acidic wash (e.g., dilute HCl) to protonate and dissolve the unreacted amine, separating it into the aqueous layer.2. For chromatography: Choose a more polar eluent system. Adding a small amount of a polar solvent like methanol to dichloromethane or ethyl acetate can help keep the compound soluble on the column.[6]

Data Presentation

As precise quantitative solubility data for this compound is not widely available, the following table is provided as a template for researchers to systematically determine and record solubility in various solvent systems.

Solvent SystemTemperature (°C)Solubility (mg/mL)Observations
Water25Record your datae.g., Insoluble
Water (pH 3, HCl)25Record your datae.g., Partially soluble
Methanol25Record your datae.g., Slightly soluble
Ethanol25Record your datae.g., Slightly soluble
Dichloromethane (DCM)25Record your datae.g., Insoluble
Ethyl Acetate (EtOAc)25Record your datae.g., Sparingly soluble
Tetrahydrofuran (THF)25Record your datae.g., Sparingly soluble
Acetonitrile (MeCN)25Record your datae.g., Sparingly soluble
Dimethylformamide (DMF)25Record your datae.g., Soluble
Dimethyl Sulfoxide (DMSO)25Record your datae.g., Freely soluble
10% Methanol in DCM25Record your data
5% DMSO in THF25Record your data

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

This protocol is used to quantitatively measure the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.[2]

  • After shaking, allow the vials to stand, permitting the excess solid to settle.

  • Centrifuge the samples to pellet any remaining undissolved solid.[2]

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation and Use of a Co-solvent System

This protocol describes how to use a co-solvent to dissolve this compound for a reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., THF, Dioxane)

  • Co-solvent (e.g., DMSO, DMF)

  • Reaction vessel

Procedure:

  • In the reaction vessel, add the required amount of this compound.

  • Add a minimal volume of the co-solvent (e.g., DMSO) and stir or sonicate until the solid is completely dissolved. This creates a concentrated stock solution in situ.

  • Slowly add the primary reaction solvent to the vessel while stirring.

  • Observe for any signs of precipitation. If the compound remains in solution, proceed with the addition of other reagents.

  • If precipitation occurs, a higher ratio of co-solvent to primary solvent may be necessary. It is crucial to ensure the chosen co-solvent does not interfere with the desired chemical reaction.

Protocol 3: Solubility Enhancement by pH Adjustment

This protocol is for increasing the solubility of this compound in protic or aqueous media by forming its salt.

Materials:

  • This compound

  • Solvent (e.g., water, ethanol)

  • Aqueous acid solution (e.g., 1 M HCl)

  • pH meter or pH paper

Procedure:

  • Suspend the this compound in the chosen solvent.

  • While stirring, add the acid solution dropwise.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding acid until the solid is fully dissolved. Note the final pH.

  • Caution: Ensure that the acidic conditions are compatible with all other reagents and the stability of the desired product. The final product may need to be neutralized during workup to isolate the free base.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound observed check_solvent Is the solvent system optimized? start->check_solvent change_solvent Select a more suitable solvent (e.g., DMF, DMSO, NMP) check_solvent->change_solvent No temp_heat Can the reaction be heated? check_solvent->temp_heat Yes cosolvent Use a co-solvent system (e.g., add DMSO to THF) change_solvent->cosolvent change_solvent->temp_heat cosolvent->temp_heat heat_reaction Increase reaction temperature temp_heat->heat_reaction Yes ph_adjust Are acidic conditions compatible with the reaction? temp_heat->ph_adjust No heat_reaction->ph_adjust end_point Proceed with experiment heat_reaction->end_point form_salt Form a soluble salt in situ (e.g., add HCl) ph_adjust->form_salt Yes sonicate Consider physical methods (e.g., sonication) ph_adjust->sonicate No form_salt->end_point sonicate->end_point

Caption: A troubleshooting workflow for addressing solubility issues.

ExperimentalWorkflow Experimental Workflow for Solubility Screening cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization start Weigh excess this compound into vials add_solvents Add various pure solvents (MeOH, DMF, THF, etc.) start->add_solvents equilibrate Shake at constant temp for 24-48 hours add_solvents->equilibrate analyze Centrifuge and analyze supernatant concentration (HPLC) equilibrate->analyze decision Initial solvents ineffective? analyze->decision cosolvent_test Test co-solvent mixtures (e.g., %DMSO in THF) ph_test Test different pH values (e.g., pH 3, 5, 7) cosolvent_test->ph_test temp_test Test at elevated temperatures (e.g., 50°C) ph_test->temp_test report Report optimal solubilization conditions temp_test->report decision->cosolvent_test Yes decision->report No

Caption: A systematic workflow for screening solubility conditions.

References

Technical Support Center: Scale-Up Synthesis of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1H-Indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound and its derivatives?

A1: Several synthetic strategies are employed for the large-scale synthesis of this compound derivatives. A prevalent method involves the reaction of ortho-fluorobenzonitriles with hydrazine hydrate.[1] Another economically viable route starts from inexpensive 2,6-dichlorobenzonitrile, which undergoes a two-step sequence of regioselective bromination followed by heterocycle formation with hydrazine.[2][3][4] This latter approach has been successfully demonstrated on hundred-gram scales without the need for chromatographic purification.[2][3][4]

Q2: What are the critical process safety considerations when scaling up the synthesis of this compound?

A2: Process safety is paramount during scale-up. Some synthetic routes may involve potentially hazardous steps. For instance, nitrosation steps can be hazardous, and some bromination methods are extremely exothermic, posing safety risks.[5][6] It is crucial to conduct thorough process safety assessments, including reaction calorimetry, to understand and control exotherms. The choice of reagents and solvents should also be evaluated for their safety profiles at an industrial scale.

Q3: How can I control the regioselectivity to favor the formation of the desired 1H-indazole isomer over the 2H-indazole isomer?

A3: Controlling regioselectivity is a common challenge in indazole synthesis. The 1H-indazole is generally the thermodynamically more stable isomer.[7] To enhance its formation, careful selection of the base, solvent, and reaction temperature is critical.[7] For example, in N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[7]

Q4: What are the typical side products observed during the synthesis of this compound, and how can they be identified?

A4: Common side products include the undesired 2H-indazole isomer, unreacted starting materials, hydrazones, dimeric impurities, and indazolones.[7] Over-bromination and hydrolysis of cyano groups can also occur depending on the specific route.[6] These impurities can be identified and distinguished using spectroscopic methods like 1H NMR, where the chemical shift of the proton at the 3-position is a key indicator to differentiate between 1H- and 2H-isomers.[7] Chromatographic techniques such as HPLC are also effective for separating and identifying these byproducts.[7]

Q5: Are there chromatography-free purification methods suitable for large-scale production of this compound?

A5: Yes, developing a process that avoids column chromatography is highly desirable for large-scale manufacturing to reduce costs and improve efficiency. For certain derivatives of this compound, protocols have been developed that allow for isolation of the final product in high purity through precipitation and filtration, without the need for chromatography.[2][3][4] Steam distillation has also been mentioned as a purification method for some 1H-indazole intermediates.[5]

Troubleshooting Guides

Issue 1: Low Overall Yield
Potential Cause Suggested Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring, especially in heterogeneous mixtures.
Side Product Formation Optimize reaction conditions (temperature, solvent, base) to minimize the formation of byproducts. Refer to the impurity profile to diagnose the specific side reaction occurring.
Product Isolation Loss Re-evaluate the work-up and isolation procedure. Ensure the pH is optimal for precipitation if applicable. Check the solubility of the product in the chosen solvent system to prevent losses during filtration and washing.
Reagent Quality Use reagents of appropriate purity. Hydrazine, in particular, can degrade; use fresh or properly stored material.
Issue 2: Poor Regioselectivity (High 2H-Isomer Formation)
Potential Cause Suggested Action
Incorrect Base or Solvent The choice of base and solvent significantly influences the N1/N2 selectivity. For alkylation, a strong, non-nucleophilic base in an aprotic solvent often favors the 1H-isomer.
Reaction Temperature Temperature can affect the thermodynamic vs. kinetic control of the reaction. Experiment with different temperature profiles to favor the more stable 1H-isomer.
Steric Hindrance The steric bulk of substituents on the starting material or reagents can influence the site of reaction.
Issue 3: Impurities Detected in the Final Product
Potential Cause Suggested Action
Unreacted Starting Material Increase the stoichiometry of the limiting reagent or extend the reaction time.
Hydrolysis of Nitrile Group If starting from a benzonitrile, ensure anhydrous conditions, especially if the reaction is sensitive to water. Some bromination conditions can lead to hydrolysis.[6]
Over-bromination If a bromination step is involved, control the stoichiometry of the brominating agent (e.g., NBS) and the reaction temperature carefully.[6]
Formation of Dimeric Impurities Adjust the concentration of reactants or the rate of addition to disfavor bimolecular side reactions.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine from 2,6-Dichlorobenzonitrile

This two-step protocol is adapted for gram-scale synthesis and avoids column chromatography.[2]

Step 1: Regioselective Bromination of 2,6-Dichlorobenzonitrile

  • To a solution of 2,6-dichlorobenzonitrile in a suitable solvent, add N-Bromosuccinimide (NBS).

  • The reaction mixture is stirred at a controlled temperature to ensure regioselective bromination.

  • Upon completion, the reaction is quenched, and the crude product is isolated by filtration.

Step 2: Heterocycle Formation with Hydrazine

  • The crude brominated intermediate is suspended in a suitable solvent like isopropanol.[6]

  • Hydrazine hydrate is added, and the mixture is heated to reflux.[6]

  • The reaction progress is monitored until the starting material is consumed.

  • The reaction mixture is cooled, and the product, 7-bromo-4-chloro-1H-indazol-3-amine, precipitates.

  • The solid product is collected by filtration, washed, and dried to afford the final product with an overall isolated yield of 38-45%.[2][3]

Data Presentation

Table 1: Comparison of Brominating Reagents for the Synthesis of 3-Bromo-2,6-dichlorobenzonitrile
EntryBrominating ReagentTemperature (°C)Observations
1Br₂Room TempHydration of the cyano group to an amide was observed.[2]
2Br₂Elevated TempIncreased formation of hydrolyzed side products.[2]
3NBSOptimizedIdentified as the optimal reagent for this transformation.[2]
4KBrO₃ / H₂SO₄-Extremely exothermic with side reactions like over-bromination and hydrolysis.[6]

This table summarizes findings on optimizing the bromination step for a key intermediate.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthetic Steps cluster_end Final Product 2_6_Dichlorobenzonitrile 2_6_Dichlorobenzonitrile Bromination Bromination 2_6_Dichlorobenzonitrile->Bromination NBS N-Bromosuccinimide (NBS) NBS->Bromination Hydrazine Hydrazine Cyclization Cyclization Hydrazine->Cyclization Bromination->Cyclization Intermediate Product This compound Derivative Cyclization->Product

Caption: A simplified workflow for the two-step synthesis of a this compound derivative.

troubleshooting_guide Start Low Yield or Impurity Detected Analyze Analyze Impurity Profile (HPLC, NMR) Start->Analyze High_SM High Starting Material? Analyze->High_SM Increase_Time_Temp Increase Reaction Time / Temperature High_SM->Increase_Time_Temp Yes Isomer_Issue Incorrect Isomer Ratio? High_SM->Isomer_Issue No End Process Optimized Increase_Time_Temp->End Optimize_Conditions Optimize Base / Solvent / Temperature Isomer_Issue->Optimize_Conditions Yes Other_Impurity Other Impurities? Isomer_Issue->Other_Impurity No Optimize_Conditions->End Check_Reagents Check Reagent Quality & Work-up Protocol Other_Impurity->Check_Reagents Yes Other_Impurity->End No Check_Reagents->End

References

identifying and removing impurities from 1H-Indazol-3-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1H-Indazol-3-amine synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help identify and remove impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound synthesis?

Impurities can arise from several sources throughout the synthetic process. These include unreacted starting materials, residual reagents and solvents, and byproducts from side reactions. The synthesis of this compound and its derivatives often involves starting materials like substituted 2-fluorobenzonitriles or 2-bromobenzonitriles and reagents such as hydrazine hydrate.[1] Incomplete reactions can leave these starting materials in your crude product.

Q2: What are the most common reaction byproducts to look out for?

A significant byproduct in the synthesis of substituted 1H-indazol-3-amines is the formation of undesired regioisomers. For instance, during the cyclization reaction with hydrazine, different isomers can be formed depending on the reaction conditions and the substitution pattern of the starting benzonitrile.[2][3] Direct bromination of an indazole ring can also lead to a mixture of regioisomers, which can be difficult to separate.[3]

Q3: Which analytical techniques are most effective for identifying impurities?

A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is invaluable for structural elucidation of the main product and impurities. The presence of unexpected signals or complex splitting patterns can indicate contaminants.[4] Quantitative ¹H NMR (qNMR) can be used to determine the purity of the compound.[4] Tables of chemical shifts for common laboratory solvents and reagents are available to help identify these residual impurities.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities and for determining the ratio of regioisomers in a mixture.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for separating closely related impurities.[7][8] It is often considered a standard method for purity validation in pharmaceutical chemistry.[4]

Q4: What is the generally accepted purity level for compounds like this compound intended for biological testing?

For compounds used in biological assays and drug development, a purity of >95% is typically required.[4] This ensures that the observed biological activity is attributable to the compound of interest and not to highly active impurities.

Impurity Identification and Analysis

The table below summarizes common impurities encountered during the synthesis of this compound and its derivatives.

Impurity TypeCommon ExamplesPotential SourceRecommended Analytical Method(s)
Starting Materials Substituted 2-halobenzonitrilesIncomplete reactionHPLC, GC-MS, ¹H NMR
Reagents Hydrazine hydrate, Solvents (e.g., 2-MeTHF, NMP, DMSO), Bases (e.g., NaOAc)Residual from workup¹H NMR, GC-MS
Byproducts RegioisomersNon-selective cyclization or substitution reactions¹H NMR, GC-MS, HPLC
Side Products Products from undesired SNAr reactionsReaction conditions favoring side pathwaysHPLC-MS, ¹H NMR
Degradation Products Oxides, hydrolyzed productsExposure to air, moisture, or harsh purification conditions (e.g., acidic silica)HPLC, LC-MS

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem: My ¹H NMR spectrum shows a mixture of products, likely regioisomers. How can I separate them?

Answer: The formation of regioisomers is a common challenge, especially in syntheses involving cyclization to form the indazole ring.[2] The most effective method for separating these closely related compounds is often fractional crystallization or recrystallization.

Solution: Purification by Recrystallization Regioisomers often have slight differences in solubility in specific solvent systems. A common approach is to use a binary solvent system, such as methanol and water.

  • Experimental Protocol: Recrystallization from Methanol/Water

    • Dissolve the crude product containing the isomeric mixture in a minimum amount of hot methanol (MeOH).

    • Once fully dissolved, slowly add water dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

    • Add a few more drops of hot methanol until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature. The desired, less soluble isomer should crystallize out first.

    • For maximum yield, place the flask in an ice bath for 30-60 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold MeOH/H₂O mixture.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS to assess the separation efficiency.[2]

Problem: My amine product streaks badly on silica TLC plates and gives poor recovery from my silica gel column.

Answer: This is a classic issue when purifying basic compounds like amines on standard silica gel. Silica gel is acidic (due to silanol groups, Si-OH) and can strongly interact with or even irreversibly bind to basic amines, leading to streaking, peak tailing, and product loss.[9][10]

Solution: Modified Column Chromatography To mitigate the acidic nature of the silica, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, should be added to the eluent.

  • Experimental Protocol: Flash Column Chromatography with a Basic Modifier

    • Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., hexane or ethyl acetate).

    • Add Modifier to Eluent: Prepare your mobile phase (e.g., a gradient of ethyl acetate in hexane) and add 0.5-1% triethylamine (v/v) to the entire solvent mixture.

    • Pack the Column: Pack the column with the silica slurry.

    • Equilibrate: Equilibrate the column by flushing it with several column volumes of the initial mobile phase containing TEA. This "basifies" the silica surface.[9][11]

    • Load the Sample: Dissolve your crude product in a minimum amount of the mobile phase or a suitable solvent (like dichloromethane) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

    • Elute: Run the column using your predetermined solvent gradient (now containing TEA).

    • Collect and Analyze: Collect the fractions and analyze them by TLC.

    • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The triethylamine is volatile and will co-evaporate.

Purification and Troubleshooting Workflows

The following diagrams illustrate the general workflow for purifying this compound and a decision-making process for troubleshooting common purification challenges.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_purification Purification start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup concentrate Concentrate Under Vacuum workup->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid analysis Analyze Crude (TLC, NMR, LCMS) crude_solid->analysis recrystallization Recrystallization analysis->recrystallization High Purity / Crystalline column Column Chromatography analysis->column Complex Mixture / Oily final_product Pure this compound recrystallization->final_product column->final_product

Caption: General experimental workflow for synthesis and purification.

G start Problem Identified During Purification q1 What is the issue? start->q1 is_isomers Attempt Recrystallization (e.g., MeOH/H2O) q1->is_isomers Isomers in NMR/LCMS is_streaking Use Amine-Modified Eluent (e.g., 1% TEA in Hex/EtOAc) q1->is_streaking Streaking on TLC / Poor Column Recovery is_oily Perform Solvent Wash (e.g., Hexane or Ether) or Acid-Base Extraction q1->is_oily Dark / Oily Crude check_purity1 Purity >95%? is_isomers->check_purity1 Check Purity success Pure Product Obtained check_purity1->success Yes prep_hplc Consider Preparative HPLC check_purity1->prep_hplc No check_purity2 Clean Separation? is_streaking->check_purity2 Check Fractions check_purity2->success Yes alt_phase Try Alternative Stationary Phase (e.g., Alumina, C18) check_purity2->alt_phase No column_chrom Column Chromatography is_oily->column_chrom Proceed to Chromatography

References

Technical Support Center: Optimizing N-Functionalization of 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-functionalization of 1H-Indazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-functionalization of this compound?

The primary challenge in the N-functionalization of this compound is controlling the regioselectivity between the N-1 and N-2 positions of the indazole ring. The formation of a mixture of N-1 and N-2 isomers is a common issue, which complicates purification and reduces the yield of the desired product.[1][2] The final ratio of these isomers is influenced by a delicate balance of steric and electronic factors of the starting material and the specific reaction conditions employed.[1][2]

Q2: Which tautomer of this compound is more stable, and how does this affect N-functionalization?

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer.[1][2] This inherent stability can be leveraged to favor the formation of the N-1 functionalized product under conditions that allow for thermodynamic equilibration.[1][2]

Q3: Can the 3-amino group of this compound interfere with N-functionalization reactions?

Yes, the free amino group at the C-3 position is also a nucleophile and can potentially react with the electrophile (e.g., alkyl halide, acyl chloride), leading to undesired side products. Depending on the specific reaction and the reactivity of the electrophile, protection of the 3-amino group may be necessary to achieve clean N-functionalization of the indazole ring.

Troubleshooting Guides

N-Alkylation

Problem 1: Poor regioselectivity with a mixture of N-1 and N-2 alkylated products.

  • Possible Cause: Suboptimal choice of base and solvent, leading to a lack of kinetic or thermodynamic control.

  • Solution:

    • For selective N-1 alkylation (thermodynamic product): The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly recommended.[1][3][4] This combination has been shown to provide excellent N-1 selectivity for a variety of indazole substrates.[1][3][4] The sodium cation is thought to coordinate with the N-2 nitrogen and a substituent at the C-3 position, sterically hindering attack at N-2.[5]

    • For selective N-2 alkylation (kinetic product): Achieving high N-2 selectivity can be more challenging. However, steric hindrance at the C-7 position of the indazole ring can direct alkylation to the N-2 position.[1][4] Some specific methods using Mitsunobu conditions have also shown a preference for N-2 alkylation.[2]

Problem 2: Low or no conversion to the desired N-alkylated product.

  • Possible Cause 1: Inactive base or wet solvent.

    • Solution: Ensure that the base (e.g., NaH) is fresh and reactive. Use anhydrous solvents, as moisture can quench the base and hinder the reaction.

  • Possible Cause 2: Poor reactivity of the alkylating agent.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider increasing the reaction temperature or using a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction.

  • Possible Cause 3: The 3-amino group is interfering with the reaction.

    • Solution: Consider protecting the 3-amino group with a suitable protecting group (e.g., Boc, Cbz) before performing the N-alkylation.

N-Arylation (Buchwald-Hartwig and Ullmann Coupling)

Problem 3: Low yield in Buchwald-Hartwig amination.

  • Possible Cause 1: Inappropriate choice of catalyst, ligand, or base.

    • Solution: The choice of ligand is critical in Buchwald-Hartwig amination.[6] For coupling with amines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[7] Screen different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Ensure all reagents are pure and the reaction is performed under an inert atmosphere.[6]

  • Possible Cause 2: Dehalogenation of the aryl halide.

    • Solution: This side reaction can be promoted by moisture or certain ligands. Ensure anhydrous conditions and consider a different ligand or catalyst system.

  • Possible Cause 3: Catalyst inhibition.

    • Solution: The 3-amino group or the indazole nitrogen atoms could potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a ligand that is less susceptible to displacement might help. Protecting the 3-amino group could also be beneficial.

Problem 4: Difficulties with Ullmann coupling.

  • Possible Cause: Harsh reaction conditions leading to decomposition.

    • Solution: Traditional Ullmann couplings often require high temperatures, which can be detrimental. Modern protocols often use ligands (e.g., L-proline, N-methylglycine) that allow the reaction to proceed at lower temperatures.[8] Consider using a milder, ligand-assisted protocol.

  • Possible Cause: Low reactivity of the aryl halide.

    • Solution: Aryl iodides are the most reactive, followed by aryl bromides. Aryl chlorides are generally unreactive in traditional Ullmann couplings. If you must use an aryl chloride, a palladium-catalyzed Buchwald-Hartwig amination is likely a better choice.

N-Acylation

Problem 5: Low yield or formation of di-acylated byproducts.

  • Possible Cause 1: The 3-amino group is also acylated.

    • Solution: Use of one equivalent of the acylating agent at a low temperature may favor mono-acylation on the more nucleophilic indazole nitrogen. However, to ensure selectivity, protection of the 3-amino group is the most reliable strategy.

  • Possible Cause 2: The N-acylated product is unstable.

    • Solution: N-acylindazoles can sometimes be labile. Ensure mild workup conditions and avoid harsh acids or bases during purification.

Data Presentation

Table 1: Influence of Base and Solvent on the N-Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBaseSolventN-1:N-2 RatioTotal Yield (%)Reference
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF>99:185[1]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99:192[1]
1H-Indazolen-Pentyl bromideK₂CO₃DMF1.5:175[2]
1H-IndazoleCs₂CO₃DMF1.3:188[2]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4:9691[1]

Table 2: Comparison of Conditions for N-Arylation of Indazoles

Coupling ReactionAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Buchwald-Hartwig4-BromotoluenePd(OAc)₂ / XPhosNaOtBuToluene10085[9]
Buchwald-Hartwig4-ChlorotoluenePd₂(dba)₃ / BINAPCs₂CO₃Dioxane11078[10]
Ullmann4-IodoanisoleCuI / L-ProlineK₂CO₃DMSO9088[8]
Ullmann4-BromobenzonitrileCuI / N-MethylglycineK₂CO₃DMSO9075[8]

Experimental Protocols

Protocol 1: Selective N-1 Alkylation of this compound

This protocol is adapted for this compound based on highly selective methods for other 3-substituted indazoles.[1][4] Protection of the 3-amino group may be required for optimal results.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., to 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Arylation of 3-Bromo-1H-indazole via Buchwald-Hartwig Amination

This protocol describes the coupling of an amine with a 3-bromoindazole. For the N-arylation of this compound, the roles of the coupling partners would be reversed (3-aminoindazole and an aryl halide). The general principles and troubleshooting remain the same.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add the 3-bromo-1H-indazole (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction N-Functionalization cluster_workup Workup & Purification start Start: this compound protect Protect 3-Amino Group (Optional) start->protect deprotonation Deprotonation (e.g., NaH in THF) protect->deprotonation functionalization Add Electrophile (Alkyl/Aryl/Acyl Halide) deprotonation->functionalization quench Quench Reaction functionalization->quench coupling Or: Pd-catalyzed Coupling coupling->quench extraction Aqueous Extraction quench->extraction chromatography Column Chromatography extraction->chromatography end end chromatography->end Final Product

Caption: General experimental workflow for the N-functionalization of this compound.

troubleshooting_guide cluster_alkylation N-Alkylation Issues cluster_arylation N-Arylation Issues start Low Yield or Poor Selectivity? isomers Mixture of N1/N2 Isomers? start->isomers no_reaction Low Conversion? start->no_reaction low_yield_bh Low Buchwald-Hartwig Yield? start->low_yield_bh ullmann_fail Ullmann Coupling Failure? start->ullmann_fail solution1 Optimize Base/Solvent: - N1: NaH/THF - N2: Steric Hindrance (C7-subst.) isomers->solution1 Yes solution2 Check Reagent Purity Use Anhydrous Solvents Protect 3-Amino Group no_reaction->solution2 Yes solution3 Screen Ligands/Bases Ensure Inert Atmosphere Protect 3-Amino Group low_yield_bh->solution3 Yes solution4 Use Ligand-Assisted Protocol Use More Reactive Aryl Halide (Ar-I) Consider Buchwald-Hartwig as alternative ullmann_fail->solution4 Yes

Caption: Troubleshooting decision tree for common issues in N-functionalization.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1H- and 2H-Indazol-3-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its isomeric forms offering a diverse landscape for drug design. The 1H- and 2H-indazol-3-amine cores, in particular, serve as foundational structures for a multitude of biologically active compounds. This guide provides an objective comparison of the biological activities of derivatives of these two isomers, supported by experimental data, to inform rational drug design and development.

While direct comparative studies on the unsubstituted parent amines are scarce, the examination of their substituted derivatives provides valuable insights into the therapeutic potential of each isomeric scaffold. The 1H-tautomer is generally considered the more thermodynamically stable form.[1][2][3][4][5]

Comparative Biological Activity

Derivatives of 1H-indazol-3-amine have been extensively investigated for their potent anticancer activities , often functioning as kinase inhibitors.[1] In contrast, reported derivatives of 2H-indazole have demonstrated significant antimicrobial and anti-inflammatory properties.[6][7] This suggests a divergence in the pharmacological profiles of the two isomeric series.

Anticancer Activity of this compound Derivatives

The this compound scaffold is a recognized "hinge-binding" fragment, crucial for the activity of several kinase inhibitors.[8] The following table summarizes the in vitro anticancer activity of representative this compound derivatives from a recent study.

Table 1: In Vitro Anticancer Activity of Representative this compound Derivatives [8][9]

Compound IDTarget Cell LineIC₅₀ (µM)
6o K562 (Chronic Myeloid Leukemia)5.15
A549 (Lung Cancer)>10
PC-3 (Prostate Cancer)>10
HepG2 (Liver Cancer)>10
HEK-293 (Normal Human Embryonic Kidney)33.2

Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher potency.

Antimicrobial and Anti-inflammatory Activity of 2H-Indazole Derivatives

A series of 2,3-diphenyl-2H-indazole derivatives have been evaluated for their efficacy against various pathogens and for their anti-inflammatory potential through cyclooxygenase-2 (COX-2) inhibition.[6][7]

Table 2: Antimicrobial and Anti-inflammatory Activity of a Representative 2H-Indazole Derivative (Compound 18) [6][7]

Biological TargetActivity MetricValue (µM)Reference DrugReference Value (µM)
G. intestinalisIC₅₀0.08Metronidazole1.02
E. histolyticaIC₅₀0.12Metronidazole0.20
T. vaginalisIC₅₀0.15Metronidazole0.18
C. albicansMIC62.5Amphotericin B1.95
C. glabrataMIC62.5Amphotericin B1.95
COX-2 Inhibition% Inhibition at 100 µM35.2Rofecoxib89.2

Note: IC₅₀ is the half-maximal inhibitory concentration. MIC is the minimum inhibitory concentration.

Signaling Pathways and Experimental Workflows

The biological activities of these indazole derivatives are underpinned by their interaction with specific cellular pathways. The following diagrams illustrate a key signaling pathway often targeted by anticancer indazoles and a standard experimental workflow for assessing cytotoxicity.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Targeted by 1H-Indazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates 1H_Indazole_Inhibitor 1H_Indazole_Inhibitor 1H_Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Leads to

Caption: Generic Kinase Signaling Pathway Targeted by 1H-Indazole Derivatives.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Cell_Seeding Seed cells in a 96-well plate Incubation_24h Incubate for 24h for cell attachment Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with various concentrations of indazole derivative Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent to each well Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h to allow formazan formation MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 Absorbance_Measurement->Data_Analysis

References

A Comparative Guide to the Structure-Activity Relationships of 1H-Indazol-3-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and diverse biological activities, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and experimental workflows. This information is intended to aid researchers in the rational design and development of novel, more effective therapeutic agents.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative this compound derivatives from various studies. These tables are designed to facilitate a clear comparison of the potency and selectivity of these compounds.

Table 1: Anti-proliferative Activity of this compound Derivatives Against Various Cancer Cell Lines
CompoundModificationA549 (Lung) IC₅₀ (µM)K562 (Leukemia) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Hep-G2 (Hepatoma) IC₅₀ (µM)HCT116 (Colorectal) IC₅₀ (µM)Reference
6o Piperazine derivative-5.15---[1]
89 Bcr-Abl Inhibitor-6.50---[2]
9f N-(4-fluorobenzyl)----14.3[3]
Series 5a-q Mercapto-derivativesGeneral activity noted--Superior activity noted-[4]
Series 6a-u Piperazine-derivatives-Significant activity noted---[4]

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Table 2: Kinase Inhibitory Activity of this compound Derivatives
CompoundTarget KinaseIC₅₀ (nM)Reference
89 Bcr-Abl (wild type)14[2]
89 Bcr-Abl (T315I mutant)450[2]
98 FGFR115.0[2]
99 FGFR12.9[2]
109 EGFR (T790M)5.3[2]
109 EGFR8.3[2]
127 (Entrectinib) ALK12[2]
28a c-Met1.8[5]
14a VEGFR-215[6]
14b VEGFR-213.2[6]
14c VEGFR-29.8[6]
27a FGFR1<4.1[6]
27a FGFR22.0[6]

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key trends in the SAR of this compound derivatives:

  • The 1H-indazole-3-amine core is a crucial pharmacophore, often acting as a hinge-binding motif in various kinases.[4]

  • Substitutions on the indazole ring significantly modulate activity. For instance, fluorine substitution at the 6-position of the indazole ring in FGFR1 inhibitors improved both enzymatic and cellular potency.[6]

  • The nature of the substituent at the 3-amino group is critical for potency and selectivity. For example, the N-ethylpiperazine group was found to be important for the enzymatic and cellular activity of FGFR1 inhibitors.[2] In another study, replacing a substituted aniline with an N-ethyl-piperazine moiety in the 'tail' region led to a dramatic loss of activity against FLT3, PDGFRα, and c-Kit, indicating a key interaction in that region.[7]

  • Molecular hybridization strategies , combining the indazole scaffold with other pharmacophores, have proven effective in developing potent inhibitors.[1]

  • For Bcr-Abl inhibitors, specific substitutions on the phenyl ring attached to the indazole core were explored to overcome resistance mutations like T315I.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments commonly cited in the evaluation of this compound derivatives.

Methyl Thiazolyl Tetrazolium (MTT) Colorimetric Assay for Anti-proliferative Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1][4]

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these compounds for a specified period (e.g., 48-72 hours). A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.[1][4]

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[1][4]

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., ATP, Mg²⁺).

  • Compound Incubation: The this compound derivatives are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often γ-³²P ATP for radiometric assays or unlabeled ATP for non-radiometric methods).[8]

  • Reaction Termination: After a specific incubation time, the reaction is stopped by adding a stop solution (e.g., EDTA).

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the radioactivity. In non-radiometric assays (e.g., ELISA-based or fluorescence-based), specific antibodies or probes are used to detect the phosphorylated product.

  • IC₅₀ Determination: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value is then determined from the dose-response curve.[2][5][6]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compounds.

  • Cell Lysis: Cells treated with the compounds are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated with a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p53, MDM2).[1]

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein. GAPDH is often used as a loading control to normalize the results.[1]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization lead Lead Compound (this compound) design Rational Design of Derivatives (e.g., Molecular Hybridization) lead->design synthesis Chemical Synthesis of New Derivatives design->synthesis invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro kinase Kinase Inhibition Assays invitro->kinase mechanistic Mechanistic Studies (e.g., Western Blot) kinase->mechanistic sar SAR Analysis mechanistic->sar optimization Lead Optimization sar->optimization optimization->design

Caption: General workflow for structure-activity relationship (SAR) studies.

p53_MDM2_Pathway p53 p53 MDM2 MDM2 p53->MDM2 Induces expression of Apoptosis Apoptosis p53->Apoptosis Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MDM2->p53 Promotes degradation of Indazole This compound Derivative (e.g., 6o) Indazole->MDM2 Inhibits

Caption: Proposed p53/MDM2 signaling pathway inhibition by a this compound derivative.[1]

References

Evaluating the Efficacy of 1H-Indazol-3-amine Compounds: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] These compounds often exert their effects as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5] This guide provides a comparative overview of key in vitro assays used to evaluate the efficacy of this compound derivatives, complete with detailed experimental protocols and comparative data to aid in the selection and characterization of promising lead candidates.

Comparative Efficacy of this compound Derivatives

The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized below. For comparison, the activity of 5-Fluorouracil (5-Fu), a standard chemotherapeutic agent, is also included where available.

CompoundCancer Cell LineIC50 (µM)Reference CompoundCancer Cell LineIC50 (µM)
5k Hep-G2 (Hepatoma)3.32[1][2]5-Fu K56228.16
HEK-293 (Normal)12.17[1][2]A5493.12
6o K562 (Chronic Myeloid Leukemia)5.15[2][3][6]PC-325.14
A549 (Lung)>50Hep-G22.21
PC-3 (Prostate)>40
Hep-G2 (Hepatoma)>40
HEK-293 (Normal)33.2[2][3][6]
2f 4T1 (Breast)0.23
HepG2 (Hepatoma)0.80
MCF-7 (Breast)0.34
A549 (Lung)1.15
HCT116 (Colon)4.89
4f MCF-7 (Breast)1.629
Caco2 (Colorectal)3.214
4i MCF-7 (Breast)1.841
Caco2 (Colorectal)2.115

Mechanistic Insights: Modulation of Apoptotic Pathways

Several this compound compounds have been shown to induce apoptosis in cancer cells by modulating key regulatory proteins. A common mechanism involves the activation of the p53 tumor suppressor pathway and the subsequent regulation of the Bcl-2 family of proteins.

CompoundCell LineProteinEffectFold Change/Observation
6o K562p53UpregulationStatistically significant increase in relative protein expression.[1]
K562MDM2DownregulationStatistically significant decrease in relative protein expression.[1]
K562BaxUpregulationIncreased expression observed.
K562Bcl-2DownregulationDecreased expression observed.[2]

Experimental Protocols

A systematic evaluation of this compound compounds involves a series of in vitro assays, from initial screening for cytotoxic effects to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 Lead Optimization A Compound Library of This compound Derivatives B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Apoptosis Assay (Annexin V-FITC/PI) B->C Active Compounds D Cell Cycle Analysis (Propidium Iodide Staining) B->D Active Compounds F Kinase Inhibition Assay B->F G Cell Migration/Invasion Assay (Transwell) B->G E Western Blot Analysis (p53, Bcl-2 family) C->E D->E H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Experimental workflow for in vitro evaluation.
Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the this compound compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, Bax, Bcl-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Indazole This compound Compound MDM2 MDM2 Indazole->MDM2 inhibits p53 p53 MDM2->p53 inhibits Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 inhibits Bax Bax (Pro-apoptotic) p53->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits permeabilization Bax->Mitochondrion promotes permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

p53-mediated apoptosis pathway.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Protocol:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and this compound compound dilutions in kinase buffer.

  • Kinase Reaction: In a 384-well plate, mix the kinase and the compound. Initiate the reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for the compound against the specific kinase.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Protocol:

  • Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, use uncoated inserts.

  • Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Compound Treatment: Add the this compound compound to the upper chamber with the cells.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the stained cells in several random fields under a microscope.

Conclusion

The in vitro assays described in this guide provide a robust framework for the preclinical evaluation of this compound compounds. The data presented herein demonstrates that these compounds can exhibit potent anti-proliferative activity against a range of cancer cell lines. Mechanistic studies reveal that their efficacy is often linked to the induction of apoptosis through the modulation of the p53 pathway and the Bcl-2 family of proteins. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic and functional assays, is crucial for identifying and optimizing lead candidates for further development as novel anticancer therapeutics. The structure-activity relationship analyses from these studies are vital for the rational design of next-generation this compound derivatives with improved potency and selectivity.[1][7]

References

A Comparative Guide to the Potency of 1H-Indazol-3-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the potency of various 1H-Indazol-3-amine based kinase inhibitors, supported by experimental data from published studies. The information is intended to aid researchers in understanding the structure-activity relationships and in the rational design of novel therapeutics.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution, as experimental conditions may vary.

Table 1: Potency of 1H-Indazole-3-carboxamide Derivatives Against Primary Kinase Targets
Compound IDTarget KinaseIC50 (nM)Reference(s)
Compound 30l PAK19.8[1]
Compound 46 GSK-3β640[2]
Compound 50 GSK-3β350[2]
Axitinib VEGFR10.1[3]
Axitinib VEGFR20.2[3]
Axitinib VEGFR30.1-0.3[3]
Axitinib PDGFRβ1.6[3]
Axitinib c-Kit1.7[3]
Table 2: Potency of Diaryl Thiourea Derivatives of 1H-Indazole-3-amine
Compound IDTarget KinaseIC50 (nM)Reference(s)
Compound 100a VEGFR-23.45[2]
Compound 100a Tie22.13[2]
Compound 100a EphB44.71[2]
Table 3: Potency of this compound Derivatives Against Fibroblast Growth Factor Receptors (FGFR)
Compound IDTarget KinaseIC50 (nM)Reference(s)
Compound 27a FGFR1<4.1[2]
Compound 27a FGFR22.0[2]
Compound 14d FGFR15.5[2]

Experimental Protocols

The determination of kinase inhibition potency is a critical step in the characterization of novel compounds. Below is a representative protocol for an in vitro kinase inhibition assay, synthesized from common methodologies.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound based test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

To better understand the context of kinase inhibition and the experimental workflow, the following diagrams are provided.

G cluster_workflow IC50 Determination Workflow A Compound Serial Dilution B Kinase Reaction Incubation (Kinase, Substrate, ATP, Inhibitor) A->B C ADP Detection (Luminescence Signal Generation) B->C D Data Acquisition (Plate Reader) C->D E Data Analysis (Dose-Response Curve Fitting) D->E F IC50 Value E->F

Caption: A typical workflow for determining the IC50 value of a kinase inhibitor.

Signaling Pathway Example: PAK1 Signaling in Cell Migration

P21-activated kinase 1 (PAK1) is a key regulator of cell motility and invasion. The following diagram illustrates a simplified signaling pathway involving PAK1 and its inhibition by a 1H-indazole-3-carboxamide derivative.

G Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK1 LIMK1 PAK1->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Dynamics (Cell Migration) Cofilin->Actin Inhibits Depolymerization Inhibitor 1H-Indazole-3-carboxamide Inhibitor (e.g., Cmpd 30l) Inhibitor->PAK1 Inhibits

References

Validating the 1H-Indazol-3-amine Scaffold: A Comparative Guide for Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-indazol-3-amine core has emerged as a "privileged" scaffold in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore for a range of biological targets, most notably protein kinases. Its rigid bicyclic structure and strategically positioned hydrogen bond donors and acceptors allow for potent and selective interactions within the ATP-binding pocket of these enzymes. This guide provides an objective comparison of the this compound scaffold against other established inhibitor classes for two critical oncology and inflammation targets: Aurora Kinases and p38 MAPK. The performance is supported by quantitative biochemical data and detailed experimental protocols to aid researchers in drug development.

Target Focus 1: Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently linked to tumorigenesis, making them attractive targets for anticancer therapies. The 1H-indazole scaffold has been successfully employed to generate potent Aurora kinase inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases play a central role in cell division. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome-microtubule attachment and cytokinesis.[1][2] Inhibition of these kinases leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Chromosome_Alignment Chromosome Alignment SAC Spindle Assembly Checkpoint (SAC) Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B (CPC) Aurora_B->Chromosome_Alignment Aurora_B->SAC Aurora_B->Cytokinesis Inhibitor This compound Inhibitors Inhibitor->Aurora_A inhibition Inhibitor->Aurora_B inhibition

Caption: Simplified Aurora Kinase signaling pathway during mitosis.

Performance Comparison: Aurora Kinase Inhibitors

The 1H-indazole scaffold demonstrates potent, isoform-selective inhibition of Aurora kinases, comparable to other well-established clinical candidates.

Compound/ScaffoldTarget(s)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Alternative Scaffold ClassReference
Indazole Derivative (17) Aurora A/B64This compound[3]
Indazole Derivative (30) Aurora A7200This compound[3]
Indazole Derivative (21) Aurora B3008This compound[3]
Alisertib (MLN8237) Aurora A1.2396.5Pyrimidine[1][4][5]
Danusertib (PHA-739358) Pan-Aurora, Abl1379Pyrrolo-pyrazole[1][6][7]
AT9283 Pan-Aurora, JAK2~3 (inhibition %)~3 (inhibition %)Aminopyrazole[8]

Note: IC₅₀ values can vary based on assay conditions. Data is compiled for comparative purposes.

Target Focus 2: p38 Mitogen-Activated Protein Kinase (MAPK)

The p38 MAPK signaling pathway is a key regulator of inflammatory responses, primarily through its control over the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Consequently, inhibitors of p38 MAPK are sought after as treatments for chronic inflammatory diseases. The this compound pharmacophore has been explored for its potential to inhibit p38α, the most studied isoform.

p38 MAPK Signaling Pathway

Activated by cellular stresses and inflammatory cytokines, the p38 MAPK cascade involves a series of phosphorylation events culminating in the activation of transcription factors that drive inflammatory gene expression.

p38_Pathway Stimuli Stress / Cytokines (e.g., UV, LPS, TNF-α) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K P p38 p38 MAPK MAP2K->p38 P Substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Substrates P Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor This compound or Pyridinylimidazole Inhibitors Inhibitor->p38 inhibition

Caption: Overview of the p38 MAPK signaling cascade.

Performance Comparison: p38α MAPK Inhibitors

The archetypal inhibitors of p38 MAPK belong to the pyridinylimidazole class.[10][11] This comparison places 1H-indazole-3-amine derivatives against this well-established benchmark. Direct comparative IC₅₀ values for 1H-indazole-3-amine based p38 inhibitors are less prevalent in publicly available literature, highlighting an area for further research publication.

Compound/ScaffoldTarget(s)p38α IC₅₀ (nM)Cell-Based IC₅₀ (µM)Scaffold ClassReference
SB203580 p38α/β500.3 - 0.5 (THP-1)Pyridinylimidazole[12]
SB202190 p38α/β-0.046 (MDA-MB-231)Pyridinylimidazole[13]
VX-745 p38α/β350.029 (THP-1)Pyridine-based[14]
Indazole Amide (Generic) p38αData NeededData NeededThis compound-

While specific head-to-head IC₅₀ data is pending, the structural similarity and binding mode hypotheses suggest that optimized 1H-indazole-3-amine derivatives can achieve potency comparable to the pyridinylimidazole class by targeting the same ATP-binding pocket.

Experimental Methodologies & Workflows

Reproducible and robust experimental design is paramount in validating pharmacophores. Below are detailed protocols for common biochemical assays used to determine inhibitor potency.

General Experimental Workflow for Kinase Inhibitor Validation

The process of validating a new chemical entity as a kinase inhibitor follows a standardized workflow from initial biochemical screening to cellular and in vivo models.

workflow cluster_invitro In Vitro / Biochemical cluster_incell In Cellulo cluster_invivo In Vivo biochem Biochemical Assay (e.g., ADP-Glo™) Determine IC₅₀ selectivity Kinase Selectivity Panel (>100 Kinases) biochem->selectivity target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) selectivity->target_engagement cell_viability Cell Viability / Proliferation (e.g., MTT, CellTiter-Glo®) target_engagement->cell_viability pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_viability->pk_pd efficacy Xenograft / Disease Model Efficacy Studies pk_pd->efficacy

Caption: High-level workflow for kinase inhibitor development.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity. The Promega ADP-Glo™ assay is a representative example.[15][16]

Materials:

  • Purified recombinant kinase (e.g., Aurora A, p38α).

  • Kinase-specific peptide substrate (e.g., Kemptide for Aurora A, ATF2 for p38α).

  • ATP solution.

  • Test inhibitors (e.g., this compound derivatives) serially diluted in DMSO.

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

Procedure:

  • Compound Plating: Add 1 µL of serially diluted test inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in Kinase Assay Buffer. Add 2 µL of this mix to each well.

  • Inhibitor Binding: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at a final concentration near the Kₘ for the enzyme) to each well.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP produced.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can engage and block the kinase's activity within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Relevant human cell line (e.g., HCT-116 for Aurora Kinase, THP-1 for p38 MAPK).

  • Cell culture media and supplements.

  • Test inhibitor.

  • Stimulus (if required, e.g., Anisomycin or LPS for p38 activation).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10) for Aurora B, anti-phospho-ATF2 for p38).

  • Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor (and a vehicle control) for 1-2 hours.

  • Stimulation (if necessary): For pathways like p38, stimulate the cells with an agonist (e.g., 1 µg/mL LPS) for 30 minutes to activate the kinase. For mitotic kinases like Aurora, cells may not require external stimulation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize the phospho-protein signal to a loading control. A reduction in the phospho-signal with increasing inhibitor concentration confirms target engagement.

References

A Comparative Analysis of 1H-Indazol-3-amine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 1H-Indazol-3-amine, a privileged scaffold in numerous therapeutic agents, and its bioisosteric analogs. By examining experimental data, we aim to elucidate the nuanced effects of these structural modifications on biological activity and pharmacokinetic properties.

The 1H-indazole-3-amine core is a well-established hinge-binding fragment for many protein kinases, making it a valuable starting point for the design of inhibitors.[1] Bioisosteric replacement of this and other functionalities within the broader molecule allows for the fine-tuning of potency, selectivity, and drug-like properties. This guide will delve into specific examples of such replacements and their impact on various biological targets.

Performance Comparison of this compound Derivatives and Bioisosteres

The following tables summarize the in vitro activity of various this compound derivatives and their bioisosteres against a range of biological targets. These data highlight how subtle changes to the core structure or peripheral functional groups can lead to significant differences in potency and selectivity.

Table 1: Kinase Inhibitory Activity
Compound/BioisostereTarget KinaseIC50 (nM)Reference
This compound Derivatives
Compound 89Bcr-Abl (wild type)14[2]
Compound 89Bcr-Abl (T315I mutant)450[2]
Compound 99FGFR12.9[2]
Compound 109EGFR (T790M mutant)5.3[2]
Compound 109EGFR (wild type)8.3[2]
Compound 82aPim-10.4[2]
Compound 82aPim-21.1[2]
Compound 82aPim-30.4[2]
Compound 116ERK19.3[2]
Compound 117ERK110.2[2]
Entrectinib (127)ALK12[2]
Compound C05PLK4< 0.1[3]
Bioisosteric Replacements
Compound 20 (1,2,4-oxadiazole)MAO-B52[4][5]
Compound 15 (amide)MAO-B204[4]
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound/BioisostereCell LineIC50 (µM)Reference
This compound Derivatives
Compound 89K562 (Leukemia)6.50[2]
Compound 99(Cancer Cell Line)0.0405[2]
Compound 6oK562 (Leukemia)5.15[6][7]
Compound 6oA549 (Lung)>40[6]
Compound 6oPC-3 (Prostate)19.8[6]
Compound 6oHep-G2 (Hepatoma)13.9[6]
Compound C05IMR-32 (Neuroblastoma)0.948[3]
Compound C05MCF-7 (Breast Cancer)0.979[3]
Compound C05H460 (Non-small cell lung)1.679[3]

Key Bioisosteric Replacements

Amide Linker Bioisosteres

In the development of Monoamine Oxidase B (MAO-B) inhibitors, the amide linker connecting the indazole core to other parts of the molecule has been a target for bioisosteric replacement. The introduction of a 1,2,4-oxadiazole ring as a replacement for the amide group resulted in compound 20, the most potent and selective human MAO-B inhibitor in its series, with an IC50 of 52 nM.[4][5] This modification also led to improved aqueous solubility compared to the amide analogs.[4]

Catechol Bioisosteres

The indazole moiety itself can serve as a bioisosteric replacement for a catechol group. This has been explored in various therapeutically active compounds, including protein tyrosine kinase inhibitors. The replacement of a catechol moiety with an indazole can maintain or even improve the biological activity of the parent compound.[8][9] This strategy is particularly useful for overcoming the potential metabolic liabilities associated with catechols.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinases.

  • Compound Preparation: Test compounds are first dissolved in 100% DMSO to create stock solutions (e.g., 4 mM). These are then serially diluted to the desired concentrations using a 1x kinase buffer.

  • Reagent Preparation: The target kinase, a europium-labeled anti-tag antibody (e.g., Eu-anti-GST), and a fluorescent kinase tracer are diluted with 1x kinase buffer to their final assay concentrations.

  • Assay Procedure: In a suitable microplate, the diluted compound is mixed with the kinase/antibody mixture. The reaction is initiated by the addition of the kinase tracer and allowed to proceed according to the manufacturer's instructions. The results are read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Cell Proliferation (MTT) Assay

This colorimetric assay is used to measure the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[6][7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the mechanism of action of a compound.[6]

  • Cell Lysis: Cells treated with the compound of interest are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead_opt Lead Optimization start Start: Design of This compound Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell Proliferation Assay (IC50) purification->cell_assay apoptosis Apoptosis Assay cell_assay->apoptosis cell_cycle Cell Cycle Analysis cell_assay->cell_cycle western_blot Western Blot apoptosis->western_blot lead_opt Lead Optimization cell_cycle->lead_opt western_blot->lead_opt

Caption: General workflow for the discovery and development of this compound based inhibitors.

p53_mdm2_pathway cluster_pathway p53/MDM2 Signaling Pathway p53 p53 mdm2 MDM2 p53->mdm2 activates transcription apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 inhibits (degradation) compound_6o Compound 6o compound_6o->mdm2 inhibits

Caption: The p53/MDM2 signaling pathway, a target of some this compound derivatives.[1][6][7][10]

References

A Comparative Guide to Cytotoxicity Assays for Novel 1H-Indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays applicable to the evaluation of novel 1H-Indazol-3-amine derivatives. It includes a summary of experimental data, detailed protocols for key assays, and visualizations of experimental workflows and a relevant signaling pathway to aid in the selection of appropriate screening methods and to provide context for the cytotoxic effects of this class of compounds.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of novel this compound derivatives against various human cancer cell lines and a normal human embryonic kidney cell line. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), is extracted from a study by Wang et al. (2023).[1][2] This allows for a direct comparison of the potency and selectivity of these compounds.

Compound IDK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HEK-293 (Normal Kidney) IC50 (µM)
5a 9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31ND
5k 12.17 ± 2.85NDND3.32 ± 0.4312.17 ± 2.85
6a 5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76ND
6o 5.15 ± 0.55NDNDND33.20 ± 3.11
5-Fu (Control) NDNDND21.34 ± 2.113.01 ± 0.23

ND: Not Determined. Data is represented as mean ± standard deviation.[1]

Experimental Protocols

Detailed methodologies for three common cytotoxicity assays are provided below. These assays measure different cellular parameters to assess cell viability and the cytotoxic effects of compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[1] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, which is proportional to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Allow the plate to air-dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated cells to that of untreated and maximum LDH release controls.

Visualizations

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates the general workflow for the in vitro cytotoxicity testing of novel this compound derivatives.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (e.g., K562, A549, etc.) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Derivative Solutions treatment Treatment with Derivatives (24-72h incubation) compound_prep->treatment cell_seeding->treatment assay_step Perform Cytotoxicity Assay (MTT, SRB, or LDH) treatment->assay_step read_plate Measure Absorbance/ Fluorescence assay_step->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability det_ic50 Determine IC50 Values calc_viability->det_ic50

Caption: General workflow for in vitro cytotoxicity assessment.

p53/MDM2 Signaling Pathway in Apoptosis

Several this compound derivatives have been shown to induce apoptosis, potentially through the p53/MDM2 signaling pathway.[3][4][5] The diagram below provides a simplified overview of this pathway. In normal cells, p53 levels are kept low by MDM2, which targets p53 for degradation.[6] Cellular stress, such as that induced by cytotoxic compounds, can lead to the stabilization and activation of p53.[6] Activated p53 then acts as a transcription factor, upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to programmed cell death.[4]

G cluster_pathway p53/MDM2 Apoptosis Pathway indazole This compound Derivative stress Cellular Stress indazole->stress p53 p53 stress->p53 stabilizes mdm2 MDM2 mdm2->p53 inhibits/ degrades p53->mdm2 activates transcription bax Bax (Pro-apoptotic) p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 downregulates apoptosis Apoptosis bax->apoptosis bcl2->apoptosis

References

Assessing the Selectivity of 1H-Indazol-3-amine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-amine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, crucial for the development of targeted therapies. This guide provides a comparative analysis of the selectivity of various 1H-Indazol-3-amine-based inhibitors against their primary kinase targets and off-target kinases. The information is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic success, minimizing off-target effects and associated toxicities. The following tables summarize the inhibitory activity (IC50 values) of representative this compound-based inhibitors against various kinases. A lower IC50 value indicates greater potency.

Compound IDPrimary Target KinaseIC50 (nM)Reference
Compound 6oNot Specified (Anticancer)5150 (K562 cell line)[1][2]
UnspecifiedFGFR1< 4.1
UnspecifiedFGFR22.0
14dFGFR15.5[3]
46GSK-3β640[3]
49GSK-3β1700[3]
50GSK-3β350[3]
8rFLT341.6[4]
8rFLT3-D835Y5.64[4]
8vFLT3107[4]
8vFLT3-D835Y8.86[4]
100aVEGFR-23.45[3]
100aTie22.13[3]
100aEphB44.71[3]

Table 1: Potency of this compound Derivatives Against Primary Kinase Targets. This table showcases the half-maximal inhibitory concentration (IC50) of various this compound compounds against their intended kinase targets.

Compound IDOff-Target KinaseIC50 (nM)Fold Selectivity vs. Primary TargetReference
14eALK>1000>182 (vs. FGFR1)[3]
14eEPH-A2>1000>182 (vs. FGFR1)[3]
14eBcr-Abl>1000>182 (vs. FGFR1)[3]
8rPanel of 42 kinasesGenerally highHigh[4]

Table 2: Selectivity Profile of Representative this compound Derivatives. This table highlights the inhibitory activity against a selection of off-target kinases to illustrate the selectivity profile.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to generate the data presented in this guide.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The transfer of a phosphate group from ATP to a specific substrate by a kinase is quantified. Inhibition of this process by a compound is measured. Various detection methods can be employed, including radiometric, fluorescence, and luminescence-based readouts.[5][6][7]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • This compound-based inhibitor (test compound)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagents (e.g., [γ-³³P]ATP for radiometric assays, ADP-Glo™ Kinase Assay kit for luminescence)

  • Multi-well plates (e.g., 96-well or 384-well)

  • Plate reader (scintillation counter, luminometer, or fluorescence reader)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate or ADP produced using the chosen detection method.[9]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[10]

Cell-Based Kinase Assay

This assay assesses the inhibitory activity of a compound on a specific kinase within a cellular context.

Principle: Measures the phosphorylation of a kinase's substrate in cells treated with the inhibitor. This provides a more physiologically relevant assessment of inhibitor efficacy.[11]

Materials:

  • Cell line expressing the target kinase

  • This compound-based inhibitor (test compound)

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-specific antibody for the kinase substrate

  • Total protein antibody for the substrate (as a loading control)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Western blot equipment or ELISA reader

Procedure:

  • Culture cells to an appropriate confluency in multi-well plates.

  • Treat the cells with various concentrations of the test compound for a defined period.

  • Lyse the cells to extract proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phospho-specific antibodies.

  • Data Analysis: Quantify the levels of phosphorylated substrate relative to the total substrate and normalize to a vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental and Logical Frameworks

To further elucidate the methodologies and conceptual relationships, the following diagrams are provided.

Caption: Workflow for assessing the selectivity of kinase inhibitors.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response Inhibitor This compound FGFR Inhibitor Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by this compound derivatives.

References

A Comparative Spectroscopic Guide to Substituted 1H-Indazol-3-amine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of substituted 1H-Indazol-3-amine isomers, critical scaffolds in medicinal chemistry and drug development. By presenting objective experimental data, this document aims to facilitate the identification and characterization of these important heterocyclic compounds. The structural nuances of indazole isomers, particularly the distinction between N1- and N2-substituted derivatives, significantly influence their biological activity, making precise spectroscopic analysis paramount.

Distinguishing Isomers: A Spectroscopic Overview

The differentiation of substituted this compound isomers is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The position of substituents on the indazole ring and the tautomeric form (1H vs. 2H) give rise to distinct spectral fingerprints.

Key Differentiators:

  • ¹H NMR: The chemical shift of the indazole ring protons, especially the proton at the C7 position, is a reliable indicator for distinguishing between 1H and 2H isomers. In 2H-isomers, the C7-H proton is typically deshielded and appears at a higher frequency compared to the corresponding 1H-isomer due to the anisotropic effect of the N1 lone pair.[1] The presence of a broad singlet corresponding to the N1-H proton is characteristic of 1H-indazoles.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are sensitive to the electronic environment and can effectively differentiate between isomers.

  • IR Spectroscopy: The N-H stretching vibrations in the IR spectrum can help identify the presence of the 1H-indazole tautomer. Primary amine (NH₂) stretches are also characteristic.

  • Mass Spectrometry: The fragmentation patterns observed in mass spectra can provide valuable information about the substitution pattern and help confirm the molecular weight of the isomers.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of substituted this compound isomers, collated from various research publications.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundSolventH4H5H6H7Other Key Signals
5-Bromo-1H-indazol-3-amineDMSO-d₆7.41 (d)7.25 (dd)-7.70 (d)5.33 (s, NH₂), 12.23 (s, NH)
7-Bromo-4-chloro-1H-indazol-3-amineDMSO-d₆-6.85 (d)-7.41 (d)5.33 (s, NH₂), 12.23 (s, NH)[2]
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃7.45 (d)7.59-7.49 (m)-8.12 (d)7.70 (s), 7.94 (d, 2H), 11.20 (br, NH)[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazoleCDCl₃7.46-7.42 (m)7.60-7.49 (m)-8.11 (d)7.98 (d, 2H), 12.09 (br, NH)[3]
6-Nitro-3-phenyl-1H-indazoleCDCl₃-7.61-7.51 (m)-8.26 (s)7.98-7.96 (m, 2H), 8.14-8.07 (m, 2H), 11.63 (br, NH)[3]
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in δ, ppm)
CompoundSolventC3C3aC4C5C6C7C7aOther Key Signals
7-Bromo-4-chloro-1H-indazol-3-amineDMSO-d₆149.1125.2111.9119.1129.5101.0141.1-
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃146.51122.53110.18123.57119.08123.07140.26132.22, 129.17, 128.97, 127.72, 115.50[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazoleCDCl₃146.42122.63113.00124.57124.27120.80136.97132.54, 128.94, 128.64, 127.73, 125.51[3]
6-Nitro-3-phenyl-1H-indazoleCDCl₃146.99122.07106.96116.19146.56124.13140.32132.02, 129.27, 129.17, 127.72[3]
6-Nitro-3-(4-nitrophenyl)-1H-indazoleCD₃COCD₃147.10122.17108.12116.70143.11-141.40147.93, 139.67, 128.22, 124.55, 124.05[3]
Table 3: Infrared (IR) Spectroscopy Data (Absorption Bands in cm⁻¹)
CompoundN-H Stretch (Amine)N-H Stretch (Indazole)C=N StretchAromatic C-H StretchOther Key Bands
3-Phenyl-1H-indazole-6-carbonitrile-~3100-3300 (broad)~1600-1650~3000-31002220 (C≡N)[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole-~3100-3300 (broad)~1600-1650~3000-31001340, 1169, 1124, 1055 (C-F)[3]
5-Fluoro-1H-indazole-3-carboxaldehyde-3315, 31851683, 1656-1671 (C=O)[4]
1H-indazole-3,5-dicarboxaldehyde-32681616-1672 (C=O)[4]
Table 4: Mass Spectrometry Data (Expected m/z values)
CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound133133104, 77[5]
3-Phenyl-1H-indazole-6-carbonitrile219219192, 164, 77, 51[3]
3-Phenyl-6-(trifluoromethyl)-1H-indazole262262243, 235, 77, 51[3]

Experimental Protocols

Accurate spectroscopic characterization is contingent upon meticulous experimental execution. The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical environment of protons and carbons and to differentiate between isomers.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Sample Preparation: 5-10 mg of the purified isomer is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can affect the chemical shifts of exchangeable protons (NH, NH₂). The solution is then filtered into a 5 mm NMR tube.[7]

  • ¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[7]

  • ¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is generally required compared to ¹H NMR.[7]

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are often employed for unambiguous assignment of proton and carbon signals, especially for complex structures. COSY helps establish ¹H-¹H correlations, HSQC correlates directly bonded ¹H and ¹³C atoms, and HMBC reveals long-range ¹H-¹³C correlations.[7]

Infrared (IR) Spectroscopy
  • Objective: To identify functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[7]

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[7]

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the isomers.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent for GC-MS or a mobile phase-compatible solvent for LC-MS.

  • Data Acquisition: For electron ionization (EI), a standard electron energy of 70 eV is typically used. The mass-to-charge ratio (m/z) of the resulting ions is measured.

UV-Vis Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a known concentration. The solution is then placed in a quartz cuvette.[8]

  • Data Acquisition: The absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.

Visualizing Spectroscopic Analysis and Fragmentation

To further clarify the analytical process, the following diagrams illustrate a typical workflow for isomer differentiation and a common fragmentation pathway.

experimental_workflow cluster_synthesis Sample Preparation cluster_interpretation Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV UV-Vis Spectroscopy Purification->UV Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Isomer_ID Isomer Identification Data_Analysis->Isomer_ID

Figure 1. General experimental workflow for the spectroscopic analysis and identification of substituted this compound isomers.

fragmentation_pathway MI Molecular Ion [M]˙⁺ F1 Loss of N₂ MI->F1 - N₂ F2 Loss of HCN MI->F2 - HCN F3 Loss of Substituent Radical (R˙) MI->F3 - R˙ Fragment1 [M-28]˙⁺ F1->Fragment1 Fragment2 [M-27]˙⁺ F2->Fragment2 Fragment3 [M-R]⁺ F3->Fragment3

Figure 2. A simplified, representative mass fragmentation pathway for a substituted this compound.

References

Evaluating the ADME Properties of 1H-Indazol-3-amine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these candidates is a critical step in the drug discovery process to ensure they have favorable pharmacokinetic profiles, leading to enhanced efficacy and safety. This guide provides a comparative framework for evaluating the ADME properties of novel this compound derivatives, complete with detailed experimental protocols and illustrative data.

Comparative ADME Data of this compound Analogs

The following tables present hypothetical but representative ADME data for a series of this compound drug candidates (Cmpd-1 to Cmpd-4) compared to a reference compound. This data is intended to be illustrative to guide researchers in their evaluations.

Table 1: Permeability Assessment

CompoundPAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Papp (B→A) (10-6 cm/s)Efflux Ratio (ER)
Cmpd-115.210.525.22.4
Cmpd-28.55.16.31.2
Cmpd-320.118.920.81.1
Cmpd-42.31.13.53.2
Reference12.09.811.21.1

Table 2: Metabolic Stability in Human Liver Microsomes (HLM)

Compoundt1/2 (min)CLint (µL/min/mg protein)Classification
Cmpd-14530.8Moderate
Cmpd-2>60<11.6High
Cmpd-31592.4Low
Cmpd-45525.2High
Reference3539.6Moderate

Table 3: Plasma Protein Binding (PPB)

CompoundHuman Plasma Protein Binding (%)
Cmpd-192.5
Cmpd-285.1
Cmpd-399.2
Cmpd-476.8
Reference95.0

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of drug candidates.[4][5] It measures the ability of a compound to diffuse across an artificial lipid membrane.

Materials:

  • 96-well microtiter filter plates (e.g., hydrophobic PVDF)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 6.5

  • Test compounds and reference compounds (e.g., Lucifer Yellow for membrane integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Coat the filter of each well in the filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Fill the acceptor plate wells with 280 µL of PBS (pH 7.4).

  • Dissolve test compounds in a suitable buffer (e.g., PBS at pH 6.5 to mimic the upper intestine) to a final concentration of 10 µM. Add this solution to the donor (filter) plate wells.

  • Assemble the "sandwich" by placing the donor plate onto the acceptor plate.

  • Incubate the plate assembly at room temperature for 5 to 16 hours with gentle shaking.[4][6][7]

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.[4]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [drug]acceptor / [drug]equilibrium)

Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption and identifying compounds that may be subject to active efflux.[8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.[8][9]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell™ inserts and plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds, reference compounds (e.g., atenolol for low permeability, propranolol for high permeability), and efflux inhibitors (e.g., verapamil for P-gp).[8]

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[9]

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • For the A→B permeability assessment, add the test compound to the apical (A) side and fresh buffer to the basolateral (B) side.

  • For the B→A permeability assessment, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate the plates at 37°C with 5% CO2 for 2 hours.

  • At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C0)

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[8][9]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[11][12]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compounds and positive control (e.g., verapamil)

  • Acetonitrile with an internal standard to stop the reaction

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.

  • Add the test compound (e.g., at 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with an internal standard to terminate the reaction.[11][13]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • The half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (protein concentration in mg/mL).[14]

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[15][16] The rapid equilibrium dialysis (RED) method is a common and reliable technique for determining the fraction of a compound bound to plasma proteins.[15][17]

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (8K MWCO)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Spike the test compound into human plasma at a final concentration of 1-5 µM.[16]

  • Add the plasma sample to one chamber of the RED insert and an equal volume of PBS to the other chamber.

  • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • After incubation, take aliquots from both the plasma and the buffer chambers.

  • To ensure accurate measurement, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Precipitate the proteins with acetonitrile and analyze the samples by LC-MS/MS.

Data Analysis: The percentage of plasma protein binding is calculated as:

% Bound = (1 - (Concentrationbuffer / Concentrationplasma)) * 100

Visualizing the ADME Evaluation Workflow

The following diagrams illustrate the general workflow for ADME screening and a decision-making process based on the obtained ADME properties.

ADME_Screening_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) PAMPA PAMPA Caco2 Caco-2 Permeability Excretion Excretion Studies Caco2->Excretion PPB Plasma Protein Binding Microsomal Microsomal Stability Hepatocyte Hepatocyte Stability Microsomal->Hepatocyte Hepatocyte->Excretion start Drug Candidate start->PAMPA start->Caco2 start->PPB start->Microsomal

Caption: General experimental workflow for in vitro ADME screening.

ADME_Decision_Matrix Start ADME Data Analysis Permeability High Permeability? Start->Permeability MetabolicStability High Metabolic Stability? Permeability->MetabolicStability Yes Optimize Optimize Structure Permeability->Optimize No LowPPB Low to Moderate PPB? MetabolicStability->LowPPB Yes MetabolicStability->Optimize No LowEfflux Low Efflux Ratio? LowPPB->LowEfflux Yes LowPPB->Optimize No LeadCandidate Lead Candidate LowEfflux->LeadCandidate Yes ReEvaluate Re-evaluate/Discard LowEfflux->ReEvaluate No

Caption: Decision-making matrix for drug candidate selection based on ADME properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 1H-Indazol-3-amine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 1H-Indazol-3-amine (CAS No. 874-05-5).

Initial Assessment and Hazard Identification:

This compound is classified with several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[4][5][6] Chemical waste should not be disposed of in regular trash or poured down the drain.[4][7]

Hazard Summary Table
Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.वार्निंगH302
Skin Irritation (Category 2)Causes skin irritation.वार्निंगH315
Eye Irritation (Category 2)Causes serious eye irritation.वार्निंगH319
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation.वार्निंगH335

Data sourced from Safety Data Sheets.[1][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against contamination.[1][8]

  • Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors.[1][3][8]

Step 2: Waste Collection
  • Designated Waste Container: Use a specific, clearly labeled, and sealable container for the collection of this compound waste. The container must be compatible with the chemical; plastic containers are often preferred for hazardous waste.[4][9][10]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "this compound".[4][11] Include the date of waste generation and the name of the principal investigator or laboratory.[4]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

Step 3: Storage
  • Secure Storage: Keep the waste container tightly closed when not in use.[3][9][11]

  • Location: Store the waste container in a cool, dry, and well-ventilated designated satellite accumulation area, at or near the point of generation.[9][10][12]

  • Segregation: Store the container away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

Step 4: Disposal Arrangement
  • Contact EHS: Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][10][13]

  • Provide Information: Furnish the waste disposal service with a complete and accurate Safety Data Sheet (SDS) for this compound.[10]

Step 5: Spill Management

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.[8][10]

  • Collect: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution as recommended by your EHS office.

Step 6: Empty Container Disposal

Empty containers that held this compound must be managed carefully.

  • Triple Rinse: The empty container must be triple-rinsed with a suitable solvent that can remove the chemical residue.[11][13]

  • Collect Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[11][13]

  • Final Disposal: After triple-rinsing and allowing it to dry, the container can typically be disposed of as regular trash. Deface any hazardous labels on the container before disposal.[13]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency A Wear Appropriate PPE C Transfer Waste to Container A->C B Use Labeled, Compatible Hazardous Waste Container B->C D Store in Designated Area (Cool, Dry, Ventilated) C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Provide SDS for Waste E->F G Arrange for Pickup F->G H Spill Occurs I Contain with Inert Material H->I Immediate Action J Collect and Dispose of as Hazardous Waste I->J J->D

Caption: Workflow for the safe disposal of this compound.

References

Comprehensive Safety Protocol for Handling 1H-Indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 1H-Indazol-3-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to the safety protocols outlined below is critical to prevent exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.
Eyes/Face Safety goggles with side shields or a face shieldTightly fitting safety goggles are essential to protect against splashes and fine dust particles.[1] A face shield should be used in conjunction with goggles when there is a heightened risk of splashing.
Body Fire/flame resistant and impervious laboratory coatA lab coat specifically designed to be impervious and resistant to flames is required to protect against skin contact and in case of a fire.[1]
Respiratory Full-face respiratorA NIOSH-approved full-face respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a certified chemical fume hood.[1][5]

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should be conducted within a certified chemical fume hood to control exposure. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Verify Fume Hood Certification prep_2 Assemble All Necessary PPE prep_1->prep_2 prep_3 Inspect PPE for Integrity prep_2->prep_3 handle_1 Don All Required PPE prep_3->handle_1 handle_2 Transfer Compound Inside Fume Hood handle_1->handle_2 handle_3 Use Non-Sparking Tools handle_2->handle_3 handle_4 Avoid Dust Formation handle_3->handle_4 post_1 Securely Close Container handle_4->post_1 post_2 Decontaminate Work Area post_1->post_2 post_3 Properly Doff and Dispose of PPE post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4 cluster_collection Waste Collection cluster_containment Containment cluster_disposal Disposal collect_1 Unused this compound contain_1 Place in a Clearly Labeled, Sealed Container collect_1->contain_1 collect_2 Contaminated PPE (gloves, etc.) collect_2->contain_1 collect_3 Contaminated Labware collect_3->contain_1 dispose_1 Dispose as Hazardous Chemical Waste contain_1->dispose_1 dispose_2 Follow Institutional and Local Regulations dispose_1->dispose_2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indazol-3-amine
Reactant of Route 2
1H-Indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.